Prinomastat hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
(3S)-N-hydroxy-2,2-dimethyl-4-(4-pyridin-4-yloxyphenyl)sulfonylthiomorpholine-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S2.ClH/c1-18(2)16(17(22)20-23)21(11-12-27-18)28(24,25)15-5-3-13(4-6-15)26-14-7-9-19-10-8-14;/h3-10,16,23H,11-12H2,1-2H3,(H,20,22);1H/t16-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGWXXLNXBRNBU-NTISSMGPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N(CCS1)S(=O)(=O)C2=CC=C(C=C2)OC3=CC=NC=C3)C(=O)NO)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N(CCS1)S(=O)(=O)C2=CC=C(C=C2)OC3=CC=NC=C3)C(=O)NO)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1435779-45-5 | |
| Record name | 3-Thiomorpholinecarboxamide, N-hydroxy-2,2-dimethyl-4-[[4-(4-pyridinyloxy)phenyl]sulfonyl]-, hydrochloride (1:1), (3S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1435779-45-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Prinomastat hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1435779455 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PRINOMASTAT HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A8581Y0K6K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Prinomastat Hydrochloride: A Technical Guide on its Mechanism of Action as a Matrix Metalloproteinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prinomastat (formerly AG3340) is a potent, orally bioavailable, and synthetic hydroxamic acid derivative developed as a selective inhibitor of matrix metalloproteinases (MMPs).[1] Designed to target key enzymes involved in the degradation of the extracellular matrix (ECM), Prinomastat was investigated primarily for its potential antineoplastic activity, specifically its ability to inhibit tumor growth, invasion, angiogenesis, and metastasis.[1][2] This document provides a comprehensive overview of the core mechanism of action of Prinomastat hydrochloride, supported by quantitative inhibitory data, experimental methodologies, and visual representations of its functional pathways.
Core Mechanism of Action: Inhibition of Matrix Metalloproteinases
Prinomastat functions as a competitive inhibitor of several members of the matrix metalloproteinase family. MMPs are a group of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix. In pathological contexts such as cancer, their overexpression facilitates key processes of tumor progression.[3][4]
The primary mechanism of Prinomastat involves its hydroxamate group, which chelates the essential zinc ion (Zn2+) in the active site of the MMP enzyme. This binding action reversibly blocks the catalytic activity of the enzyme, preventing it from degrading its natural substrates within the ECM, such as collagen and gelatin.
Prinomastat was specifically designed for selectivity to minimize the side effects associated with broad-spectrum MMP inhibitors.[5] Its inhibitory activity is most potent against MMP-2 (Gelatinase A), MMP-9 (Gelatinase B), MMP-13 (Collagenase 3), and MMP-14 (MT1-MMP), which are strongly implicated in angiogenesis and tumor invasion.[2][6] By inhibiting these specific MMPs, Prinomastat was hypothesized to prevent the breakdown of tissue barriers, inhibit the formation of new blood vessels that supply tumors (angiogenesis), and ultimately reduce tumor growth and metastasis.[7][8] The compound is also lipophilic, allowing it to cross the blood-brain barrier.[1][2]
Caption: Prinomastat inhibits MMPs, preventing ECM degradation and subsequent tumor invasion and angiogenesis.
Quantitative Data: Inhibitory Profile
Prinomastat's potency and selectivity have been quantified through various in vitro enzymatic assays. The tables below summarize its half-maximal inhibitory concentration (IC50) and binding affinity (Ki) against several key MMPs. Lower values indicate greater potency.
Table 1: IC50 Values for Prinomastat
| Matrix Metalloproteinase (MMP) | IC50 (nM) | Reference |
|---|---|---|
| MMP-1 (Collagenase 1) | 79 | [9] |
| MMP-3 (Stromelysin 1) | 6.3 | [9] |
| MMP-9 (Gelatinase B) | 5.0 |[9] |
Table 2: Ki Values for Prinomastat
| Matrix Metalloproteinase (MMP) | Ki (nM) | Reference |
|---|---|---|
| MMP-1 (Collagenase 1) | 8.3 | [10] |
| MMP-2 (Gelatinase A) | 0.05 | [9][10] |
| MMP-3 (Stromelysin 1) | 0.3 | [9][10] |
| MMP-7 (Matrilysin) | 54 | [10] |
| MMP-9 (Gelatinase B) | 0.26 | [9][10] |
| MMP-13 (Collagenase 3) | 0.03 | [9][10] |
| MMP-14 (MT1-MMP) | 0.33 |[10] |
Experimental Protocols
The mechanism and efficacy of Prinomastat were elucidated through a combination of in vitro and in vivo studies, followed by clinical trials.
In Vitro MMP Inhibition Assay (General Protocol)
This protocol outlines a typical method for determining the inhibitory activity (IC50/Ki) of Prinomastat against a specific MMP.
-
Enzyme Activation: Recombinant human pro-MMP is activated. For example, pro-MMP-2 can be activated using 4-aminophenylmercuric acetate (APMA).
-
Assay Buffer Preparation: A suitable assay buffer is prepared, typically containing Tris-HCl, CaCl2, ZnCl2, and a detergent like Brij-35.
-
Inhibitor Preparation: Prinomastat is serially diluted in the assay buffer to create a range of concentrations for testing.
-
Enzyme-Inhibitor Incubation: The activated MMP enzyme is pre-incubated with the various concentrations of Prinomastat for a defined period at a specific temperature (e.g., 37°C) to allow for binding.
-
Substrate Addition: A fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2) is added to the enzyme-inhibitor mixture to initiate the reaction.
-
Fluorescence Measurement: The reaction progress is monitored by measuring the increase in fluorescence over time using a fluorescence plate reader. The cleavage of the substrate by the MMP separates a quencher from the fluorophore, resulting in a detectable signal.
-
Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The IC50 value is determined by plotting the reaction rate against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. Ki values are derived from this data using the Cheng-Prusoff equation, considering the substrate concentration and its Km value.
In Vivo Tumor Xenograft Model (General Protocol)
Preclinical efficacy was often assessed using animal models, such as human tumor xenografts in immunodeficient mice.
-
Cell Culture: A human cancer cell line known to express the target MMPs (e.g., HT1080 fibrosarcoma) is cultured under standard sterile conditions.
-
Tumor Implantation: A specific number of cancer cells (e.g., 1 x 10^6) are harvested, suspended in a suitable medium like Matrigel, and injected subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Treatment Administration: Once tumors reach a palpable size (e.g., 100 mm³), mice are randomized into control and treatment groups. Prinomastat is administered orally (e.g., via gavage) at a specified dose and schedule (e.g., 50 mg/kg/day).[9] The control group receives a vehicle solution.
-
Tumor Growth Monitoring: Tumor dimensions are measured regularly (e.g., 2-3 times per week) using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2. Animal body weight is also monitored as an indicator of toxicity.
-
Endpoint and Analysis: The experiment is concluded when tumors in the control group reach a predetermined maximum size. Tumors are then excised, weighed, and may be processed for further analysis (e.g., histology, immunohistochemistry for markers of angiogenesis and proliferation, or zymography to assess MMP activity).
-
Statistical Analysis: The difference in tumor growth rates and final tumor weights between the treated and control groups is analyzed for statistical significance.
Caption: A typical preclinical workflow for evaluating the efficacy of Prinomastat.
Clinical Development and Outcomes
Prinomastat advanced into clinical trials based on its promising preclinical activity.[6][8] Phase I dose-escalation studies in patients with advanced cancer established a tolerable dose range of 5-10 mg twice daily, which achieved plasma concentrations significantly higher than the in vitro Ki for the target MMPs.[5][11] The primary dose-limiting toxicities were musculoskeletal, including joint and muscle pain (arthralgias and myalgias).[5][11]
However, subsequent large-scale Phase III clinical trials yielded disappointing results. For instance, a major trial investigating Prinomastat in combination with chemotherapy (gemcitabine and cisplatin) for advanced non-small-cell lung cancer (NSCLC) found no improvement in overall survival, time to progression, or response rates compared to placebo.[3][4] The lack of clinical efficacy, despite sound preclinical rationale and target engagement, highlights the complexity of translating MMP inhibition into tangible patient benefits and has been a common theme for this class of drugs.
Conclusion
This compound is a selective inhibitor of matrix metalloproteinases, with a clear and potent mechanism of action centered on the chelation of the catalytic zinc ion in enzymes like MMP-2, -9, and -13. This action effectively blocks the degradation of the extracellular matrix, a critical process in cancer progression. While preclinical studies demonstrated significant anti-tumor and anti-metastatic effects, this efficacy did not translate into improved survival in late-stage clinical trials for non-small-cell lung cancer. The development of Prinomastat underscores the challenges in targeting the tumor microenvironment and the complexities of inhibiting enzymatic pathways that have multifaceted roles in both health and disease.
References
- 1. Prinomastat | C18H21N3O5S2 | CID 466151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Phase III study of matrix metalloproteinase inhibitor prinomastat in non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Prinomastat, a hydroxamate-based matrix metalloproteinase inhibitor. A novel pharmacological approach for tissue remodelling-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prinomastat - Wikipedia [en.wikipedia.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phase I and pharmacokinetic study of prinomastat, a matrix metalloprotease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Prinomastat Hydrochloride: An In-depth Technical Guide for Matrix Metalloproteinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prinomastat hydrochloride (formerly known as AG3340) is a potent, broad-spectrum, orally active inhibitor of matrix metalloproteinases (MMPs).[1][2] MMPs are a family of zinc-dependent endopeptidases that play a critical role in the degradation of the extracellular matrix (ECM), a process integral to tumor growth, invasion, angiogenesis, and metastasis.[3] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, inhibitory activity, and relevant experimental protocols for its evaluation. Quantitative data are presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate understanding and application in a research setting.
Introduction
The matrix metalloproteinase family consists of over 20 enzymes responsible for the remodeling of the ECM, a dynamic process essential for normal physiological events such as wound healing and development.[4] However, the dysregulation and overexpression of MMPs are hallmark features of many pathological conditions, most notably cancer.[3] Elevated MMP activity, particularly of gelatinases (MMP-2 and MMP-9), is strongly associated with the progression of cancer, facilitating tumor cell invasion of the basement membrane and promoting angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients.[4]
Prinomastat was developed as a synthetic, non-peptidic hydroxamic acid derivative designed to selectively inhibit MMPs, thereby blocking ECM degradation and consequently inhibiting tumor growth and metastasis.[3][5] Its ability to cross the blood-brain barrier also made it a candidate for brain malignancies.[5] Despite promising preclinical results, Prinomastat did not demonstrate a significant survival benefit in Phase III clinical trials for advanced non-small cell lung cancer and hormone-refractory prostate cancer, leading to the discontinuation of these trials.[1] Nevertheless, the study of Prinomastat has provided invaluable insights into the complexities of MMP inhibition as a therapeutic strategy.
Mechanism of Action
Prinomastat functions as a competitive inhibitor of MMPs by targeting the zinc ion at the enzyme's active site. The hydroxamic acid moiety of Prinomastat chelates the catalytic Zn2+ ion, rendering the enzyme inactive. This prevents the breakdown of ECM components like collagen and gelatin, which is a crucial step in tumor invasion and the establishment of new blood vessels.
Caption: Prinomastat competitively inhibits active MMPs, preventing ECM degradation.
Quantitative Data
In Vitro Inhibitory Activity
Prinomastat demonstrates potent inhibition against a range of MMPs, with particular selectivity for MMPs 2, 3, 9, 13, and 14.[1] The inhibitory concentrations (IC50) are summarized below.
| MMP Target | IC50 (nM) | Reference |
| MMP-2 (Gelatinase A) | ~0.05 | [5] |
| MMP-3 (Stromelysin 1) | 6.3 | |
| MMP-9 (Gelatinase B) | 5.0 | |
| MMP-13 (Collagenase 3) | N/A | |
| MMP-14 (MT1-MMP) | N/A |
Note: Specific IC50 values for MMP-13 and MMP-14 are not consistently reported in the provided search results, though Prinomastat is known to inhibit them.
Pharmacokinetic Profile
| Parameter | Value | Species | Reference |
| Biological Half-Life | 1-5 hours | Human | [1] |
Experimental Protocols
In Vitro MMP Inhibition Assay (Fluorogenic Substrate Method)
This protocol outlines a method to determine the inhibitory activity of a compound like Prinomastat against a specific MMP using a fluorogenic substrate. The principle relies on a quenched fluorescent peptide that, upon cleavage by an MMP, releases a fluorophore, leading to a measurable increase in fluorescence.[6]
Caption: Workflow for a fluorometric in vitro MMP inhibition assay.
Methodology:
-
Reagents:
-
Active recombinant human MMP (e.g., MMP-2, MMP-9).
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5.
-
This compound.
-
Control inhibitor (e.g., NNGH).
-
DMSO.
-
96-well black microplate.
-
-
Procedure:
-
Prepare serial dilutions of Prinomastat in DMSO and then further dilute in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%).
-
In a 96-well plate, add the diluted Prinomastat, vehicle control (Assay Buffer with DMSO), and a positive control inhibitor.
-
Add the diluted active MMP enzyme to all wells except for a "substrate control" or "blank" well.
-
Incubate the plate at 37°C for 30-60 minutes to allow for the interaction between the inhibitor and the enzyme.
-
Prepare the fluorogenic substrate by diluting it in Assay Buffer.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically (e.g., every 1-2 minutes for 30-60 minutes) at the appropriate excitation and emission wavelengths for the substrate (e.g., Ex/Em = 328/420 nm or 490/525 nm).
-
Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each Prinomastat concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the Prinomastat concentration and use a non-linear regression model to determine the IC50 value.
-
In Vivo Tumor Xenograft Model
This protocol provides a general framework for assessing the efficacy of an MMP inhibitor like Prinomastat in reducing tumor growth in an animal model.
Caption: General workflow for an in vivo subcutaneous tumor xenograft study.
Methodology:
-
Cell Lines and Animals:
-
Tumor Implantation:
-
Treatment Protocol:
-
Tumor growth is monitored by caliper measurements. Once tumors reach an average volume of 100-150 mm³, the mice are randomized into treatment and control groups (n=6-10 mice per group).[7]
-
Prinomastat is administered, typically by oral gavage, at a predetermined dose and schedule (e.g., daily). The control group receives the vehicle solution.
-
Mice are monitored daily for signs of toxicity, and body weights are recorded 2-3 times per week.[7]
-
-
Efficacy Evaluation:
-
Tumor dimensions (length and width) are measured with calipers 2-3 times per week, and tumor volume is calculated using the formula: (Width² x Length) / 2.
-
The study is concluded after a predefined period (e.g., 21-28 days) or when tumors in the control group reach a maximum allowable size.
-
At the end of the study, mice are euthanized, and tumors are excised, weighed, and photographed.[7]
-
-
Endpoint Analysis:
-
Tumor tissue can be processed for further analysis, such as histology to assess necrosis and apoptosis, or gelatin zymography to confirm the inhibition of MMP-2 and MMP-9 activity in the treated group compared to the control.[10]
-
Summary and Conclusion
This compound is a well-characterized, potent inhibitor of a broad spectrum of matrix metalloproteinases. Its development provided a strong rationale for targeting MMPs in cancer therapy. While the clinical outcomes for Prinomastat were ultimately unsuccessful, the compound remains a valuable tool for preclinical research into the roles of MMPs in cancer and other diseases. The experimental protocols detailed in this guide provide a framework for the continued investigation of MMP inhibitors, leveraging the lessons learned from the development of Prinomastat to inform the design of future therapeutic strategies.
References
- 1. Prinomastat - Wikipedia [en.wikipedia.org]
- 2. Prinomastat | C18H21N3O5S2 | CID 466151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 10. The matrix metalloproteinase inhibitor prinomastat enhances photodynamic therapy responsiveness in a mouse tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Selective MMP Inhibitor: Prinomastat Hydrochloride
Executive Summary: Prinomastat (AG3340) is a potent, orally bioavailable, and selective inhibitor of several matrix metalloproteinases (MMPs), enzymes critically involved in the degradation of the extracellular matrix. Developed with the aim of halting tumor growth, invasion, angiogenesis, and metastasis, Prinomastat showed significant promise in preclinical studies. It exhibits high affinity for MMPs -2, -3, -9, -13, and -14, key mediators in cancer progression. Despite robust preclinical efficacy and achieving targeted plasma concentrations in early clinical trials, Prinomastat ultimately failed to demonstrate a survival benefit in Phase III studies for non-small cell lung cancer and hormone-refractory prostate cancer, leading to the discontinuation of its development for these indications. This guide provides a comprehensive technical overview of Prinomastat hydrochloride, detailing its mechanism of action, preclinical and clinical data, and key experimental methodologies for its study, aimed at researchers, scientists, and drug development professionals.
Introduction
This compound (also known as AG3340) is a synthetic, non-peptidic hydroxamic acid derivative designed through structure-based drug design to selectively inhibit matrix metalloproteinases.[1][2] MMPs are a family of zinc-dependent endopeptidases that collectively degrade components of the extracellular matrix (ECM).[3] This degradation is a crucial process in physiological tissue remodeling, but its dysregulation is a hallmark of cancer, facilitating key steps of pathogenesis including local invasion, intravasation, extravasation, and the formation of new blood vessels (angiogenesis).[3] Prinomastat was specifically developed to target MMPs closely associated with invasive tumors, such as the gelatinases (MMP-2 and MMP-9), while showing lower affinity for others like collagenase-1 (MMP-1) to potentially limit side effects.[4] The compound is a lipophilic agent capable of crossing the blood-brain barrier.[5]
Mechanism of Action
Prinomastat exerts its inhibitory effect by acting as a zinc chelator. The core of its mechanism involves the hydroxamic acid moiety, which binds to the catalytic zinc ion (Zn2+) in the active site of the MMP enzyme. This binding is reversible and competitive, preventing the enzyme from accessing and cleaving its natural substrates in the ECM, such as collagen and gelatin.[5] By inhibiting key MMPs, Prinomastat blocks the proteolytic cascade required for cancer cells to break through basement membranes and invade surrounding tissues. This inhibition also curtails angiogenesis by preventing the release of pro-angiogenic factors, like Vascular Endothelial Growth Factor (VEGF), that are sequestered within the ECM.[4]
Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | (3S)-N-hydroxy-2,2-dimethyl-4-[4-(pyridin-4-yloxy)benzenesulfonyl]thiomorpholine-3-carboxamide | [2] |
| Synonyms | AG-3340, AG3340, KB-R 9896 | [5] |
| Molecular Formula | C₁₈H₂₁N₃O₅S₂ | [2] |
| Molar Mass | 423.50 g·mol⁻¹ | [2] |
| Appearance | White to beige powder | [Sigma-Aldrich] |
| Solubility | H₂O: 15 mg/mL (clear solution) | [Sigma-Aldrich] |
Preclinical Pharmacology
Prinomastat demonstrated broad antitumor and anti-angiogenic activity across a variety of preclinical models.[4]
In Vitro Inhibitory Activity
Prinomastat is a potent inhibitor of several key MMPs, with picomolar to nanomolar affinities.
| Target MMP | IC₅₀ (nM) | Kᵢ (nM) | Reference |
| MMP-1 (Collagenase-1) | 79 | 8.3 | [Shalinsky et al., 1999], [MedchemExpress] |
| MMP-2 (Gelatinase-A) | - | 0.05 | [MedchemExpress] |
| MMP-3 (Stromelysin-1) | 6.3 | 0.3 | [MedchemExpress] |
| MMP-9 (Gelatinase-B) | 5.0 | 0.26 | [MedchemExpress] |
| MMP-13 (Collagenase-3) | - | 0.03 | [MedchemExpress] |
| MMP-14 (MT1-MMP) | - | 0.33 | [Shalinsky et al., 1999] |
In Vivo Efficacy
In murine models, Prinomastat produced significant, dose-dependent tumor growth delays and inhibited metastasis.[4]
-
Human Tumor Xenografts: Profound tumor growth inhibition was observed in models of human colon (COLO-320DM), lung (MV522), breast (MDA-MB-435), prostate (PC-3), and glioma (U87) cancers.[4] For example, in the MV522 non-small cell lung cancer model, oral administration of Prinomastat at doses up to 400 mg/kg/day resulted in up to 65% tumor growth inhibition and a 77% reduction in angiogenesis.[6]
-
Metastasis Models: In a B16-F10 melanoma model, Prinomastat combined with carboplatin or paclitaxel significantly decreased the number of lung lesions.[4]
-
Mechanism in Animals: Efficacy was associated with the maintenance of minimum effective plasma concentrations rather than total daily dose or peak concentrations.[7] Histological analysis of treated tumors revealed markedly decreased angiogenesis (CD-31 staining), reduced cell proliferation (BrdU incorporation), and increased necrosis and apoptosis (TUNEL staining).[4]
Clinical Development
Prinomastat advanced to Phase III clinical trials, but ultimately failed to meet its primary efficacy endpoints.
Phase I Studies
A dose-escalation study in 75 patients with advanced cancer established the safety profile and pharmacokinetics.[8]
-
Dosing: Oral doses from 1 to 100 mg twice daily (bid) were evaluated.[8]
-
Toxicity: The primary dose-limiting toxicities were joint and muscle-related pain (arthralgias and myalgias), which were generally reversible. These were more frequent and severe at doses above 25 mg bid.[8]
-
Recommended Dose: Doses of 5-10 mg bid were recommended for further trials, as this range was well-tolerated and achieved plasma concentrations 10-100 times greater than the Kᵢ for MMP-2 and MMP-9.[8]
| Pharmacokinetic Parameters (Phase I, Day 29) | |
| Absorption | Rapid, with peak concentration within the first hour.[9] |
| Dose Linearity | Linear pharmacokinetics in the 2–100 mg twice-daily range.[9] |
| Metabolism | Major metabolite identified as AG3473 (the N-oxide metabolite).[9] |
| Plasma Protein Binding | 69% (in human plasma).[9] |
Phase III Studies
Large, randomized, placebo-controlled trials were conducted in non-small cell lung cancer (NSCLC) and hormone-refractory prostate cancer.
-
NSCLC Trial: 362 chemotherapy-naive patients were randomized to receive Prinomastat (15 mg bid) or placebo, in combination with gemcitabine and cisplatin.[3] The trial was closed early due to lack of efficacy.[3]
-
Prostate Cancer Trial: A trial in advanced hormone-refractory prostate cancer also did not meet its primary efficacy objectives and was halted. [Pfizer Announcement, 2000]
| Phase III NSCLC Trial Results (Prinomastat vs. Placebo) | |
| Median Overall Survival | 11.5 months vs. 10.8 months (P = 0.82)[3] |
| 1-Year Survival Rate | 43% vs. 38% (P = 0.45)[3] |
| Progression-Free Survival | 6.1 months vs. 5.5 months (P = 0.11)[3] |
| Overall Response Rate | 27% vs. 26% (P = 0.81)[3] |
| Treatment Interruption | Required in 38% of Prinomastat patients vs. 12% of placebo patients due to toxicity.[3] |
The lack of clinical efficacy, despite promising preclinical data and successful target engagement, contributed to a broader reassessment of MMP inhibitors as a class in oncology.
Key Experimental Methodologies
Quantification of Prinomastat in Biological Samples
A validated bioanalytical method is crucial for pharmacokinetic studies. A representative method for quantifying Prinomastat and its N-oxide metabolite (AG3473) in plasma is described below.[9]
-
Technique: Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
-
Instrumentation: An API III Perkin-Elmer Sciex LC/MS system.
-
Ionization: Positive ion electrospray with Turbo Ion spray.
-
Sample Preparation: Solid-phase extraction of plasma samples (0.05 mL).
-
Validation Parameters:
-
Lower Limit of Quantitation (LLOQ): 0.5 ng/mL for both Prinomastat and its metabolite.
-
Recovery: Absolute recovery from plasma was 85.3% for Prinomastat.
-
Precision: Within-day and between-day assay variability was <10.1%.
-
Accuracy: Assay bias was <7.1%.
-
Gelatin Zymography for MMP-2/MMP-9 Activity
Gelatin zymography is a common technique to assess the activity of gelatinases (MMP-2 and MMP-9) in biological samples like conditioned cell culture media or tumor extracts.
Cell Migration Assay (Transwell/Boyden Chamber)
This assay measures the ability of cells to migrate through a porous membrane towards a chemoattractant, a process often inhibited by MMP inhibitors.
Visualizing the Mechanism of Action
General Mechanism of Prinomastat
Prinomastat's primary role is to block the catalytic activity of MMPs, leading to downstream inhibition of key processes in tumor progression.
Role in Angiogenesis Signaling
MMP-9 plays a crucial role in the "angiogenic switch" by liberating ECM-bound VEGF, making it available to bind to its receptor (VEGFR) on endothelial cells. Prinomastat disrupts this process.
Interaction with Wnt/β-catenin Signaling
Preclinical data suggests Prinomastat can reverse Wnt1-induced epithelial-mesenchymal transition (EMT) and β-catenin transcriptional activity by inhibiting MMP-3 production, indicating a crosstalk between MMPs and this key developmental pathway.
Conclusion
This compound is a well-characterized selective inhibitor of matrix metalloproteinases that serves as an important case study in cancer drug development. While it demonstrated potent and targeted activity in extensive preclinical models, its failure to translate this efficacy into improved survival in late-stage clinical trials highlights the complexity of targeting the tumor microenvironment. The discrepancy between preclinical success and clinical failure underscores challenges such as tumor heterogeneity, adaptive resistance mechanisms, and the difficulty of inhibiting deeply entrenched biological processes in advanced disease. The data and methodologies associated with Prinomastat remain valuable for researchers in oncology and drug development, providing a robust foundation for the study of MMPs and their inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. wjpmr.com [wjpmr.com]
- 3. Phase III study of matrix metalloproteinase inhibitor prinomastat in non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Broad antitumor and antiangiogenic activities of AG3340, a potent and selective MMP inhibitor undergoing advanced oncology clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Antitumor efficacy of AG3340 associated with maintenance of minimum effective plasma concentrations and not total daily dose, exposure or peak plasma concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase I and pharmacokinetic study of prinomastat, a matrix metalloprotease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Prinomastat Hydrochloride: A Technical Guide to its Inhibition of Key Matrix Metalloproteinases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prinomastat hydrochloride (formerly AG3340) is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases crucial to the remodeling of the extracellular matrix (ECM).[1][2][3][4] Dysregulation of MMP activity is implicated in numerous pathological processes, including tumor growth, invasion, metastasis, and angiogenesis.[5] Prinomastat has demonstrated significant inhibitory activity against several key MMPs, notably the gelatinases (MMP-2 and MMP-9), collagenase-3 (MMP-13), and the membrane-type MMP-1 (MT1-MMP or MMP-14).[1][3] This technical guide provides an in-depth overview of the inhibitory profile of Prinomastat against these four MMPs, detailed experimental protocols for assessing this inhibition, and a visualization of the signaling pathways in which these MMPs play a critical role.
Data Presentation: Inhibitory Potency of this compound
The inhibitory activity of Prinomastat against MMP-2, MMP-9, and MMP-13 has been quantified through the determination of its 50% inhibitory concentration (IC₅₀) and its equilibrium dissociation constant for the inhibitor (Ki). These values, collated from multiple sources, are summarized below. Data for MMP-14 is more qualitative in the public domain but it is a known target.[1][3]
| Matrix Metalloproteinase | Inhibition Constant (Ki) (nM) | 50% Inhibitory Concentration (IC₅₀) (nM) |
| MMP-2 (Gelatinase-A) | 0.05[2] | Not Widely Reported |
| MMP-9 (Gelatinase-B) | 0.26[2] | 5.0[2] |
| MMP-13 (Collagenase-3) | 0.03[2] | Not Widely Reported |
| MMP-14 (MT1-MMP) | Selectively Inhibited[1][3] | Not Widely Reported |
Experimental Protocols
The determination of the inhibitory activity of compounds like Prinomastat on MMPs typically involves in vitro enzymatic assays. A common and sensitive method utilizes a fluorogenic substrate. Below are detailed methodologies for assessing the inhibition of MMP-2, MMP-9, MMP-13, and MMP-14 by this compound.
General Principle of Fluorogenic MMP Inhibition Assay
These assays employ a synthetic peptide substrate that contains a fluorophore and a quencher moiety. In its intact state, the fluorescence of the fluorophore is suppressed by the quencher through Fluorescence Resonance Energy Transfer (FRET).[6] Upon cleavage of the peptide by an active MMP, the fluorophore and quencher are separated, leading to an increase in fluorescence that can be measured over time. The rate of this increase is proportional to the enzyme's activity. The inhibitory effect of a compound is determined by measuring the reduction in the rate of fluorescence increase in its presence.[7]
Experimental Workflow for MMP Inhibition Assay
Caption: General workflow for determining MMP inhibition using a fluorogenic assay.
Detailed Protocol for MMP-2 and MMP-9 (Gelatinases) Inhibition Assay
-
Reagents and Materials:
-
Recombinant human pro-MMP-2 or pro-MMP-9
-
p-Aminophenylmercuric acetate (APMA) for enzyme activation
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 10 mM CaCl₂, and 0.05% Brij-35
-
Fluorogenic Substrate for Gelatinases (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
This compound, serially diluted in Assay Buffer
-
96-well black microtiter plates
-
Fluorescence microplate reader with excitation at ~325 nm and emission at ~393 nm
-
-
Enzyme Activation:
-
Incubate the pro-MMP-2 or pro-MMP-9 with 1 mM APMA in Assay Buffer. Activation times can vary, typically 1-4 hours at 37°C for MMP-9 and 1 hour for MMP-2.[8]
-
-
Inhibition Assay Procedure:
-
To each well of the microtiter plate, add 25 µL of serially diluted this compound.
-
Add 50 µL of the activated MMP-2 or MMP-9 enzyme solution to each well.
-
Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 25 µL of the fluorogenic substrate to each well.
-
Immediately place the plate in the fluorescence reader and measure the fluorescence intensity kinetically for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) for each inhibitor concentration by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Calculate the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
-
The Ki value can be determined using the Cheng-Prusoff equation if the Michaelis-Menten constant (Km) of the substrate is known.
-
Detailed Protocol for MMP-13 (Collagenase-3) Inhibition Assay
-
Reagents and Materials:
-
Recombinant human pro-MMP-13
-
APMA for enzyme activation
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 10 mM CaCl₂, and 0.05% Brij-35
-
Fluorogenic Substrate for Collagenases (e.g., a FRET peptide containing a collagen-like sequence)
-
This compound, serially diluted in Assay Buffer
-
96-well black microtiter plates
-
Fluorescence microplate reader (wavelengths will depend on the specific fluorophore/quencher pair in the substrate)
-
-
Enzyme Activation:
-
Activate pro-MMP-13 with 1 mM APMA in Assay Buffer at 37°C for approximately 1 hour.
-
-
Inhibition Assay Procedure and Data Analysis:
-
Follow the same procedure as outlined for the MMP-2/MMP-9 assay, substituting the activated MMP-13 and the appropriate collagenase substrate. Data analysis is also performed in the same manner.
-
Detailed Protocol for MMP-14 (MT1-MMP) Inhibition Assay
-
Reagents and Materials:
-
Recombinant human MMP-14 (catalytic domain)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 10 mM CaCl₂, and 0.05% Brij-35
-
Fluorogenic Substrate for MMP-14 (e.g., a peptide substrate identified through phage display or a commercially available specific substrate)
-
This compound, serially diluted in Assay Buffer
-
96-well black microtiter plates
-
Fluorescence microplate reader
-
-
Enzyme Activation:
-
Recombinant MMP-14 catalytic domain is often already in an active form and may not require APMA activation.
-
-
Inhibition Assay Procedure and Data Analysis:
-
The procedure and data analysis are analogous to the assays for the other MMPs, using the active MMP-14 and its specific substrate.
-
Signaling Pathways and the Role of Targeted MMPs
MMPs are integral components of complex signaling cascades that regulate cellular processes such as proliferation, migration, invasion, and angiogenesis. By degrading ECM components, they can release growth factors, expose cryptic signaling sites, and cleave cell surface receptors. Prinomastat, by inhibiting MMP-2, MMP-9, MMP-13, and MMP-14, can modulate these pathways.
MMP-2 and MMP-9 in Tumor Angiogenesis and Invasion
MMP-2 and MMP-9 are key players in the degradation of the basement membrane, a critical step in angiogenesis and tumor cell invasion.[9] They can also process various signaling molecules.
Caption: Role of MMP-2/9 in growth factor release and cell signaling.
MMP-13 in Osteoarthritis Pathogenesis
In osteoarthritis, pro-inflammatory cytokines stimulate chondrocytes to produce MMP-13, which is a potent collagenase that degrades type II collagen, the primary collagen in articular cartilage.[10][11] This leads to cartilage destruction and disease progression.
Caption: MMP-13 mediated cartilage degradation in osteoarthritis.
MMP-14 (MT1-MMP) in Pro-MMP-2 Activation and Cell Migration
MMP-14 is a membrane-anchored MMP that plays a crucial role in activating other MMPs, particularly pro-MMP-2, at the cell surface.[12] This localized proteolytic activity is critical for cell migration and invasion.
Caption: MMP-14 mediated activation of pro-MMP-2 at the cell surface.
Conclusion
This compound is a potent inhibitor of MMP-2, MMP-9, MMP-13, and MMP-14, key enzymes involved in the pathophysiology of various diseases, including cancer and osteoarthritis. The provided quantitative data and detailed experimental protocols offer a framework for researchers to further investigate the therapeutic potential of Prinomastat and similar MMP inhibitors. The visualization of the signaling pathways underscores the central role of these MMPs in disease progression and highlights the mechanism by which Prinomastat can exert its effects. Despite promising preclinical data, the clinical development of Prinomastat has faced challenges, including dose-limiting side effects and lack of efficacy in some trials.[5] Nevertheless, the study of Prinomastat continues to provide valuable insights into the complex biology of MMPs and the development of targeted therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Prinomastat, a hydroxamate-based matrix metalloproteinase inhibitor. A novel pharmacological approach for tissue remodelling-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prinomastat - Wikipedia [en.wikipedia.org]
- 5. Phase III study of matrix metalloproteinase inhibitor prinomastat in non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MMP Activity Assay Kit (Fluorometric - Green) (ab112146) | Abcam [abcam.com]
- 8. home.sandiego.edu [home.sandiego.edu]
- 9. Applications of Matrix Metalloproteinase-9-Related Nanomedicines in Tumors and Vascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
Chemical structure of Prinomastat hydrochloride
An In-depth Technical Guide to Prinomastat Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of this compound (AG-3340), a potent matrix metalloproteinase (MMP) inhibitor. It covers the core chemical structure, mechanism of action, quantitative inhibitory data, and relevant experimental protocols to support research and development activities.
Chemical Structure and Properties
Prinomastat is a synthetic hydroxamic acid derivative designed as a selective inhibitor of specific matrix metalloproteinases.[1][2] The hydrochloride salt enhances its solubility for experimental and clinical use. The core structure consists of a thiomorpholine ring, a sulfonamide linker, a diaryl ether moiety, and a hydroxamic acid group, which is crucial for its inhibitory activity through chelation of the zinc ion within the MMP active site.[1]
Table 1: Chemical Identifiers and Properties of Prinomastat and its Hydrochloride Salt
| Property | Value | Reference(s) |
| IUPAC Name | (3S)-N-hydroxy-2,2-dimethyl-4-(4-pyridin-4-yloxyphenyl)sulfonylthiomorpholine-3-carboxamide | [1][3] |
| Synonyms | AG-3340, AG3340, KB-R-9896 | [1][4] |
| Chemical Formula | C₁₈H₂₁N₃O₅S₂ (Prinomastat) C₁₈H₂₁N₃O₅S₂ · HCl (Prinomastat HCl) | [1] |
| Molecular Weight | 423.51 g/mol (Prinomastat) 459.97 g/mol (Prinomastat HCl) | [1][5] |
| CAS Number | 192329-42-3 (Prinomastat) | [1][3][4] |
| SMILES String | CC1(--INVALID-LINK--S(=O)(=O)C2=CC=C(C=C2)OC3=CC=NC=C3)C(=O)NO)C | [1][3] |
| Physical Form | White to beige powder | |
| Solubility | Prinomastat HCl: 15 mg/mL in H₂O Prinomastat: 1 mg/mL in DMSO (sonication recommended) | [5] |
Mechanism of Action: MMP Inhibition
Prinomastat functions as a broad-spectrum, potent, and orally active inhibitor of matrix metalloproteinases.[4][6] Its primary mechanism involves the hydroxamic acid group binding to the catalytic zinc ion in the active site of MMPs, thereby blocking their enzymatic activity. This inhibition prevents the degradation of extracellular matrix (ECM) proteins, a critical process in tissue remodeling.[1]
By targeting specific MMPs—namely MMP-2, -3, -9, -13, and -14—Prinomastat effectively interferes with key pathological processes such as tumor invasion, metastasis, and angiogenesis, which are highly dependent on ECM degradation.[1][2][3][7] Its lipophilic nature also allows it to cross the blood-brain barrier, making it a candidate for brain cancer research.[1][2][4]
Quantitative Biological Activity
Prinomastat exhibits high potency against several key MMPs involved in cancer progression. The following tables summarize its inhibitory constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) from various studies.
Table 2: Inhibitory Activity (Kᵢ and IC₅₀) of Prinomastat Against Key MMPs
| MMP Target | Kᵢ (nM) | IC₅₀ (nM) | Reference(s) |
| MMP-1 | - | 79 | [4][6][8] |
| MMP-2 | 0.05 | 0.05 | [4][8] |
| MMP-3 | 0.3 | 6.3 | [4][6][8] |
| MMP-9 | 0.26 | 5.0 | [4][6][8] |
| MMP-13 | 0.03 | - | [4][8] |
Note: IC₅₀ values can vary based on assay conditions. One source reported an IC₅₀ of 30 pM for MMP-3 and 50 pM for MMP-2.
Table 3: Pharmacokinetic Parameters of Prinomastat
| Parameter | Value | Species/Model | Reference(s) |
| Biological Half-Life (t½) | 1 - 5 hours | Humans | [3] |
| Biological Half-Life (t½) | 1.6 hours | Human fibrosarcoma mouse model (HT1080) | [5][6] |
Experimental Protocols
The following is a representative protocol for an in vitro wound healing (scratch) assay to evaluate the effect of Prinomastat on cancer cell migration, a process highly dependent on MMP activity.
Protocol: In Vitro Wound Healing Assay Using Prinomastat
Objective: To determine the effect of Prinomastat on the migratory capacity of C57MG/Wnt1 mammary tumor cells.[4][6]
Materials:
-
C57MG/Wnt1 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution prepared in sterile H₂O or DMSO)
-
6-well or 12-well tissue culture plates
-
Sterile 200 µL pipette tips
-
Phosphate-buffered saline (PBS)
-
Inverted microscope with a camera
Methodology:
-
Cell Seeding: Seed C57MG/Wnt1 cells in a multi-well plate and culture until they form a confluent monolayer.
-
Scratch Creation: Once confluent, gently create a linear scratch or "wound" in the center of the cell monolayer using a sterile 200 µL pipette tip.
-
Washing: Carefully wash the wells with PBS to remove detached cells and debris.
-
Treatment Application: Replace the medium with a fresh complete medium containing various concentrations of Prinomastat (e.g., 0 µM as control, 0.1 µM, 1 µM, 10 µM).
-
Baseline Imaging (T=0): Immediately after adding the treatment, capture images of the scratch in each well using an inverted microscope at 10x magnification. Mark the specific locations to ensure the same fields are imaged over time.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator.
-
Time-Course Imaging: Capture images of the same marked locations at subsequent time points (e.g., 12, 24, and 48 hours).
-
Data Analysis:
-
Measure the width of the scratch area at each time point for all treatment groups.
-
Calculate the percentage of wound closure relative to the initial (T=0) scratch area.
-
Compare the migration rate of Prinomastat-treated cells to the control group to determine the inhibitory effect on cell migration.
-
Conclusion
This compound is a well-characterized, potent inhibitor of several matrix metalloproteinases. Its defined chemical structure, specific mechanism of action, and quantifiable biological activity make it a valuable tool for researchers in oncology, angiogenesis, and tissue remodeling. The provided data and protocols offer a solid foundation for designing and conducting further investigations into its therapeutic potential and biological functions.
References
- 1. Prinomastat | C18H21N3O5S2 | CID 466151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Prinomastat - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Prinomastat | MMP | TargetMol [targetmol.com]
- 6. glpbio.com [glpbio.com]
- 7. Phase I and pharmacokinetic study of prinomastat, a matrix metalloprotease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Prinomastat Hydrochloride: A Technical Guide to its Role in Angiogenesis Inhibition
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Prinomastat hydrochloride (formerly AG3340) is a synthetically derived, non-peptidic, hydroxamate-based small molecule designed as a potent and selective inhibitor of matrix metalloproteinases (MMPs).[1][2] These enzymes are critical for the degradation of the extracellular matrix (ECM), a process integral to physiological and pathological tissue remodeling, including tumor growth, invasion, metastasis, and angiogenesis.[3] Prinomastat exhibits high affinity for specific MMPs, particularly the gelatinases (MMP-2 and MMP-9) and others (MMP-13, MMP-14), which are strongly associated with the angiogenic process.[4][5][6] Preclinical studies have consistently demonstrated its ability to inhibit tumor growth and angiogenesis across various cancer models.[1][5] Despite promising preclinical data, its clinical development, particularly in Phase III trials for non-small cell lung cancer and prostate cancer, did not yield the expected improvements in patient survival, highlighting the complexities of translating MMP inhibition into clinical success.[3][5] This document provides an in-depth technical overview of Prinomastat's mechanism of action, the experimental evidence supporting its anti-angiogenic role, detailed protocols of key assays, and the signaling pathways it modulates.
Core Mechanism of Action: Inhibition of Matrix Metalloproteinases
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a multi-step process heavily reliant on the controlled degradation of the ECM and basement membrane. This degradation allows endothelial cells to detach, migrate, proliferate, and form new tubular structures. MMPs, a family of zinc-dependent endopeptidases, are the primary enzymes responsible for this remodeling.[7]
Tumor and stromal cells secrete pro-angiogenic factors that stimulate endothelial cells to upregulate and secrete MMPs, particularly MMP-2 and MMP-9.[7] These gelatinases break down type IV collagen, a major component of the basement membrane, thereby removing physical barriers to endothelial cell migration.
Prinomastat functions by binding to the active zinc ion site within the catalytic domain of MMPs, effectively blocking their enzymatic activity. Its hydroxamate structure mimics the peptide bond cleaved by the enzyme, allowing for potent and reversible inhibition.[7] By neutralizing key MMPs, Prinomastat prevents the breakdown of the ECM, which in turn inhibits endothelial cell invasion and the subsequent steps of angiogenesis.[4][7]
Quantitative Data: Inhibitory Profile of Prinomastat
Prinomastat was specifically engineered for selectivity towards MMPs implicated in tumorigenesis while sparing others, like MMP-1, to minimize side effects such as arthralgia that were common with broad-spectrum inhibitors.[1] The inhibitory constant (Ki) is a measure of an inhibitor's potency; a lower Ki value indicates a stronger binding affinity and more potent inhibition.
| Target Enzyme | Inhibitory Constant (Ki) | Selectivity vs. MMP-1 |
| Matrix Metalloproteinase-1 (MMP-1) | 8.3 nM | - |
| Matrix Metalloproteinase-2 (MMP-2) | 0.03 - 0.33 nM | ~166-fold more potent |
| Matrix Metalloproteinase-3 (MMP-3) | 0.03 - 0.33 nM | Data not specified |
| Matrix Metalloproteinase-9 (MMP-9) | 0.03 - 0.33 nM | Data not specified |
| Matrix Metalloproteinase-13 (MMP-13) | 0.03 - 0.33 nM | Data not specified |
| Matrix Metalloproteinase-14 (MMP-14) | 0.03 - 0.33 nM | Data not specified |
| (Data sourced from clinical and preclinical study reports)[1] |
Preclinical Evidence of Anti-Angiogenic Efficacy
Prinomastat's anti-angiogenic and anti-tumor activities have been documented in a variety of preclinical models.[5] These studies provide the foundational evidence of its mechanism.
In Vitro Studies
-
Endothelial Cell Invasion: In assays measuring the ability of endothelial cells to invade through a layer of reconstituted basement membrane (Matrigel), Prinomastat demonstrated significant inhibitory effects, confirming its role in blocking a critical early step of angiogenesis.[8]
-
Endothelial Cell Migration: Wound healing assays showed that Prinomastat could reverse the increased migration of cells induced by pro-angiogenic factors.[9]
-
Endothelial Cell Proliferation: While direct inhibition of proliferation is not its primary mechanism, by blocking MMP-dependent processes that support cell growth, Prinomastat indirectly leads to decreased endothelial cell proliferation.[9]
In Vivo Studies
Animal models have been crucial in demonstrating the physiological impact of Prinomastat. In a rabbit model of uveal melanoma, intravitreal administration of Prinomastat led to a significant reduction in tumor take rate and growth.[10]
| Study Model | Treatment Group | Control Group (Vehicle) | Outcome Metric | Result (p-value) |
| Uveal Melanoma Rabbit Model [10] | Prinomastat | Vehicle | Tumor Take Rate | 33% vs. 83% |
| Prinomastat | Vehicle | Mean Tumor Height (Echographic) | 2.2 mm vs. 3.8 mm (p < 0.001) | |
| Prinomastat | Vehicle | Mean Apoptotic Nuclei / mm² | 8.12 vs. 0.57 (p < 0.001) | |
| Prinomastat | Vehicle | Necrosis Percentage | 29.6% vs. 10.9% (p = 0.003) | |
| Posttraumatic PVR Rabbit Model [11] | Prinomastat | Vehicle | Mean Total Eye Score | 3.58 vs. 5.75 (p = 0.0307) |
| Prinomastat | Vehicle | Tractional Retinal Detachment | 3 of 12 eyes vs. 9 of 12 eyes (p = 0.0391) |
Key Experimental Protocols
Reproducible and quantifiable assays are essential for evaluating anti-angiogenic agents. Below are detailed protocols for key in vitro and in vivo experiments used to characterize compounds like Prinomastat.
Endothelial Cell Migration: Boyden Chamber Assay
This assay quantifies chemotaxis, the directed migration of cells in response to a chemical gradient.[12]
Methodology:
-
Chamber Setup: A two-chamber Boyden apparatus is used, separated by a porous polycarbonate membrane (e.g., 8 µm pores) coated with an ECM protein like fibronectin or collagen.
-
Cell Seeding: Endothelial cells (e.g., HUVECs) are serum-starved, resuspended in a serum-free medium, and seeded into the upper chamber.
-
Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant (e.g., VEGF) and varying concentrations of Prinomastat or a vehicle control.
-
Incubation: The chamber is incubated for 4-6 hours at 37°C to allow cell migration through the membrane.
-
Quantification: Non-migrated cells on the upper surface of the membrane are removed. Cells that have migrated to the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope. The number of migrated cells is compared between treated and control groups.
Endothelial Tube Formation Assay
This assay assesses the ability of endothelial cells to differentiate and form capillary-like structures in vitro, a late-stage event in angiogenesis.[13]
Methodology:
-
Plate Coating: A 96-well plate is coated with a layer of Matrigel (a basement membrane extract) and allowed to polymerize at 37°C.
-
Cell Seeding: Endothelial cells are harvested and seeded onto the Matrigel-coated wells in a medium containing pro-angiogenic factors, along with different concentrations of Prinomastat or a vehicle control.
-
Incubation: The plate is incubated for 6-18 hours at 37°C. During this time, cells will align and form a network of tube-like structures.
-
Visualization: The formation of the tubular network is observed and captured using a microscope with a camera.
-
Quantification: The extent of tube formation is quantified using image analysis software to measure parameters such as total tube length, number of junctions, and number of loops. These values are compared between the Prinomastat-treated and control groups.
In Vivo Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a widely used in vivo model to study both angiogenesis and anti-angiogenic effects due to the rich vascular network of the chick embryo.[12][14]
Methodology:
-
Egg Preparation: Fertilized chicken eggs are incubated for 3-4 days. A small window is then carefully cut into the eggshell to expose the CAM.
-
Sample Application: A sterile carrier substance (e.g., a gelatin sponge or filter disc) is saturated with the test compound (Prinomastat) or a control solution and placed directly onto the CAM.
-
Incubation: The window is sealed, and the eggs are returned to the incubator for an additional 48-72 hours.
-
Observation & Quantification: The CAM is observed under a stereomicroscope. The blood vessels converging towards the carrier are examined. The angiogenic response is scored based on the number, length, and density of newly formed vessels in the treated area compared to the control.
Modulation of Angiogenic Signaling Pathways
The anti-angiogenic effect of Prinomastat is not limited to the physical inhibition of ECM degradation. MMPs are now understood to be critical modulators of the bioavailability of key growth factors, most notably Vascular Endothelial Growth Factor (VEGF).[15]
VEGF is often sequestered within the ECM, bound to heparan sulfate proteoglycans. MMP-9, in particular, can cleave these proteoglycans, releasing active VEGF and making it available to bind to its receptors (VEGFRs) on endothelial cells.[15] This binding initiates a cascade of downstream signaling events crucial for angiogenesis.
By inhibiting MMP-9, Prinomastat reduces the release of sequestered VEGF, thereby downregulating the entire VEGF/VEGFR signaling axis.[15][16] This leads to decreased activation of pathways like PI3K/Akt, which are essential for promoting endothelial cell survival, proliferation, and migration.[17][18][19]
Clinical Development and Outcomes
Prinomastat advanced to Phase III clinical trials for patients with non-small cell lung cancer (NSCLC) and advanced hormone-refractory prostate cancer.[5] In a large trial for NSCLC, patients received standard chemotherapy (gemcitabine and cisplatin) with either Prinomastat or a placebo.[3]
The results were disappointing, as the addition of Prinomastat did not lead to a statistically significant improvement in overall survival, progression-free survival, or overall response rates compared to placebo.[3]
-
Median Overall Survival: 11.5 months (Prinomastat) vs. 10.8 months (placebo)[3]
-
Progression-Free Survival: 6.1 months (Prinomastat) vs. 5.5 months (placebo)[3]
-
Overall Response Rate: 27% (Prinomastat) vs. 26% (placebo)[3]
The most common side effects associated with Prinomastat were musculoskeletal, including arthralgia (joint pain), stiffness, and joint swelling, which sometimes required treatment interruption.[3][5] These trials, along with others for different MMP inhibitors, tempered enthusiasm for this class of drugs as broad anti-cancer agents, suggesting that the tumor microenvironment is more complex than initially appreciated and that targeting MMPs alone may be insufficient in advanced disease.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of matrix metalloproteinases with clear anti-angiogenic activity demonstrated in a robust portfolio of preclinical studies. Its mechanism of action is twofold: it directly prevents the ECM degradation required for endothelial cell invasion and indirectly suppresses pro-angiogenic signaling by limiting the bioavailability of growth factors like VEGF.
Despite this strong preclinical rationale, Prinomastat failed to demonstrate a significant clinical benefit in late-stage cancer trials. This outcome underscores the challenge of translating therapies that target the tumor microenvironment into effective clinical treatments. The experience with Prinomastat has provided valuable lessons for the field, emphasizing the need for better patient selection biomarkers, a deeper understanding of the specific roles of different MMPs in various cancer types, and the potential utility of MMP inhibitors in different therapeutic contexts or in combination with other targeted agents.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Prinomastat - Wikipedia [en.wikipedia.org]
- 3. Phase III study of matrix metalloproteinase inhibitor prinomastat in non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Prinomastat, a hydroxamate-based matrix metalloproteinase inhibitor. A novel pharmacological approach for tissue remodelling-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prinomastat | C18H21N3O5S2 | CID 466151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Inhibition of angiogenesis and murine hemangioma growth by batimastat, a synthetic inhibitor of matrix metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The effect of prinomastat (AG3340), a synthetic inhibitor of matrix metalloproteinases, on uveal melanoma rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effect of prinomastat (AG3340), a synthetic inhibitor of matrix metalloproteinases, on posttraumatic proliferative vitreoretinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Current methods for assaying angiogenesis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Angiogenesis Assays | Springer Nature Experiments [experiments.springernature.com]
- 15. Matrix metalloproteinase-9 triggers the angiogenic switch during carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of VEGF signaling pathway attenuates hemorrhage after tPA treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. JCI Insight - Endothelial PRMT5 plays a crucial role in angiogenesis after acute ischemic injury [insight.jci.org]
- 18. Pravastatin induces rat aortic endothelial cell proliferation and migration via activation of PI3K/Akt/mTOR/p70 S6 kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. MMP-2 Alters VEGF Expression via αVβ3 Integrin-Mediated PI3K/AKT Signaling in A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Prinomastat Hydrochloride: A Technical Guide to its Impact on Tumor Invasion and Metastasis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prinomastat hydrochloride (formerly AG3340) is a synthetically derived hydroxamic acid that functions as a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs).[1][2] This technical guide provides an in-depth overview of Prinomastat's mechanism of action, its effects on tumor invasion and metastasis, and detailed protocols for key experimental assays used in its evaluation. While showing promise in preclinical studies, Prinomastat ultimately failed to demonstrate efficacy in Phase III clinical trials for non-small cell lung cancer and prostate cancer.[3][4] This document aims to serve as a comprehensive resource for researchers in oncology and drug development, offering insights into the therapeutic potential and challenges of MMP inhibition in cancer therapy.
Mechanism of Action
Prinomastat exerts its anti-neoplastic effects by targeting and inhibiting the activity of several key matrix metalloproteinases, zinc-dependent endopeptidases responsible for the degradation of extracellular matrix (ECM) components.[5] Specifically, it shows high affinity for MMP-2 (gelatinase A), MMP-9 (gelatinase B), MMP-13 (collagenase 3), and MMP-14 (MT1-MMP).[2][5] The degradation of the ECM is a critical step in tumor progression, facilitating local invasion, intravasation, extravasation, and angiogenesis, all of which are prerequisites for metastasis.[3] By inhibiting these MMPs, Prinomastat effectively blocks the breakdown of the ECM, thereby impeding the physical progression of cancer cells.[5]
The core of Prinomastat's inhibitory action lies in its hydroxamic acid group, which chelates the zinc ion within the active site of the MMPs, rendering them inactive.[6] This targeted inhibition prevents the remodeling of the tumor microenvironment that is essential for tumor growth and spread.
Below is a diagram illustrating the mechanism of action of Prinomastat.
Caption: Mechanism of Prinomastat action.
Quantitative Data
The inhibitory activity of Prinomastat against various MMPs has been quantified in numerous preclinical studies. The following tables summarize key quantitative data.
Table 1: In Vitro Inhibitory Activity of Prinomastat
| MMP Target | IC50 (nM) | Ki (nM) |
| MMP-1 | 79 | - |
| MMP-2 | - | 0.05 |
| MMP-3 | 6.3 | 0.3 |
| MMP-9 | 5.0 | 0.26 |
| MMP-13 | - | 0.03 |
Data sourced from MedchemExpress
Table 2: Preclinical In Vivo Efficacy of Prinomastat
| Cancer Model | Animal Model | Treatment | Outcome |
| PC-3 Prostate Cancer | Nude Mice | Prinomastat | Inhibition of tumor growth and increased survival.[7] |
| MV522 Colon Cancer | Nude Mice | Prinomastat | Inhibition of s.c. implanted tumor growth.[1] |
| COLO-320DM Colon Cancer | Nude Mice | Prinomastat | Inhibition of s.c. implanted tumor growth.[1] |
| Mouse Mammary Tumor | Mouse | Prinomastat + PDT | Significantly improved tumor response (P = 0.02).[8] |
| Acute Myeloid Leukemia (MLL-AF9) | Mouse | Prinomastat | Reduced vascular permeability, decreased BM infiltration, and increased survival post-chemotherapy.[9] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of Prinomastat are provided below.
Gelatin Zymography
This technique is used to detect the activity of gelatinases (MMP-2 and MMP-9) in biological samples.
Materials:
-
Resolving Gel (10%): 10% acrylamide/bis-acrylamide, 0.375 M Tris-HCl (pH 8.8), 0.1% SDS, 0.1% gelatin solution, 0.05% ammonium persulfate (APS), 0.05% TEMED.
-
Stacking Gel (4%): 4% acrylamide/bis-acrylamide, 0.125 M Tris-HCl (pH 6.8), 0.1% SDS, 0.05% APS, 0.1% TEMED.
-
Sample Buffer (2X): 4% SDS, 20% glycerol, 0.125 M Tris-HCl (pH 6.8), 0.002% bromophenol blue.
-
Running Buffer: 0.025 M Tris base, 0.192 M glycine, 0.1% SDS.
-
Washing Buffer: 2.5% Triton X-100 in dH2O.
-
Incubation Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM CaCl2, 1 µM ZnCl2, 1% Triton X-100.
-
Staining Solution: 0.5% Coomassie Brilliant Blue R-250 in 40% methanol and 10% acetic acid.
-
Destaining Solution: 40% methanol, 10% acetic acid in dH2O.
Procedure:
-
Prepare protein samples from cell culture supernatants or tissue lysates. Determine protein concentration using a standard assay (e.g., Bradford or BCA).
-
Mix samples with an equal volume of 2X sample buffer. Do not heat or reduce the samples.
-
Load 20-40 µg of protein per lane into a 10% polyacrylamide gel containing 0.1% gelatin.
-
Perform electrophoresis at 120V at 4°C until the dye front reaches the bottom of the gel.
-
After electrophoresis, gently remove the gel and wash it twice for 30 minutes each in washing buffer with gentle agitation to remove SDS.
-
Incubate the gel in the incubation buffer at 37°C for 18-24 hours.
-
Stain the gel with Coomassie Brilliant Blue staining solution for 1 hour.
-
Destain the gel with destaining solution until clear bands appear against a blue background. The clear bands indicate areas of gelatin degradation by MMPs.
Caption: Gelatin Zymography Workflow.
Matrigel Invasion Assay
This assay assesses the invasive potential of cancer cells in vitro.
Materials:
-
Boyden chambers with 8.0 µm pore size polycarbonate membranes.
-
Matrigel Basement Membrane Matrix.
-
Serum-free cell culture medium.
-
Cell culture medium with 10% FBS (chemoattractant).
-
Cotton swabs.
-
Methanol for fixation.
-
Crystal Violet or other suitable stain.
Procedure:
-
Thaw Matrigel at 4°C overnight. Dilute Matrigel to 1 mg/ml with cold, serum-free medium.
-
Coat the upper surface of the Boyden chamber membranes with 50 µl of the diluted Matrigel solution and allow it to solidify at 37°C for 2 hours.
-
Harvest cancer cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/ml.
-
Add 100 µl of the cell suspension to the upper chamber.
-
Add 600 µl of medium containing 10% FBS to the lower chamber as a chemoattractant.
-
Incubate the chambers at 37°C in a 5% CO2 incubator for 24-48 hours.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with Crystal Violet for 20 minutes.
-
Wash the membrane with water and allow it to air dry.
-
Count the number of invaded cells in several microscopic fields and calculate the average.[12][13]
Caption: Matrigel Invasion Assay Workflow.
In Vivo Metastasis Models
Animal models are crucial for evaluating the anti-metastatic potential of therapeutic agents.
Orthotopic Injection Model:
-
Anesthetize immunocompromised mice (e.g., nude or SCID mice).
-
Surgically expose the target organ (e.g., mammary fat pad for breast cancer, prostate for prostate cancer).
-
Inject a suspension of cancer cells (e.g., 1 x 10^6 cells in 50 µl of PBS) directly into the organ.
-
Suture the incision and allow the primary tumor to grow.
-
Administer Prinomastat or vehicle control to different groups of mice according to the desired dosing regimen.
-
Monitor tumor growth over time using calipers or in vivo imaging systems.
-
At the end of the study, sacrifice the mice and harvest the lungs and other potential metastatic sites.
-
Fix the tissues in formalin and embed in paraffin.
-
Section the tissues and stain with hematoxylin and eosin (H&E).
-
Quantify the number and size of metastatic nodules in the lungs and other organs.[14][15]
Experimental Metastasis (Tail Vein Injection) Model:
-
Resuspend cancer cells in sterile PBS at a concentration of 1 x 10^6 cells/ml.
-
Inject 100 µl of the cell suspension into the lateral tail vein of immunocompromised mice.
-
Begin treatment with Prinomastat or vehicle control either before or after cell injection.
-
Continue treatment for a predetermined period.
-
At the end of the study, sacrifice the mice and harvest the lungs.
-
Perform histological analysis as described in the orthotopic model to quantify lung metastases.[16]
Caption: In Vivo Metastasis Model Workflow.
Signaling Pathways
The primary signaling pathway affected by Prinomastat is the direct enzymatic activity of MMPs on the ECM. However, the consequences of this inhibition extend to downstream cellular processes that are dependent on cell-matrix interactions and the release of matrix-bound signaling molecules.
Inhibition of MMPs by Prinomastat can indirectly affect signaling pathways involved in:
-
Cell Adhesion and Migration: By preventing the degradation of ECM components, Prinomastat stabilizes the cell-matrix interface, which can impact integrin signaling and focal adhesion dynamics, ultimately inhibiting cell migration.[6]
-
Growth Factor Availability: MMPs can cleave and release growth factors that are sequestered within the ECM. By inhibiting MMPs, Prinomastat can reduce the bioavailability of these growth factors, thereby suppressing tumor cell proliferation and survival signals.
-
Angiogenesis: The formation of new blood vessels is highly dependent on the remodeling of the ECM by MMPs. Prinomastat's inhibition of MMP-2 and MMP-9, in particular, can disrupt this process, leading to a reduction in tumor vascularization.[7]
The following diagram illustrates the broader signaling context of Prinomastat's action.
Caption: Signaling pathways affected by Prinomastat.
Conclusion
This compound is a well-characterized inhibitor of matrix metalloproteinases with demonstrated preclinical efficacy in reducing tumor growth, invasion, and metastasis. The in-depth technical information and detailed experimental protocols provided in this guide offer a valuable resource for researchers investigating MMPs as therapeutic targets in oncology. Despite its failure in late-stage clinical trials, the study of Prinomastat has significantly contributed to our understanding of the complexities of the tumor microenvironment and the challenges of translating promising preclinical findings into effective cancer therapies. Future research in this area may focus on more selective MMP inhibitors or combination therapies to overcome the limitations observed with broad-spectrum agents like Prinomastat.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Phase III study of matrix metalloproteinase inhibitor prinomastat in non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Prinomastat | C18H21N3O5S2 | CID 466151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Prinomastat, a hydroxamate inhibitor of matrix metalloproteinases, has a complex effect on migration of breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. The matrix metalloproteinase inhibitor prinomastat enhances photodynamic therapy responsiveness in a mouse tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Quantitative zymography: detection of picogram quantities of gelatinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reappraisal of Quantitative Gel Zymography for Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantifying the invasion and migration ability of cancer cells with a 3D Matrigel drop invasion assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantifying the invasion and migration ability of cancer cells with a 3D Matrigel drop invasion assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantification of Lung Metastases from In Vivo Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Vivo Imaging to Measure Spontaneous Lung Metastasis of Orthotopically-injected Breast Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Palmatine Attenuates Metastatic Lung Colonization of Triple Negative Breast Cancer Cells [frontiersin.org]
Prinomastat hydrochloride's potential in brain cancer research
An In-Depth Technical Guide to the Role of Prinomastat Hydrochloride in Brain Cancer Research
Executive Summary
Prinomastat (AG3340), a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs), has been a subject of significant investigation in oncology, including for aggressive brain tumors like glioblastoma multiforme (GBM). MMPs are critical enzymes involved in the degradation of the extracellular matrix (ECM), a process fundamental to tumor growth, invasion, and angiogenesis. Prinomastat's ability to cross the blood-brain barrier made it a promising candidate for central nervous system malignancies.[1][2] This document provides a comprehensive technical overview of Prinomastat, summarizing its mechanism of action, preclinical data, clinical trial outcomes in brain cancer, and detailed experimental protocols. Despite promising preclinical activity, clinical trials in GBM did not demonstrate a significant survival benefit, highlighting the complexities of targeting MMPs in this disease.
Introduction to MMPs in Brain Cancer
Glioblastoma multiforme (GBM) is the most aggressive primary brain tumor in adults, characterized by diffuse infiltration into the surrounding brain parenchyma.[3] This invasive nature is a primary reason for tumor recurrence and treatment failure. The tumor's ability to invade is heavily dependent on the remodeling of the extracellular matrix (ECM), a complex network of proteins providing structural and biochemical support to surrounding cells.
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that degrade various components of the ECM.[4] In gliomas, the expression of several MMPs, particularly MMP-2 and MMP-9 (gelatinases), is significantly upregulated.[5][6] This overexpression facilitates the breakdown of the ECM, paving the way for tumor cells to migrate and invade healthy brain tissue. Furthermore, MMPs play a crucial role in angiogenesis, the formation of new blood vessels, which is essential for supplying nutrients to the growing tumor.[7] Given their central role in tumor progression, MMPs have been identified as a key therapeutic target.
Profile of this compound
Prinomastat (formerly AG3340) is a synthetic, orally bioavailable, hydroxamic acid-based compound that acts as a potent inhibitor of several MMPs.[1][8] As a lipophilic agent, it possesses the critical ability to cross the blood-brain barrier, a significant hurdle for many potential brain cancer therapeutics.[1][2] Its primary mechanism involves chelating the zinc ion within the catalytic site of MMPs, thereby reversibly inhibiting their enzymatic activity.[4]
Mechanism of Action in Brain Cancer
Inhibition of Extracellular Matrix Degradation and Angiogenesis
Prinomastat's primary antitumor activity stems from its inhibition of MMPs responsible for ECM breakdown. By targeting MMP-2, MMP-9, MMP-13, and MMP-14 (MT1-MMP), Prinomastat is designed to prevent the degradation of the ECM, thereby inhibiting tumor cell invasion, metastasis, and angiogenesis.[1][2][8] In preclinical glioma models, administration of Prinomastat has been shown to inhibit tumor growth and prolong survival.[5][8]
Impact on Key Signaling Pathways
MMP expression in cancer is often driven by upstream signaling pathways that are constitutively active in glioblastoma, such as the Receptor Tyrosine Kinase (RTK)/PI3K/Akt and Ras/MAPK pathways.[9] While Prinomastat acts downstream on the MMP enzymes themselves, it can also affect cellular signaling. For instance, studies have shown that Prinomastat can inhibit Wnt1-induced MMP-3 production and suppress β-catenin transcriptional activity.[10] It has also been observed to decrease the expression of cyclin D1 and the phosphorylation of Erk1/2, suggesting an impact on cell cycle progression and proliferation.[10]
Quantitative Data Summary
The potency and clinical investigation of Prinomastat are summarized in the following tables.
Table 1: In Vitro Potency of Prinomastat (AG3340)
| Target MMP | Inhibition Type | Value (nM) | Reference |
| MMP-1 | IC₅₀ | 79 | [10] |
| MMP-2 | Kᵢ | 0.05 | [10] |
| MMP-3 | IC₅₀ | 6.3 | [10] |
| MMP-3 | Kᵢ | 0.3 | [10] |
| MMP-9 | IC₅₀ | 5.0 | [10] |
| MMP-9 | Kᵢ | 0.26 | [10] |
| MMP-13 | Kᵢ | 0.03 | [10] |
Table 2: Randomized Phase II Clinical Trial in Newly Diagnosed Glioblastoma[5]
| Parameter | Prinomastat + Temozolomide (n=43) | Placebo + Temozolomide (n=43) |
| Dosage | 25 mg BID, orally | Placebo BID, orally |
| Median Survival | 12 months | 15 months |
| Progression-Free Survival | 4.5 months | 6.3 months |
| 1-Year Survival Rate | 44% | 58% |
| Key Adverse Event | Grade 2 Musculoskeletal Toxicity (55%) | Grade 2 Musculoskeletal Toxicity (20%) |
| Conclusion | No significant difference in survival outcomes |
Clinical Trial Outcomes in Glioblastoma
A randomized Phase II clinical trial investigated the efficacy of Prinomastat in combination with temozolomide (TMZ) for newly diagnosed GBM patients following surgery and radiation.[5] The study enrolled 86 patients, randomizing them to receive either 25 mg of Prinomastat twice daily or a placebo, alongside the standard TMZ regimen.[5]
Key Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon prior research. Below are representative protocols for evaluating Prinomastat.
In Vitro Gelatin Zymography for MMP-2/MMP-9 Activity
This assay measures the enzymatic activity of gelatinases (MMP-2 and MMP-9), which are key targets of Prinomastat.
-
Cell Culture: Culture glioma cells (e.g., U87-MG) in serum-free media for 24-48 hours to collect conditioned media containing secreted MMPs. In treatment groups, include varying concentrations of Prinomastat.
-
Protein Quantification: Determine the total protein concentration of the conditioned media using a BCA or Bradford assay to ensure equal loading.
-
Electrophoresis: Perform non-reducing SDS-PAGE using a polyacrylamide gel co-polymerized with gelatin (1 mg/mL). Load equal amounts of protein from each sample.
-
Enzyme Renaturation: After electrophoresis, wash the gel with a Triton X-100 solution (e.g., 2.5% Triton X-100 for 1 hour) to remove SDS and allow enzymes to renature.
-
Incubation: Incubate the gel in a developing buffer (e.g., Tris-HCl, NaCl, CaCl₂, pH 7.5) at 37°C for 12-24 hours. This allows the gelatinases to digest the gelatin substrate in the gel.
-
Staining and Visualization: Stain the gel with Coomassie Brilliant Blue R-250 and then destain. Areas of enzymatic activity will appear as clear bands against a blue background, representing gelatin degradation. The intensity of the bands can be quantified using densitometry.
In Vivo Orthotopic Glioma Xenograft Model
This protocol outlines the use of an animal model to test the efficacy of Prinomastat in a setting that mimics the brain tumor microenvironment.
-
Cell Preparation: Harvest a human glioma cell line (e.g., U87-MG, engineered to express luciferase for imaging) during its logarithmic growth phase. Resuspend cells in a sterile, serum-free medium or PBS at a concentration of 5 x 10⁴ to 1 x 10⁵ cells per 5 µL.
-
Animal Model: Use 6-8 week old immunodeficient mice (e.g., athymic nude mice). Anesthetize the mouse and secure it in a stereotactic frame.
-
Intracranial Implantation: Create a burr hole in the skull over the desired brain region (e.g., right frontal lobe). Using a Hamilton syringe, slowly inject the 5 µL cell suspension to a depth of approximately 3-4 mm. Seal the burr hole with bone wax.
-
Tumor Growth Monitoring: Monitor tumor growth beginning 5-7 days post-implantation using bioluminescence imaging (BLI) or Magnetic Resonance Imaging (MRI).
-
Treatment Administration: Once tumors are established (as confirmed by imaging), randomize mice into treatment and control groups. Administer Prinomastat orally (e.g., via gavage) at a determined dose (e.g., 50 mg/kg/day) or a vehicle control.[10]
-
Endpoint Analysis: Monitor animal weight and health daily. Continue treatment for a defined period (e.g., 14-21 days) or until neurological symptoms develop. Primary endpoints are tumor growth inhibition (measured by imaging) and overall survival. Post-euthanasia, brains can be harvested for histological and immunohistochemical analysis to assess cell proliferation (Ki-67), apoptosis (TUNEL), and microvessel density (CD31).
Challenges and Future Directions
The failure of Prinomastat and other broad-spectrum MMP inhibitors in late-stage clinical trials for various cancers, including glioblastoma, has been attributed to several factors:
-
Lack of Specificity: Broad-spectrum inhibition of MMPs can disrupt their normal physiological roles, leading to side effects like the observed musculoskeletal toxicity.[4] Some MMPs may even have tumor-suppressive functions.
-
Complex Biology: The role of the tumor microenvironment is incredibly complex. Simply inhibiting ECM degradation may be insufficient to halt the aggressive and multifactorial progression of GBM.
-
Timing and Patient Selection: It is possible that MMP inhibitors are more effective in preventing metastasis or in an adjuvant setting rather than in treating established, advanced tumors.
Despite these setbacks, the rationale for targeting MMPs in brain cancer remains. Future research could explore more selective MMP inhibitors, combination therapies that also target upstream signaling pathways, or novel drug delivery systems to enhance local concentration at the tumor site while minimizing systemic toxicity.
Conclusion
This compound is a potent, blood-brain barrier-penetrating MMP inhibitor that showed significant promise in preclinical models of brain cancer.[8][10] It effectively inhibits key enzymes responsible for the degradation of the extracellular matrix, a critical step in tumor invasion and angiogenesis. However, this preclinical efficacy did not translate into clinical benefit for glioblastoma patients in a Phase II trial, which showed no improvement in survival outcomes and was associated with notable musculoskeletal toxicity.[5] The story of Prinomastat serves as a crucial case study, underscoring the challenges of translating microenvironment-targeted therapies from the laboratory to the clinic and highlighting the need for more specific and intelligently designed therapeutic strategies for brain cancer.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Prinomastat | C18H21N3O5S2 | CID 466151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Signaling pathways and therapeutic approaches in glioblastoma multiforme (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Matrix Metalloproteinase Inhibitors in Cancer Therapy: Turning Past Failures into Future Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. News Article [virtualtrials.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Phase III study of matrix metalloproteinase inhibitor prinomastat in non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prinomastat, a hydroxamate-based matrix metalloproteinase inhibitor. A novel pharmacological approach for tissue remodelling-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aberrant Signaling Pathways in Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Investigational Uses of Prinomastat Hydrochloride in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prinomastat (AG3340), a synthetic hydroxamic acid derivative, is a potent and selective inhibitor of several matrix metalloproteinases (MMPs), key enzymes involved in the degradation of the extracellular matrix.[1] By targeting MMP-2, -3, -9, -13, and -14, Prinomastat was developed as an investigational agent to thwart tumor growth, invasion, metastasis, and angiogenesis.[2] This technical guide provides a comprehensive overview of the preclinical and clinical investigations of Prinomastat hydrochloride in oncology. It details the compound's mechanism of action, summarizes its inhibitory profile, and presents quantitative data from key preclinical and clinical studies in structured tables. Furthermore, this guide outlines the experimental methodologies of pivotal trials and visualizes the intricate signaling pathways and experimental workflows through detailed diagrams, offering a thorough resource for researchers in the field of oncology drug development.
Introduction
The progression of cancer is a multifaceted process that relies on the tumor's ability to remodel its surrounding microenvironment, invade adjacent tissues, and establish new blood supplies through angiogenesis. Central to these processes is the activity of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases responsible for the degradation of extracellular matrix components. Elevated expression of specific MMPs, particularly the gelatinases (MMP-2 and MMP-9) and membrane-type MMPs (MT-MMPs), is frequently correlated with advanced tumor stages and poor prognosis.
This compound (formerly known as AG3340) emerged as a promising therapeutic agent designed to selectively inhibit these pro-tumorigenic MMPs. Its development was predicated on the hypothesis that by blocking the enzymatic activity of these key MMPs, it would be possible to inhibit critical pathways in cancer progression, thereby offering a novel therapeutic strategy. This guide delves into the scientific and clinical investigations that have explored the potential of Prinomastat as an anti-cancer agent.
Mechanism of Action
Prinomastat is a synthetic, orally bioavailable, non-peptidic hydroxamate that functions as a potent and selective inhibitor of several matrix metalloproteinases. Its mechanism of action is centered on the chelation of the zinc ion within the catalytic domain of the MMPs, which is essential for their enzymatic activity. This inhibition prevents the degradation of the extracellular matrix, a critical step in tumor invasion and metastasis. Furthermore, by inhibiting MMPs involved in the release and activation of pro-angiogenic factors, such as vascular endothelial growth factor (VEGF), Prinomastat also exerts anti-angiogenic effects.[3][4]
The selectivity of Prinomastat for specific MMPs, including MMP-2, MMP-3, MMP-9, MMP-13, and MMP-14, was a key design feature aimed at maximizing anti-tumor efficacy while minimizing off-target effects.[2]
Inhibitory Profile of Prinomastat
The potency and selectivity of Prinomastat have been characterized through in vitro enzymatic assays. The following table summarizes the inhibitory constants (Ki) and the half-maximal inhibitory concentrations (IC50) of Prinomastat against a panel of matrix metalloproteinases.
| Matrix Metalloproteinase (MMP) | Ki (nM) | IC50 (nM) |
| MMP-1 (Collagenase-1) | 8.3 | 79 |
| MMP-2 (Gelatinase-A) | 0.05 | - |
| MMP-3 (Stromelysin-1) | 0.3 | 6.3 |
| MMP-9 (Gelatinase-B) | 0.26 | 5.0 |
| MMP-13 (Collagenase-3) | 0.03 | - |
| MMP-14 (MT1-MMP) | - | - |
| Data sourced from MedchemExpress and other publications.[5] |
Preclinical Investigations
Prinomastat has demonstrated anti-tumor and anti-angiogenic activity in a variety of preclinical cancer models. These studies provided the foundational evidence for its progression into clinical trials.
In Vivo Tumor Growth Inhibition
Prinomastat has been shown to inhibit the growth of various human tumor xenografts in immunocompromised mice. The table below summarizes key findings from these preclinical studies.
| Cancer Type | Cell Line | Animal Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| Prostate Cancer | PC-3 | Nude Mice | Not Specified | Increased survival | [6] |
| Acute Myeloid Leukemia (AML) | MLL-AF9 | Murine Model | Daily administration for 2 weeks | Reduced bone marrow infiltration | [7][8] |
Experimental Protocol: In Vivo AML Xenograft Study
The following protocol outlines a typical experimental design for evaluating the efficacy of Prinomastat in a murine model of Acute Myeloid Leukemia (AML).
-
Cell Culture: MLL-AF9 murine AML cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Model: Immunodeficient mice (e.g., NSG mice) are used to prevent rejection of the human AML cells.
-
AML Induction: A specified number of MLL-AF9 cells are injected intravenously into the recipient mice.
-
Treatment Initiation: Seven days post-injection, mice are randomized into treatment and control groups.
-
Dosing: The treatment group receives daily intraperitoneal injections of Prinomastat at a specified dose. The control group receives a vehicle control (e.g., PBS).
-
Monitoring: Mice are monitored daily for signs of disease progression and body weight changes.
-
Endpoint Analysis: After a two-week treatment period, mice are euthanized. Bone marrow and spleen are harvested to determine the percentage of AML cell infiltration via flow cytometry.
-
Survival Study: A separate cohort of mice is treated with Prinomastat in combination with standard chemotherapy to evaluate the impact on overall survival.
Clinical Investigations
Prinomastat has been evaluated in several clinical trials for various cancer types. While showing a manageable safety profile, the efficacy results in advanced cancers have been largely disappointing.
Phase I Dose-Escalation Study
A Phase I trial was conducted to determine the maximum tolerated dose, safety, and pharmacokinetic profile of Prinomastat in patients with advanced solid tumors.
| Parameter | Details |
| Patient Population | Patients with advanced, treatment-refractory solid tumors |
| Dosing Regimen | Oral, twice daily, in escalating dose cohorts |
| Key Findings | The recommended Phase II dose was determined. |
| Dose-Limiting Toxicities | Musculoskeletal pain and stiffness |
Phase III Clinical Trials
Prinomastat was advanced to Phase III clinical trials for non-small-cell lung cancer (NSCLC) and hormone-refractory prostate cancer.
A randomized, double-blind, placebo-controlled Phase III trial evaluated the efficacy of Prinomastat in combination with standard chemotherapy in patients with advanced NSCLC.
| Parameter | Prinomastat + Chemotherapy | Placebo + Chemotherapy | p-value |
| Number of Patients | 181 | 181 | - |
| Treatment Regimen | Prinomastat (15 mg BID) + Gemcitabine/Cisplatin | Placebo + Gemcitabine/Cisplatin | - |
| Overall Response Rate | 27% | 26% | 0.81 |
| Median Overall Survival | 11.5 months | 10.8 months | 0.82 |
| 1-Year Survival Rate | 43% | 38% | 0.45 |
| Progression-Free Survival | 6.1 months | 5.5 months | 0.11 |
| Treatment Interruption due to Toxicity | 38% | 12% | <0.05 |
| Data sourced from Bissett et al., J Clin Oncol, 2005.[9][10] |
Signaling Pathways
The anti-tumor effects of Prinomastat are mediated through the inhibition of MMPs, which in turn disrupts key signaling pathways involved in angiogenesis and metastasis.
By inhibiting MMP-2 and MMP-9, Prinomastat can reduce the release of VEGF from the extracellular matrix, thereby attenuating VEGF-mediated signaling through its receptor, VEGFR2. This leads to decreased endothelial cell proliferation, migration, and survival, ultimately inhibiting angiogenesis.
Discussion and Future Perspectives
The clinical development of Prinomastat, like many other broad-spectrum MMP inhibitors, was met with challenges. While preclinical studies showed promising anti-tumor activity, these findings did not translate into significant clinical benefits in patients with advanced-stage cancers. The lack of efficacy in Phase III trials for NSCLC and prostate cancer led to the discontinuation of its development for these indications.
Several factors may have contributed to these disappointing results. The patient populations in these trials had advanced, metastatic disease, which may be less responsive to anti-angiogenic and anti-invasive therapies. Furthermore, the complex biology of MMPs, with some members having potential anti-tumorigenic roles, suggests that broad-spectrum inhibition may not be the optimal therapeutic strategy. The dose-limiting musculoskeletal toxicity also presented a challenge for long-term administration.
Despite these setbacks, the investigation of Prinomastat has provided valuable insights into the role of MMPs in cancer. Future research in this area may focus on more selective MMP inhibitors, targeting specific MMPs that are unequivocally pro-tumorigenic in particular cancer types. Additionally, the use of MMP inhibitors in earlier stages of the disease or in combination with other targeted therapies or immunotherapies may hold more promise. The recent findings of Prinomastat's potential in reducing AML growth and preserving hematopoietic stem cells suggest that its investigational use in hematological malignancies warrants further exploration.[7][8]
Conclusion
This compound is a potent and selective inhibitor of several matrix metalloproteinases with demonstrated anti-tumor and anti-angiogenic activity in preclinical models. However, its clinical development was halted due to a lack of efficacy in Phase III trials for advanced non-small-cell lung and prostate cancer. The journey of Prinomastat underscores the complexities of translating preclinical findings into clinical success and highlights the challenges of targeting the tumor microenvironment. The extensive research conducted on Prinomastat has significantly contributed to our understanding of the role of MMPs in oncology and continues to inform the development of novel anti-cancer therapies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Prinomastat, a hydroxamate-based matrix metalloproteinase inhibitor. A novel pharmacological approach for tissue remodelling-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Mechanisms of Action of Novel Drugs Targeting Angiogenesis-Promoting Matrix Metalloproteinases [frontiersin.org]
- 4. Role of Matrix Metalloproteinases in Angiogenesis and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Phase III study of matrix metalloproteinase inhibitor prinomastat in non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. medscape.com [medscape.com]
Prinomastat Hydrochloride: A Technical Overview of its Pharmacological Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prinomastat (also known as AG3340) is a potent, orally active, and broad-spectrum inhibitor of matrix metalloproteinases (MMPs).[1][2] As a synthetic hydroxamic acid derivative, its development was rooted in the hypothesis that inhibiting MMPs—enzymes crucial for the degradation of the extracellular matrix—could impede tumor growth, angiogenesis, invasion, and metastasis.[3][4][5] Prinomastat exhibits selectivity for several MMPs, including MMP-2, -3, -9, -13, and -14.[4][5][6] This technical guide provides an in-depth review of the pharmacological properties of Prinomastat hydrochloride, summarizing key preclinical and clinical data, outlining experimental methodologies, and visualizing its mechanism of action.
Mechanism of Action
Prinomastat functions as a competitive, reversible inhibitor of matrix metalloproteinases. These zinc-containing endopeptidases are essential for the remodeling of the extracellular matrix (ECM). In pathological states such as cancer, MMPs are often overexpressed, facilitating key processes for tumor progression.
By binding to the active zinc site of MMPs, Prinomastat blocks their enzymatic activity. This inhibition leads to several downstream anti-tumor effects:
-
Inhibition of Extracellular Matrix Degradation: Prevents the breakdown of basement membranes, a critical step for tumor cell invasion into surrounding tissues.[4]
-
Anti-Angiogenic Effects: Interferes with the formation of new blood vessels (angiogenesis) required to supply tumors with nutrients and oxygen.[4][7]
-
Inhibition of Tumor Growth and Metastasis: By blocking invasion and angiogenesis, Prinomastat has been shown in preclinical models to reduce primary tumor growth and the formation of distant metastases.[7][8]
Beyond direct MMP inhibition, Prinomastat has also been observed to modulate the Wnt signaling pathway. It inhibits Wnt1-induced MMP-3 production, which in turn helps reverse the epithelial-mesenchymal transition (EMT), a process critical for cancer cell migration and invasion.[2][9]
Caption: Prinomastat inhibits MMPs, blocking downstream tumor progression pathways.
Pharmacodynamics: Quantitative Analysis
Prinomastat is a highly potent inhibitor of several key MMPs, as demonstrated by its low nanomolar inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50).
In Vitro Inhibitory Activity
The inhibitory potency of Prinomastat against a panel of MMPs has been well-characterized.
| Target MMP | Parameter | Value (nM) |
| MMP-1 | IC50 | 79[1][2] |
| MMP-2 | Ki | 0.05[1][2] |
| MMP-3 | IC50 | 6.3[1][2] |
| MMP-3 | Ki | 0.3[1][2] |
| MMP-9 | IC50 | 5.0[1][2] |
| MMP-9 | Ki | 0.26[1][2] |
| MMP-13 | Ki | 0.03[1][2] |
In Vitro Cellular Activity
While a potent enzyme inhibitor, Prinomastat shows limited direct antiproliferative activity against cancer cell lines in standard assays, underscoring that its primary mechanism is not direct cytotoxicity.
| Cell Line | Assay | Duration | IC50 |
| A549 (Human Lung Carcinoma) | MTT | 48 hrs | > 500 µM[2] |
| HL-60 (Human Promyelocytic Leukemia) | MTT | Not Specified | > 500 µM[2] |
In Vivo Antitumor Efficacy
Preclinical studies in mouse models demonstrated significant antitumor activity.
| Tumor Model | Dosing | Outcome |
| Human Fibrosarcoma (HT1080) | 50 mg/kg/day (i.p.) | Good tumor growth inhibition.[2][9] |
| Lewis Lung Carcinoma | 50 mg/kg/day (i.p.) | Complete cessation of primary tumor growth in 4/6 mice; 90% inhibition of lung metastases >5 mm.[8] |
Pharmacokinetics
Prinomastat is an orally bioavailable compound that can cross the blood-brain barrier.[1][3] Its pharmacokinetic profile is characterized by a relatively short half-life.
| Species | Dosing | T1/2 (half-life) | Oral Bioavailability |
| Mouse | Not Specified | 1.6 hours[2][9] | Not Specified |
| Rat | Not Specified | Not Specified | 15% to 68%[8] |
| Human | Not Specified | 1–5 hours[5] | Orally Active[6] |
Clinical Studies
Prinomastat has been evaluated in several clinical trials, including for non-small cell lung cancer (NSCLC) and prostate cancer.[2][7]
Phase I Dose-Escalation Study
A Phase I study in patients with advanced cancer was conducted to determine toxicity and pharmacokinetics.[6]
-
Design: Dose-escalation study with oral doses of 1, 2, 5, 10, 25, 50, or 100 mg twice daily.[6]
-
Primary Toxicities: The main dose-related toxicities were joint and muscle pain (arthralgias and myalgias), which were generally reversible.[6]
-
Key Finding: Doses of 5-10 mg twice daily were well-tolerated and achieved trough plasma concentrations 10- to 100-fold greater than the in vitro Ki for the target MMPs (MMP-2 and MMP-9).[6]
Phase III Study in Non-Small Cell Lung Cancer (NSCLC)
A large, randomized, double-blind, placebo-controlled trial evaluated Prinomastat in combination with standard chemotherapy.[10][11]
-
Design: Patients received either Prinomastat (15 mg twice daily) or a placebo, in combination with gemcitabine and cisplatin chemotherapy.[10][11]
-
Outcome: The study was closed early due to a lack of efficacy.[10][11] There were no statistically significant differences in the primary or secondary endpoints between the two arms.[10][11]
| Endpoint | Prinomastat + Chemo | Placebo + Chemo | P-value |
| Median Overall Survival | 11.5 months | 10.8 months | 0.82[10][11] |
| 1-Year Survival Rate | 43% | 38% | 0.45[10][11] |
| Progression-Free Survival | 6.1 months | 5.5 months | 0.11[10][11] |
| Overall Response Rate | 27% | 26% | 0.81[10][11] |
Experimental Protocols
In Vitro: Wnt Signaling Pathway Analysis
This protocol describes the investigation of Prinomastat's effect on Wnt-induced cellular changes.
Caption: Prinomastat's inhibitory effect on the Wnt signaling cascade.
-
Cell Culture: C57MG/Wnt1 cells, which overexpress Wnt1, are cultured.[2][9]
-
Treatment: Cells are treated with Prinomastat (0.1-1 µg/mL) for 4 days.[2][9]
-
Luciferase Reporter Assay: To measure β-catenin transcriptional activity, cells are co-cultured with reporter cells (e.g., CT7) and Topflash luciferase activity is measured. A decrease in luciferase activity indicates inhibition of the pathway.[2][9]
-
Western Blot Analysis: Cell lysates are analyzed via Western Blot to measure the expression levels of MMP-3, cyclin D1, and phosphorylated Erk1/2 to confirm target engagement and downstream effects.[9]
-
Migration Assay (Wound Assay): A scratch is made in a confluent monolayer of cells. The rate of wound closure is monitored over time to assess cell migration. Prinomastat is expected to reverse the increased migration induced by Wnt1.[9]
In Vivo: Antitumor Efficacy Study Workflow
This protocol outlines a typical workflow for assessing the antitumor efficacy of Prinomastat in a xenograft mouse model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Prinomastat | C18H21N3O5S2 | CID 466151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Prinomastat - Wikipedia [en.wikipedia.org]
- 6. Phase I and pharmacokinetic study of prinomastat, a matrix metalloprotease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prinomastat, a hydroxamate-based matrix metalloproteinase inhibitor. A novel pharmacological approach for tissue remodelling-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rodent pharmacokinetic and anti-tumor efficacy studies with a series of synthetic inhibitors of matrix metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. glpbio.com [glpbio.com]
- 10. Phase III study of matrix metalloproteinase inhibitor prinomastat in non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Prinomastat Hydrochloride: A Technical Guide to Preclinical Biological Half-Life
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the biological half-life of prinomastat hydrochloride (also known as AG3340) in preclinical models. Prinomastat is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs), enzymes critically involved in cancer progression through the degradation of the extracellular matrix, a process essential for tumor growth, invasion, angiogenesis, and metastasis. Understanding the pharmacokinetic profile, particularly the biological half-life, of this compound in preclinical settings is paramount for the design of effective therapeutic regimens.
Quantitative Analysis of Preclinical Half-Life
The biological half-life of prinomastat has been investigated in various preclinical models. The data, while not exhaustive in the public domain, indicates a relatively short half-life, necessitating careful consideration of dosing intervals in efficacy studies.
| Preclinical Model | Administration Route | Half-Life (t½) | Reference |
| Human Fibrosarcoma Mouse Model | Intraperitoneal (i.p.) | 1.6 hours | [1] |
| General (from database) | Not Specified | 2-5 hours |
A study also reported the oral bioavailability of prinomastat and related compounds in rats to be between 15% and 68%, suggesting that the route of administration significantly impacts the drug's systemic exposure, though specific half-life data for rats was not provided in the reviewed literature.[2]
Experimental Protocols for Pharmacokinetic Studies
The determination of a drug's biological half-life in preclinical models involves a series of well-defined experimental procedures. Below is a synthesized protocol for a typical pharmacokinetic study of an orally administered MMP inhibitor like prinomastat in a murine model.
Protocol: Oral Administration Pharmacokinetic Study in Mice
1. Animal Models and Housing:
-
Species: Male or female mice (e.g., CD-1, BALB/c, or relevant tumor-xenograft model), 6-8 weeks old.
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle, and ad libitum access to food and water. Animals should be acclimated for at least one week prior to the study.
2. Drug Formulation and Administration:
-
Formulation: this compound is formulated as a suspension or solution in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in sterile water). The formulation should be prepared fresh on the day of dosing.
-
Administration: A single dose of prinomastat is administered via oral gavage using a ball-tipped feeding needle. The volume administered is typically 5-10 mL/kg of body weight.
3. Blood Sample Collection:
-
Method: Serial blood samples (approximately 50-100 µL) are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-administration.
-
Technique: Blood is collected via a suitable method, such as saphenous vein puncture or submandibular vein puncture. For terminal time points, cardiac puncture under anesthesia may be performed.
-
Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation (e.g., 2000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.
4. Bioanalytical Method:
-
Technique: The concentration of prinomastat in plasma samples is quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Standard Curve: A standard curve is generated using known concentrations of prinomastat in blank plasma to ensure accuracy and precision of the measurements.
5. Pharmacokinetic Analysis:
-
Software: Pharmacokinetic parameters, including the biological half-life (t½), are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin.
-
Parameters: Key parameters to be determined include:
-
t½ (Half-life): The time required for the plasma concentration of the drug to decrease by half.
-
Cmax: The maximum observed plasma concentration.
-
Tmax: The time at which Cmax is reached.
-
AUC (Area Under the Curve): The total systemic exposure to the drug.
-
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures involved, the following diagrams have been generated using the DOT language.
Prinomastat's mechanism of action involves the direct inhibition of key matrix metalloproteinases, thereby disrupting the signaling cascade that leads to cancer progression.
This technical guide provides a foundational understanding of the preclinical biological half-life of this compound. Further detailed studies, particularly in a wider range of species and with varied administration routes, would provide a more complete pharmacokinetic profile and facilitate the translation of this promising anti-cancer agent into clinical practice.
References
Prinomastat Hydrochloride: A Technical Overview of its Antineoplastic Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prinomastat hydrochloride (formerly known as AG3340) is a synthetic, orally bioavailable hydroxamic acid derivative that functions as a potent and selective inhibitor of a class of enzymes known as matrix metalloproteinases (MMPs).[1][2][3] MMPs are zinc- and calcium-dependent endopeptidases that play a crucial role in the degradation and remodeling of the extracellular matrix (ECM).[4] In the context of oncology, the overexpression and aberrant activity of certain MMPs are strongly associated with tumor growth, invasion, metastasis, and angiogenesis.[2][4] Prinomastat was developed to target these pathological processes by selectively inhibiting key MMPs involved in cancer progression.[3][4] This document provides an in-depth technical guide on the antineoplastic activities of Prinomastat, summarizing key preclinical and clinical findings, experimental methodologies, and the signaling pathways it modulates.
Mechanism of Action: Targeting the Tumor Microenvironment
The primary antineoplastic mechanism of Prinomastat is its selective inhibition of specific matrix metalloproteinases.[1][2][3] It was specifically designed to target MMP-2, -3, -9, -13, and -14, while exhibiting significantly lower affinity for MMP-1.[4] This selectivity was intended to maximize antitumor efficacy while minimizing the musculoskeletal side effects, such as arthritis and arthralgias, that were observed with broader-spectrum MMP inhibitors and thought to be related to MMP-1 inhibition.[4]
By inhibiting these MMPs, Prinomastat interferes with several key processes in cancer progression:
-
Inhibition of Extracellular Matrix Degradation: Cancer cells utilize MMPs to break down the basement membrane and surrounding ECM, allowing them to invade adjacent tissues. Prinomastat's inhibition of MMP-2 (gelatinase A) and MMP-9 (gelatinase B) directly counteracts this process.[1][2]
-
Suppression of Angiogenesis: The formation of new blood vessels, or angiogenesis, is essential for tumor growth and survival. MMPs promote angiogenesis by degrading the ECM to allow for endothelial cell migration and by releasing pro-angiogenic factors like vascular endothelial growth factor (VEGF) and fibroblast growth factor 2 (FGF-2).[4] By inhibiting MMPs, Prinomastat can effectively stifle tumor neovascularization.[4][5]
-
Blockade of Invasion and Metastasis: The degradation of the ECM is a critical step for cancer cells to escape the primary tumor, enter the bloodstream or lymphatic system, and establish secondary tumors at distant sites. Prinomastat's activity against invasive MMPs is intended to reduce the number and size of metastases.[1][2][4]
The following diagram illustrates the central role of MMPs in cancer progression and the inhibitory action of Prinomastat.
Quantitative Data: In Vitro Potency
Prinomastat has demonstrated potent inhibition of key MMPs in enzymatic assays. The following table summarizes its inhibitory constants (Ki) and 50% inhibitory concentrations (IC50).
| Target MMP | Ki (nM) | IC50 (nM) | Reference(s) |
| MMP-1 | 8.3 | 79 | [4][6] |
| MMP-2 | 0.05 | - | [4][6] |
| MMP-3 | 0.3 | 6.3 | [4][6] |
| MMP-9 | 0.26 | 5.0 | [4][6] |
| MMP-13 | 0.03 | - | [4][6] |
| MMP-14 | - | - | [4][5] |
Note: A lower Ki or IC50 value indicates greater potency.
In cell-based assays, Prinomastat showed limited direct antiproliferative activity against a panel of human cancer cell lines, with IC50 values greater than 500 μM for A549 (lung), HL-60 (leukemia), HUVEC (endothelial), K562 (leukemia), KG-1 (leukemia), and MCF7 (breast) cells after 48 hours of incubation.[6] This is consistent with its mechanism of action, which is primarily directed at modulating the tumor microenvironment rather than direct cytotoxicity.
Preclinical Antineoplastic Activities
In preclinical settings, Prinomastat has shown significant antitumor and anti-metastatic activity across a range of murine and human xenograft tumor models.[4]
In Vivo Efficacy:
-
Tumor Growth Inhibition: Prinomastat treatment inhibited the growth of subcutaneously implanted human tumors in nude mice, including PC-3 prostate, MV522 colon, and COLO-320DM colon cancer models.[4][7] It also demonstrated efficacy in models of breast cancer, lung cancer, melanoma, and glioma.[5][8]
-
Metastasis Reduction: In both induced and spontaneous metastasis models, Prinomastat reduced the number and size of metastases.[4][7]
-
Anti-Angiogenesis: The compound significantly inhibited tumor angiogenesis in preclinical models.[4][5]
Combination Therapy:
-
Chemotherapy: The combination of Prinomastat with several chemotherapeutic agents, such as carboplatin and paclitaxel, was shown to produce additive antitumor effects.[5][8]
-
Photodynamic Therapy (PDT): In a mouse mammary tumor model, the administration of Prinomastat significantly improved the tumor response to Photofrin-mediated PDT (P = 0.02).[9] Mechanistic studies revealed that PDT induces the expression of MMP-9, and Prinomastat's inhibition of this activity enhances the overall therapeutic outcome.[9]
Experimental Protocols
In Vivo Human Tumor Xenograft Study (General Protocol)
This protocol is a generalized representation based on descriptions of preclinical studies.[4][7][8]
-
Cell Culture: Human tumor cells (e.g., PC-3 for prostate cancer, MV522 for colon cancer) are cultured in appropriate media under standard conditions (37°C, 5% CO2).
-
Animal Model: Immunocompromised mice (e.g., athymic nude mice), 6-8 weeks old, are used to prevent rejection of human tumor xenografts.
-
Tumor Implantation: A suspension of 1x106 to 1x107 tumor cells in a sterile medium or phosphate-buffered saline (PBS), often mixed with an extracellular matrix gel (e.g., Matrigel), is injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm3). Tumor volume is measured regularly (e.g., twice weekly) using calipers, with volume calculated as (length × width2) / 2. Once tumors reach the target size, mice are randomized into control and treatment groups.
-
Drug Administration:
-
Treatment Group: Prinomastat is administered orally (e.g., via gavage), typically twice daily, at a predetermined dose.
-
Control Group: Mice receive the vehicle (the solution used to dissolve Prinomastat) on the same schedule.
-
-
Monitoring and Endpoints:
-
Tumor volumes and body weights are monitored throughout the study.
-
The primary endpoint is typically tumor growth inhibition.
-
Secondary endpoints may include analysis of metastasis (e.g., by examining lungs or other organs at necropsy) and assessment of angiogenesis within the tumor tissue (e.g., via immunohistochemical staining for endothelial markers like CD31).
-
The study is terminated when tumors in the control group reach a predetermined maximum size or at a specified time point.
-
-
Data Analysis: Tumor growth curves are plotted for each group. Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of differences in tumor volume between the treatment and control groups.
Clinical Trials
Prinomastat has been evaluated in several clinical trials for various cancers.
Phase I Studies: A dose-escalation study in 75 patients with advanced cancer established that doses of 5-10 mg taken orally twice daily were well-tolerated for continuous treatment of at least 3 months.[4][10] The primary toxicities identified were dose-related and reversible joint and muscle pain (arthralgias and myalgias).[4][10] Importantly, plasma concentrations of Prinomastat at these doses were sufficient to achieve trough levels 10-100 times greater than the Ki for the target MMPs (MMP-2 and MMP-9), confirming that clinically relevant drug exposure was achieved.[4][10]
Phase III Studies: Despite promising preclinical data, Phase III clinical trials of Prinomastat in patients with advanced-stage cancers yielded disappointing results.[11]
| Trial Details | Prinomastat + Chemotherapy | Placebo + Chemotherapy | Outcome | Reference(s) |
| Advanced NSCLC | ||||
| Patient Population | Chemotherapy-naive, Stage IIIB/IV or recurrent NSCLC | Chemotherapy-naive, Stage IIIB/IV or recurrent NSCLC | [12] | |
| Treatment Regimen | Prinomastat (15 mg bid) + Gemcitabine/Cisplatin | Placebo (bid) + Gemcitabine/Cisplatin | [12] | |
| Median Overall Survival | 11.5 months | 10.8 months | No significant difference (P = 0.82) | [12] |
| 1-Year Survival Rate | 43% | 38% | No significant difference (P = 0.45) | [12] |
| Progression-Free Survival | 6.1 months | 5.5 months | No significant difference (P = 0.11) | [12] |
| Hormone-Refractory Prostate Cancer | ||||
| Primary Objective | Not met | Not met | Trial halted; no convincing beneficial effect observed | [11] |
These trials, along with a similar trial in hormone-refractory prostate cancer, were halted because they did not meet their primary efficacy objectives.[11] No convincing beneficial effect was seen when Prinomastat was added to standard chemotherapy in these advanced disease settings.[11] Safety was not a factor in the decision to stop these trials.[11]
Challenges and Future Perspectives
The failure of Prinomastat in late-stage clinical trials, despite strong preclinical evidence, highlights the complexities of translating MMP inhibition into clinical benefit. Several factors may have contributed to these outcomes:
-
Disease Stage: It has been postulated that MMP inhibitors may be more effective in earlier stages of cancer, where they could prevent the initial processes of invasion and angiogenesis, rather than in patients with established, widespread metastases.[4][11]
-
Complex Role of MMPs: The biological roles of MMPs are more complex than initially understood. Some MMPs may have tumor-suppressive functions, and broad inhibition could be counterproductive.
-
Tumor Heterogeneity: The reliance on specific MMPs may vary between different tumor types and even between individual patients.
Despite the clinical trial setbacks in advanced cancers, the exploration of Prinomastat and other MMP inhibitors may continue.[11] Future research could focus on their use in earlier-stage disease, as adjuvant therapy, or in combination with newer targeted agents.[11] A better understanding of the specific roles of individual MMPs in different cancer contexts will be crucial for the successful development of this class of drugs.[4]
Conclusion
This compound is a potent and selective inhibitor of matrix metalloproteinases that demonstrated significant antineoplastic activity in a wide array of preclinical cancer models. Its mechanism of action, centered on inhibiting tumor invasion, metastasis, and angiogenesis, provided a strong rationale for its clinical development. However, large-scale Phase III clinical trials in patients with advanced non-small cell lung cancer and prostate cancer failed to show a survival benefit when Prinomastat was added to standard chemotherapy. While these results were a setback, they have provided valuable insights into the challenges of targeting the tumor microenvironment. The story of Prinomastat underscores the critical need to better understand the context-dependent roles of MMPs in cancer progression to effectively harness the therapeutic potential of MMP inhibition.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Prinomastat | C18H21N3O5S2 | CID 466151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Prinomastat - Wikipedia [en.wikipedia.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Prinomastat, a hydroxamate-based matrix metalloproteinase inhibitor. A novel pharmacological approach for tissue remodelling-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. The matrix metalloproteinase inhibitor prinomastat enhances photodynamic therapy responsiveness in a mouse tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phase I and pharmacokinetic study of prinomastat, a matrix metalloprotease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phase III Trials of Prinomastat in Advanced Cancers [medscape.com]
- 12. Phase III study of matrix metalloproteinase inhibitor prinomastat in non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Studies with Prinomastat Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prinomastat, also known as AG-3340, is a potent and selective inhibitor of several matrix metalloproteinases (MMPs), including MMP-2, -3, -9, -13, and -14.[1][2][3] These enzymes play a critical role in the degradation of the extracellular matrix, a process essential for tumor growth, invasion, angiogenesis, and metastasis.[1][3][4] By inhibiting these key MMPs, Prinomastat has demonstrated anti-tumor activity in various preclinical cancer models, making it a subject of significant interest in oncology research.[4][5] Notably, it is a lipophilic agent capable of crossing the blood-brain barrier.[1][2] These application notes provide a comprehensive overview of the in vivo experimental protocols for evaluating the efficacy of Prinomastat hydrochloride.
Mechanism of Action
This compound exerts its anti-neoplastic effects by inhibiting matrix metalloproteinases, thereby preventing the degradation of the extracellular matrix. This inhibition leads to a reduction in angiogenesis, tumor growth, and invasion.[1][2] The drug has been shown to be effective in preclinical models of various cancers, including colon, breast, lung, melanoma, and glioma.[4]
Data Presentation
In Vivo Efficacy of Prinomastat in Preclinical Models
| Animal Model | Tumor Type | This compound Dose | Route of Administration | Treatment Schedule | Key Findings | Reference |
| Nude Mice | Human Fibrosarcoma (HT1080) | 50 mg/kg/day | Intraperitoneal (i.p.) | Daily for 14-16 days, starting 3-6 days after tumor inoculation | Significant tumor growth inhibition. Well-tolerated with no significant weight loss. | [6][7] |
| Nude Mice | PC-3 Prostatic Tumor | Not Specified | Not Specified | Not Specified | Inhibited tumor growth and increased survival. | [5] |
| Rats | Not Specified (used as a negative control in an imaging study) | 150 mg/kg | Not Specified | Twice a day for two days | Significantly lower tumor uptake of an MMP-2 targeted imaging agent. | [5] |
| Mouse | Mammary Tumor | Not Specified | Not Specified | Not Specified | Significantly improved photodynamic therapy (PDT)-mediated tumor response. | [8] |
In Vitro Inhibitory Activity of Prinomastat
| MMP Target | IC50 | Ki |
| MMP-1 | 79 nM | 8.3 nM |
| MMP-2 | - | 0.05 nM |
| MMP-3 | 6.3 nM | 0.3 nM |
| MMP-9 | 5.0 nM | 0.26 nM |
| MMP-13 | - | 0.03 nM |
| MMP-14 | - | - |
Data compiled from multiple sources.[6][9]
Experimental Protocols
General In Vivo Efficacy Study in a Human Tumor Xenograft Model
This protocol describes a general methodology for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model in mice.
1. Animal Model and Husbandry:
-
Species/Strain: Athymic nude mice (e.g., BALB/c nude or NIH-III), 6-8 weeks old.
-
Acclimatization: Acclimatize animals for at least one week before the start of the experiment.
-
Housing: House animals in sterile conditions in individually ventilated cages with free access to sterile food and water.
2. Cell Culture and Tumor Inoculation:
-
Cell Line: A human cancer cell line of interest (e.g., HT1080 fibrosarcoma).
-
Cell Preparation: Culture cells in appropriate media. On the day of inoculation, harvest cells by trypsinization, wash with sterile PBS, and resuspend in sterile PBS or Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Inoculation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
3. Experimental Groups:
-
Group 1 (Vehicle Control): Administer the vehicle solution used to dissolve Prinomastat.
-
Group 2 (Prinomastat Treatment): Administer this compound at a predetermined dose (e.g., 50 mg/kg).
-
Group Size: A minimum of 8-10 animals per group is recommended to achieve statistical power.
4. Drug Preparation and Administration:
-
Preparation: this compound can be dissolved in a suitable vehicle such as DMSO.[7] For in vivo use, further dilution in a sterile vehicle like saline or corn oil may be required. Sonication may be recommended to aid dissolution.[7]
-
Administration: Administer the prepared solution intraperitoneally (i.p.) once daily. The volume of injection should be adjusted based on the animal's body weight (e.g., 10 mL/kg).
5. Monitoring and Endpoints:
-
Tumor Measurement: Measure tumor dimensions (length and width) with calipers two to three times per week. Calculate tumor volume using the formula: (Width^2 x Length) / 2.
-
Body Weight: Monitor and record the body weight of each animal two to three times per week as an indicator of general health and toxicity.
-
Clinical Observations: Observe animals daily for any signs of toxicity or distress.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or after a fixed duration of treatment.
6. Tissue Collection and Analysis:
-
At the end of the study, euthanize animals and excise the tumors.
-
Tumor weight can be recorded.
-
Tumor tissue can be processed for further analysis, such as histopathology, immunohistochemistry (to assess markers of proliferation, apoptosis, and angiogenesis), or immunoblotting to evaluate the expression and activity of MMPs.[8]
Visualizations
Caption: Experimental workflow for in vivo evaluation of Prinomastat.
Caption: Prinomastat's mechanism of action via MMP inhibition.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Prinomastat | C18H21N3O5S2 | CID 466151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Prinomastat - Wikipedia [en.wikipedia.org]
- 4. Prinomastat, a hydroxamate-based matrix metalloproteinase inhibitor. A novel pharmacological approach for tissue remodelling-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Prinomastat | MMP | TargetMol [targetmol.com]
- 8. The matrix metalloproteinase inhibitor prinomastat enhances photodynamic therapy responsiveness in a mouse tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Prinomastat Hydrochloride in Mouse Tumor Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Prinomastat hydrochloride (also known as AG3340), a potent matrix metalloproteinase (MMP) inhibitor, in preclinical mouse tumor models. The following sections detail recommended dosages, administration protocols, and the underlying mechanism of action, supported by data from various studies.
Introduction
Prinomastat is a broad-spectrum inhibitor of several matrix metalloproteinases, including MMP-2, MMP-3, MMP-9, MMP-13, and MMP-14.[1][2] These enzymes play a crucial role in the degradation of the extracellular matrix, a process essential for tumor growth, invasion, angiogenesis, and metastasis.[3][4] By inhibiting these MMPs, Prinomastat has demonstrated anti-tumor and anti-angiogenic activities in various preclinical cancer models.[4][5]
Quantitative Data Summary
The following tables summarize the typical dosages and efficacy of this compound in commonly used mouse tumor models.
Table 1: Recommended Dosage and Administration of this compound
| Tumor Model | Mouse Strain | Dosage | Administration Route | Treatment Schedule | Reference |
| Human Fibrosarcoma (HT1080) | Nude Mice | 50 mg/kg/day | Intraperitoneal (i.p.) | Daily for 14-16 days, starting 3-6 days post-tumor inoculation | [1] |
| Lewis Lung Carcinoma | C57BL/6 | 50 mg/kg/day | Intraperitoneal (i.p.) | Daily | [4] |
| Mouse Mammary Tumor | Not Specified | Not Specified | Not Specified | In conjunction with photodynamic therapy | [6] |
Table 2: Efficacy of this compound in Mouse Tumor Models
| Tumor Model | Treatment | Efficacy | Reference |
| Human Fibrosarcoma (HT1080) | 50 mg/kg/day i.p. | Good tumor growth inhibition.[1] | [1] |
| Lewis Lung Carcinoma | 50 mg/kg/day i.p. | Complete cessation of primary tumor growth in 4/6 mice; 90% inhibition of lung metastases >5 mm.[4] | [4] |
| Mouse Mammary Tumor | Prinomastat + PDT | Significantly improved tumor response to photodynamic therapy (PDT).[6] | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection
This protocol describes the preparation of a this compound solution for intraperitoneal administration in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile 1.5 mL microcentrifuge tubes
-
Sterile syringes and needles (e.g., 27-gauge)
Procedure:
-
Stock Solution Preparation:
-
Aseptically weigh the required amount of this compound powder.
-
Prepare a stock solution by dissolving the powder in DMSO. A concentration of 1 mg/mL in DMSO is a common starting point, which may require sonication to fully dissolve.[2]
-
-
Working Solution Preparation:
-
For a 50 mg/kg dose in a 20g mouse, the required dose is 1 mg.
-
To prepare the injection solution, dilute the DMSO stock solution with sterile PBS. Note: It is crucial to add the PBS to the DMSO stock solution slowly while vortexing to prevent precipitation of the compound.
-
The final concentration of DMSO in the injection vehicle should be minimized to avoid toxicity. A final concentration of 5-10% DMSO is generally well-tolerated by mice for intraperitoneal injections.
-
Calculate the final volume for injection. For a 20g mouse, a typical intraperitoneal injection volume is 100-200 µL.
-
Example Calculation for a 50 mg/kg dose in a 20g mouse (injection volume 100 µL):
-
Dose = 50 mg/kg * 0.02 kg = 1 mg
-
Final concentration of injection solution = 1 mg / 0.1 mL = 10 mg/mL
-
To prepare 1 mL of this solution with 10% DMSO:
-
Take 100 µL of a 100 mg/mL this compound stock in DMSO.
-
Add 900 µL of sterile PBS slowly while vortexing.
-
-
-
-
Administration:
-
Administer the prepared solution to the mice via intraperitoneal injection using a sterile syringe and an appropriate gauge needle.
-
Protocol 2: Human Fibrosarcoma (HT1080) Xenograft Model
This protocol outlines the procedure for establishing a subcutaneous HT1080 human fibrosarcoma xenograft model in nude mice and subsequent treatment with this compound.
Materials:
-
HT1080 human fibrosarcoma cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Nude mice (e.g., athymic NCr-nu/nu)
-
Matrigel® Basement Membrane Matrix
-
Sterile PBS
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Sterile syringes and needles (e.g., 27-gauge)
-
Calipers for tumor measurement
-
This compound injection solution (prepared as in Protocol 1)
Procedure:
-
Cell Culture:
-
Culture HT1080 cells in complete medium at 37°C in a humidified atmosphere with 5% CO2.
-
Passage the cells before they reach confluency to maintain exponential growth.
-
-
Tumor Cell Implantation:
-
Harvest HT1080 cells by trypsinization and resuspend in sterile PBS.
-
Perform a cell count and assess viability (should be >95%).
-
Centrifuge the cells and resuspend the pellet in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10^6 cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Treatment:
-
Monitor the mice for tumor development. Tumors should be palpable within a few days.
-
Measure tumor volume regularly (e.g., 2-3 times per week) using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Begin treatment with this compound (50 mg/kg/day, i.p.) or vehicle control as per the schedule outlined in Table 1.
-
-
Efficacy Assessment:
-
Continue to monitor tumor growth and the general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Mechanism of Action and Signaling Pathways
Prinomastat exerts its anti-tumor effects primarily through the inhibition of matrix metalloproteinases (MMPs).[3] MMPs are a family of zinc-dependent endopeptidases that degrade components of the extracellular matrix (ECM).[4] Overexpression of MMPs, particularly MMP-2 and MMP-9, is associated with increased tumor invasion, metastasis, and angiogenesis.[4]
The diagram below illustrates the experimental workflow for a typical in vivo study using Prinomastat in a mouse tumor model.
Prinomastat's inhibition of MMPs can impact several downstream signaling pathways that are critical for tumor progression. One such pathway involves the Wnt signaling cascade. Prinomastat has been shown to suppress Wnt1-induced MMP-3 production and decrease the phosphorylation of Erk1/2, a key component of the MAPK signaling pathway.[1]
The following diagram illustrates the proposed signaling pathway affected by Prinomastat.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Prinomastat | MMP | TargetMol [targetmol.com]
- 3. Protocol for standardized intrathymic injection in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rodent pharmacokinetic and anti-tumor efficacy studies with a series of synthetic inhibitors of matrix metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase I and pharmacokinetic study of prinomastat, a matrix metalloprotease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The matrix metalloproteinase inhibitor prinomastat enhances photodynamic therapy responsiveness in a mouse tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing High-Purity Prinomastat Hydrochloride Stock Solutions for Research Applications
Abstract
Prinomastat hydrochloride is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs), playing a crucial role in research focused on oncology, angiogenesis, and tissue remodeling.[1][2][3] Accurate and consistent preparation of this compound stock solutions is paramount for obtaining reproducible experimental results. This application note provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for use in various in vitro and in vivo research applications.
Introduction
Prinomastat, also known as AG-3340, is a synthetic hydroxamic acid derivative that selectively inhibits several members of the matrix metalloproteinase family, including MMP-2, MMP-3, MMP-9, MMP-13, and MMP-14.[1][2] These zinc-dependent endopeptidases are key mediators of extracellular matrix (ECM) degradation, a process integral to tumor invasion, metastasis, and angiogenesis.[1][4][5] By inhibiting these enzymes, Prinomastat has been investigated as a potential therapeutic agent in various cancers.[3] For laboratory research, the reliable preparation of stock solutions is the first critical step in ensuring the validity of experimental outcomes. This document outlines the necessary procedures and data for the effective use of this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is essential for accurate molarity calculations and for understanding the compound's solubility characteristics.
| Property | Value | Reference |
| Synonyms | AG-3340 hydrochloride, KB-R9896 hydrochloride | [6] |
| CAS Number | 192329-42-3 | [6] |
| Molecular Formula | C₁₈H₂₁N₃O₅S₂ · HCl | [6] |
| Molecular Weight | 459.97 g/mol | [6] |
| Appearance | White to off-white solid powder | [6][7] |
| Purity | ≥95% (HPLC) | [6] |
| Solubility (Water) | ~15 mg/mL (clear solution) | [4][6] |
| Solubility (DMSO) | ≥100 mg/mL (with sonication) | [8][9][10] |
| Storage (Solid) | Room temperature, desiccated | [4][6] |
| Storage (Solution) | -20°C for up to 1 month, -80°C for up to 6 months | [7][11][12] |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free water
-
Sterile conical tubes (1.5 mL, 15 mL, 50 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional, for enhancing solubility)
-
Sterile pipette tips
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Preparation of a 10 mM DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This is a common stock concentration for many in vitro assays.
-
Pre-weighing Preparation: Before weighing, ensure the this compound powder has equilibrated to room temperature to avoid condensation.
-
Weighing: Carefully weigh out 4.60 mg of this compound powder on a calibrated analytical balance and transfer it to a sterile 1.5 mL microcentrifuge tube.
-
Solvent Addition: Add 1 mL of sterile, cell culture grade DMSO to the tube containing the powder.
-
Dissolution: Vortex the tube thoroughly for 1-2 minutes until the powder is completely dissolved. If necessary, sonicate the solution for 5-10 minutes to aid dissolution.
-
Sterilization (Optional): For cell-based assays requiring stringent sterility, the stock solution can be filtered through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[7][11][12] Avoid repeated freeze-thaw cycles.
Preparation of Working Solutions by Serial Dilution
For most experimental applications, the high-concentration stock solution will need to be diluted to a final working concentration. The following is a general protocol for performing a 1:10 serial dilution.
Caption: Workflow for a 1:10 serial dilution of this compound.
-
Labeling: Label a series of sterile microcentrifuge tubes corresponding to the desired concentrations.
-
Diluent Addition: Add 90 µL of the appropriate diluent (e.g., cell culture medium, assay buffer) to each labeled tube.
-
First Dilution: Transfer 10 µL of the 10 mM stock solution to the first tube. Mix thoroughly by vortexing or pipetting up and down. This results in a 1 mM solution.
-
Subsequent Dilutions: Using a fresh pipette tip, transfer 10 µL from the 1 mM solution to the second tube containing 90 µL of diluent to create a 100 µM solution. Repeat this process for the subsequent dilutions until the desired range of concentrations is achieved.
Mechanism of Action: Inhibition of MMP Signaling
Prinomastat functions by chelating the zinc ion within the active site of MMPs, thereby inhibiting their enzymatic activity.[6] This disruption of MMP function has significant downstream effects on cellular processes that are dependent on ECM remodeling.
Caption: Prinomastat's inhibition of MMPs blocks key pathological processes.
The inhibition of MMPs by Prinomastat leads to a reduction in the breakdown of the ECM. This, in turn, prevents the release of sequestered growth factors, hinders the formation of new blood vessels (angiogenesis), and impedes the ability of tumor cells to invade surrounding tissues and metastasize.[1][5]
Safety and Handling
This compound should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. Standard personal protective equipment, including a lab coat, gloves, and safety glasses, should be worn at all times. The compound should be handled in a well-ventilated area.
Conclusion
The protocols and data presented in this application note provide a comprehensive guide for the preparation of this compound stock solutions. Adherence to these guidelines will ensure the consistency and reliability of experimental results, contributing to the advancement of research in areas where MMPs play a critical role.
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Phase III study of matrix metalloproteinase inhibitor prinomastat in non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of MMPs - Elabscience [elabscience.com]
- 6. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. The matrix metalloproteinase inhibitor prinomastat enhances photodynamic therapy responsiveness in a mouse tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
Prinomastat hydrochloride solubility in DMSO and other solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prinomastat, also known as AG3340, is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs), with particular activity against MMP-2, -3, -9, -13, and -14. These enzymes are crucial in the degradation of the extracellular matrix, a process implicated in tumor invasion, metastasis, and angiogenesis. Prinomastat hydrochloride, the salt form of the compound, offers distinct physicochemical properties, including solubility, which is a critical parameter for its handling and application in preclinical and clinical research.
This document provides detailed information on the solubility of this compound in various solvents, protocols for its dissolution and the determination of its solubility, and an overview of its mechanism of action.
Physicochemical Properties
-
Chemical Name: (S)-2,2-Dimethyl-4-((p-(4-pyridyloxy)phenyl)sulfonyl)-3-thiomorpholinecarbohydroxamic acid hydrochloride
-
Molecular Formula: C₁₈H₂₂ClN₃O₅S₂
-
Molecular Weight: 459.97 g/mol
Solubility Data
The solubility of this compound is a key factor for the preparation of stock solutions and formulations for in vitro and in vivo studies. The following table summarizes the available solubility data. It is important to distinguish between Prinomastat and its hydrochloride salt, as their solubilities can differ significantly.
| Solvent | This compound Solubility | Prinomastat (Free Base) Solubility | Notes |
| DMSO | 20 mg/mL | < 1 mg/mL (insoluble or slightly soluble) | Clear solution for the hydrochloride salt. |
| Water | 15 mg/mL | 2.5 mg/mL | Solubility of the hydrochloride salt can be increased to 100 mg/mL with the use of ultrasound. For the free base, pH adjustment to 3 with HCl is required. |
| Ethanol | Data not readily available | Data not readily available | A protocol for determining solubility is provided below. |
| Methanol | Data not readily available | Data not readily available | A protocol for determining solubility is provided below. |
Experimental Protocols
Protocol for Preparation of a this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Vortex mixer
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
Procedure:
-
Calculate the required mass: For a 10 mM stock solution in 1 mL of DMSO, the required mass of this compound (MW = 459.97 g/mol ) is calculated as follows:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 459.97 g/mol x 1000 mg/g = 4.6 mg
-
-
Weigh the compound: Accurately weigh 4.6 mg of this compound powder and place it in a sterile vial.
-
Add solvent: Add 1 mL of anhydrous DMSO to the vial containing the this compound.
-
Dissolve the compound: Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath (37°C) may be applied to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term storage.
Protocol for Determining the Equilibrium Solubility of this compound (Shake-Flask Method)
This protocol outlines the widely accepted shake-flask method for determining the thermodynamic equilibrium solubility of this compound in a given solvent.
Materials:
-
This compound powder
-
Solvent of interest (e.g., ethanol, methanol, phosphate-buffered saline)
-
Glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-performance liquid chromatography (HPLC) system or a UV-Vis spectrophotometer for quantification
Procedure:
-
Prepare a supersaturated solution: Add an excess amount of this compound powder to a glass vial containing a known volume of the solvent. The excess solid should be clearly visible.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Shake the vials for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Sample Collection and Filtration: Carefully withdraw a sample from the supernatant using a pipette. To remove any undissolved particles, filter the sample through a 0.22 µm syringe filter into a clean vial. Alternatively, the sample can be centrifuged at high speed, and the clear supernatant collected.
-
Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry. A standard calibration curve should be prepared to accurately determine the concentration.
-
Data Analysis: The determined concentration represents the equilibrium solubility of this compound in the specific solvent under the tested conditions. The experiment should be performed in triplicate to ensure reproducibility.
Mechanism of Action and Signaling Pathway
Prinomastat functions as a competitive inhibitor of matrix metalloproteinases (MMPs). The hydroxamate group within the Prinomastat structure chelates the zinc ion located in the active site of the MMPs, thereby blocking their enzymatic activity. This inhibition prevents the degradation of extracellular matrix components, which in turn can inhibit processes such as tumor cell invasion, migration, and angiogenesis.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for conducting in vitro experiments with this compound.
Application Notes: Using Prinomastat Hydrochloride in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prinomastat (also known as AG3340) is a synthetic, non-peptidic hydroxamic acid derivative that functions as a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs).[1][2] MMPs are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components.[2] In pathological conditions such as cancer, MMPs are often overexpressed, facilitating tumor growth, invasion, angiogenesis, and metastasis.[2][3] Prinomastat exhibits selectivity for several MMPs, including MMP-2, -3, -9, -13, and -14.[3][4][5] Its ability to inhibit these key enzymes makes it a valuable tool for in vitro and in vivo studies aimed at understanding and targeting cancer progression.[1][5] As a lipophilic agent, Prinomastat can also cross the blood-brain barrier.[1][4] These application notes provide detailed protocols for utilizing Prinomastat hydrochloride in various cell culture assays to investigate its effects on cancer cell biology.
Mechanism of Action
Prinomastat functions by binding to the active zinc site within MMPs, thereby inhibiting their enzymatic activity. This prevents the degradation of the ECM, which in turn interferes with several critical cellular processes that are dependent on matrix remodeling. The primary downstream effects include the inhibition of tumor cell invasion, migration, and angiogenesis.
Caption: Mechanism of action of Prinomastat.
Data Presentation: Inhibitory Activity
Prinomastat has been characterized by its inhibitory constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) against various MMPs. This quantitative data is crucial for designing experiments with effective concentrations.
| Target MMP | IC₅₀ (nM) | Kᵢ (nM) |
| MMP-1 | 79[6][7] | - |
| MMP-2 | - | 0.05[2][6][7] |
| MMP-3 | 6.3[6][7] | 0.3[6][7] |
| MMP-9 | 5.0[6][7] | 0.26[2][6][7] |
| MMP-13 | - | 0.03[6][7] |
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation and storage of the inhibitor are critical for reproducible results.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a 10 mM stock solution of this compound in DMSO. For a molecular weight of 423.50 g/mol , dissolve 4.24 mg of Prinomastat in 1 mL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
When ready to use, thaw an aliquot and dilute it to the desired final concentration in the cell culture medium. Note: Ensure the final DMSO concentration in the culture medium does not exceed 0.1% (v/v), as higher concentrations can be toxic to cells. Include a vehicle control (medium with the same final concentration of DMSO) in all experiments.
Cell Proliferation / Cytotoxicity Assay (MTT Assay)
This protocol determines the effect of Prinomastat on cell viability and helps establish a non-toxic working concentration range.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
Prepare serial dilutions of Prinomastat in complete medium at 2x the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the Prinomastat dilutions. Include wells for vehicle control (DMSO) and untreated control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until formazan crystals form.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control.
In Vitro Wound Healing (Scratch) Assay
This assay assesses the effect of Prinomastat on cell migration.
Caption: Workflow for the in vitro wound healing assay.
Protocol:
-
Seed cells in a 6-well or 12-well plate and grow until they form a confluent monolayer.
-
Using a sterile 200 µL pipette tip, create a straight "scratch" or wound through the center of the monolayer.
-
Gently wash the wells twice with sterile PBS to remove detached cells.
-
Replace the PBS with a fresh complete medium containing the desired concentration of this compound (e.g., 0.1-1 µg/mL) or vehicle control.[6]
-
Capture an image of the scratch at time 0 using a microscope with a camera.
-
Incubate the plate at 37°C, 5% CO₂.
-
Capture images of the same field at regular intervals (e.g., 12, 24, 48 hours).
-
Measure the width or area of the scratch at each time point using image analysis software (like ImageJ).
-
Quantify the migration rate by calculating the percentage of wound closure compared to the initial scratch area.
Cell Invasion Assay (Boyden Chamber)
This assay measures the ability of cells to invade through a basement membrane matrix, a process heavily dependent on MMPs.
Caption: Workflow for the cell invasion assay.
Protocol:
-
Rehydrate Matrigel-coated Boyden chamber inserts (8 µm pore size) according to the manufacturer's instructions.
-
Harvest cells and resuspend them in a serum-free medium at a density of 1 x 10⁵ cells/mL.
-
Add the desired concentration of Prinomastat or vehicle control to the cell suspension.
-
Add 200 µL of the cell suspension to the upper chamber of the insert.
-
Add 500 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber.
-
Incubate for 24-48 hours at 37°C, 5% CO₂.
-
After incubation, carefully remove the non-invading cells from the top surface of the insert membrane with a cotton swab.
-
Fix the invading cells on the bottom surface of the membrane with methanol for 10 minutes.
-
Stain the cells with a 0.5% crystal violet solution for 20 minutes.
-
Gently wash the inserts with water and allow them to air dry.
-
Image multiple fields of the membrane using a microscope and count the number of invading cells.
Gelatin Zymography
This technique is used to detect the activity of gelatinases (MMP-2 and MMP-9) in cell culture supernatants or cell lysates.[8]
Caption: Workflow for gelatin zymography.
Protocol:
-
Culture cells in a serum-free medium with and without Prinomastat for 24-48 hours. Serum contains its own MMPs and inhibitors, which can interfere with the assay.
-
Collect the conditioned medium (supernatant) and centrifuge to remove cell debris.
-
Determine the protein concentration of each sample using a BCA or Bradford assay to ensure equal loading.
-
Mix equal amounts of protein with non-reducing Laemmli sample buffer (do not boil the samples, as this will destroy enzyme activity).
-
Load the samples onto a polyacrylamide gel co-polymerized with gelatin (e.g., 1 mg/mL).
-
Perform electrophoresis at 4°C.
-
After electrophoresis, wash the gel in a renaturing buffer (e.g., 2.5% Triton X-100) for 30-60 minutes at room temperature to remove SDS and allow enzymes to renature.
-
Incubate the gel in a developing buffer (containing CaCl₂ and ZnCl₂) overnight at 37°C.
-
Stain the gel with 0.5% Coomassie Brilliant Blue R-250 for 1 hour.
-
Destain the gel until clear bands appear against a dark blue background. These clear bands represent areas where the gelatin has been degraded by MMP-2 and MMP-9. The intensity of the bands corresponds to the level of enzyme activity.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Prinomastat - Wikipedia [en.wikipedia.org]
- 4. Prinomastat | C18H21N3O5S2 | CID 466151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Prinomastat, a hydroxamate-based matrix metalloproteinase inhibitor. A novel pharmacological approach for tissue remodelling-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The matrix metalloproteinase inhibitor prinomastat enhances photodynamic therapy responsiveness in a mouse tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Prinomastat Hydrochloride for Inhibiting Wnt1-Induced MMP-3 Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prinomastat hydrochloride (formerly AG3340) is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components.[1][2][3] Prinomastat exhibits inhibitory activity against several MMPs, including MMP-2, -3, -9, -13, and -14.[1][2][4][5] The Wnt signaling pathway, a critical regulator of cell proliferation, differentiation, and migration, has been shown to upregulate the expression of certain MMPs.[6][7] Specifically, the canonical Wnt1 signaling pathway can induce the production of MMP-3 (stromelysin-1), an enzyme implicated in tissue remodeling, inflammation, and tumor progression.[6] These application notes provide detailed protocols for investigating the inhibitory effect of this compound on Wnt1-induced MMP-3 production in a laboratory setting.
Mechanism of Action
The canonical Wnt signaling pathway is initiated by the binding of a Wnt ligand, such as Wnt1, to a Frizzled (Fz) family receptor and its co-receptor LRP5/6. This interaction leads to the recruitment of the Dishevelled (Dsh) protein and the subsequent inhibition of the "destruction complex," which consists of Axin, adenomatous polyposis coli (APC), and glycogen synthase kinase 3β (GSK-3β). In the absence of a Wnt signal, this complex phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Upon Wnt1 stimulation, the destruction complex is inactivated, leading to the accumulation of stabilized β-catenin in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it associates with T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors to activate the transcription of target genes, including MMP-3.[6]
This compound acts as a competitive inhibitor of MMPs by chelating the zinc ion in the catalytic domain of the enzyme, thereby blocking its proteolytic activity.[1] By directly inhibiting MMP-3, Prinomastat can mitigate the downstream effects of Wnt1-induced MMP-3 production, such as ECM degradation and cellular invasion.
Quantitative Data
The inhibitory potency of this compound against various MMPs has been determined through in vitro enzymatic assays. The following table summarizes key quantitative data for Prinomastat.
| Parameter | MMP-1 | MMP-3 | MMP-9 | MMP-2 | MMP-13 |
| IC₅₀ (nM) | 79 | 6.3 | 5.0 | - | - |
| Kᵢ (nM) | - | 0.3 | 0.26 | 0.05 | 0.03 |
Table 1: Inhibitory constants (IC₅₀ and Kᵢ values) of this compound against various matrix metalloproteinases. Data compiled from multiple sources.[2][3]
Experimental Protocols
Herein, we provide detailed protocols for an in vitro experiment to assess the efficacy of this compound in inhibiting Wnt1-induced MMP-3 production in a relevant cell line.
Protocol 1: In Vitro Inhibition of Wnt1-Induced MMP-3 Production
Objective: To determine the dose-dependent effect of this compound on MMP-3 production in a Wnt1-expressing mammalian cell line.
Materials:
-
Cell Line: C57MG murine mammary epithelial cells stably transfected with a Wnt1 expression vector (C57MG/Wnt1).
-
This compound: To be dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
Cell Culture Medium: DMEM supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Phosphate-Buffered Saline (PBS): Sterile.
-
ELISA Kit: Mouse MMP-3 ELISA kit for quantification of secreted MMP-3.
-
Western Blotting Reagents:
-
RIPA Lysis Buffer with protease inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibody against MMP-3.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Procedure:
-
Cell Seeding:
-
Seed C57MG/Wnt1 cells in 6-well plates at a density of 2 x 10⁵ cells per well in complete culture medium.
-
Allow the cells to adhere and grow for 24 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
Prinomastat Treatment:
-
Prepare serial dilutions of this compound in culture medium from the stock solution. A suggested concentration range is 0.1 to 1 µg/mL.[2] Include a vehicle control (medium with the same concentration of DMSO used for the highest Prinomastat concentration).
-
After 24 hours of cell growth, aspirate the medium and replace it with fresh medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for 4 days.[2]
-
-
Sample Collection:
-
After the 4-day incubation period, collect the cell culture supernatant from each well for MMP-3 quantification by ELISA.
-
Wash the cells remaining in the wells with ice-cold PBS.
-
Lyse the cells directly in the wells using RIPA buffer with protease inhibitors for subsequent protein quantification and Western blot analysis.
-
-
MMP-3 Quantification by ELISA:
-
Follow the manufacturer's instructions for the mouse MMP-3 ELISA kit.
-
Briefly, centrifuge the collected cell culture supernatants to remove any cellular debris.
-
Add the standards and cleared supernatants to the antibody-coated microplate and incubate.
-
Perform the subsequent washing steps and incubations with the detection antibody and substrate as per the kit protocol.
-
Measure the absorbance at the appropriate wavelength and calculate the concentration of MMP-3 in each sample based on the standard curve.
-
-
MMP-3 Detection by Western Blot:
-
Determine the protein concentration of the cell lysates using a BCA protein assay.
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against MMP-3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Expected Results: A dose-dependent decrease in the concentration of secreted MMP-3 in the cell culture supernatant (measured by ELISA) and a reduction in the cellular MMP-3 protein levels (detected by Western blot) with increasing concentrations of this compound.
Visualizations
The following diagrams illustrate the Wnt1 signaling pathway leading to MMP-3 production and a general experimental workflow for testing the inhibitory effect of this compound.
Caption: Wnt1 signaling pathway leading to MMP-3 production and its inhibition by Prinomastat.
Caption: Experimental workflow for assessing Prinomastat's inhibition of Wnt1-induced MMP-3.
References
- 1. file.elabscience.com [file.elabscience.com]
- 2. fn-test.com [fn-test.com]
- 3. Wnt signaling induces MMP expression and regulates T cell transmigration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
- 5. Assessment of Synthetic Matrix Metalloproteinase Inhibitors by Fluorogenic Substrate Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. elkbiotech.com [elkbiotech.com]
- 7. researchgate.net [researchgate.net]
Application of Prinomastat Hydrochloride in Gelatin Zymography Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prinomastat (also known as AG3340) is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs)[1][2][3]. As a synthetic hydroxamic acid derivative, it exhibits inhibitory activity against several MMPs, including MMP-1, MMP-2, MMP-3, MMP-9, MMP-13, and MMP-14[1][2][4][5]. Gelatin zymography is a widely used technique to detect the activity of gelatinases, primarily MMP-2 and MMP-9, making Prinomastat hydrochloride a valuable tool for validating and quantifying the inhibition of these enzymes in various biological samples[6][7][8]. This document provides detailed application notes and protocols for the use of this compound in gelatin zymography assays.
Mechanism of Action
Prinomastat functions by binding to the active site of MMPs, thereby blocking their enzymatic activity. This inhibition prevents the degradation of extracellular matrix proteins, a key process in tissue remodeling, angiogenesis, and tumor invasion[3][4][9]. In the context of gelatin zymography, Prinomastat's inhibition of MMP-2 and MMP-9 prevents the digestion of the gelatin substrate within the polyacrylamide gel, leading to a reduction in the clear bands that indicate enzymatic activity.
Quantitative Data
The inhibitory potency of Prinomastat against various MMPs has been well-characterized. The following tables summarize the reported IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values.
Table 1: IC50 Values for Prinomastat
| MMP Target | IC50 (nM) |
| MMP-1 | 79[1][2] |
| MMP-3 | 6.3[1][2] |
| MMP-9 | 5.0[1][2] |
Table 2: Ki Values for Prinomastat
| MMP Target | Ki (nM) |
| MMP-2 | 0.05[1][2] |
| MMP-3 | 0.3[1][2] |
| MMP-9 | 0.26[1][2] |
| MMP-13 | 0.03[1][2] |
Experimental Protocols
This section provides a detailed protocol for performing gelatin zymography and for testing the inhibitory effect of this compound.
Protocol 1: Standard Gelatin Zymography
This protocol is adapted from standard procedures for detecting MMP-2 and MMP-9 activity[6][7][10].
Materials:
-
30% Acrylamide/Bis-acrylamide solution
-
1.5 M Tris-HCl, pH 8.8
-
0.5 M Tris-HCl, pH 6.8
-
10% (w/v) Sodium Dodecyl Sulfate (SDS)
-
1% (w/v) Gelatin solution
-
10% (w/v) Ammonium Persulfate (APS)
-
TEMED
-
2x Non-reducing sample buffer (4% SDS, 20% glycerol, 0.01% bromophenol blue, 125 mM Tris-HCl, pH 6.8)[7]
-
Zymogram running buffer (25 mM Tris, 192 mM glycine, 0.1% SDS)
-
Washing buffer (2.5% Triton X-100 in dH2O)[11]
-
Incubation buffer (50 mM Tris-HCl, pH 7.5, 5 mM CaCl2, 1 µM ZnCl2)
-
Staining solution (0.5% Coomassie Brilliant Blue R-250 in 40% methanol, 10% acetic acid)[7]
-
Destaining solution (40% methanol, 10% acetic acid)[7]
Procedure:
-
Gel Preparation (8% Separating Gel):
-
In a conical tube, mix:
-
4.6 ml deionized water
-
3.0 ml 1.5 M Tris-HCl, pH 8.8
-
3.2 ml 30% Acrylamide/Bis-acrylamide
-
1.0 ml 1% gelatin solution
-
120 µl 10% SDS
-
120 µl 10% APS
-
10 µl TEMED
-
-
Pour the separating gel between glass plates, leaving space for the stacking gel. Overlay with water and allow to polymerize for 30-60 minutes.
-
-
Stacking Gel Preparation (5% Stacking Gel):
-
After the separating gel has polymerized, pour off the water.
-
In a new tube, mix:
-
3.6 ml deionized water
-
1.56 ml 0.5 M Tris-HCl, pH 6.8
-
0.6 ml 30% Acrylamide/Bis-acrylamide
-
20 µl 10% SDS
-
140 µl 10% APS
-
10 µl TEMED
-
-
Pour the stacking gel on top of the separating gel and insert the comb. Allow to polymerize for 30-45 minutes.
-
-
Sample Preparation and Electrophoresis:
-
Prepare samples (e.g., conditioned cell culture media) by mixing with an equal volume of 2x non-reducing sample buffer. Do not heat the samples.
-
Load 10-20 µl of each sample into the wells.
-
Run the gel in zymogram running buffer at 150V at 4°C until the dye front reaches the bottom of the gel.
-
-
Renaturation and Development:
-
Staining and Destaining:
-
Stain the gel with Coomassie Brilliant Blue solution for 30-60 minutes[6].
-
Destain the gel with destaining solution until clear bands appear against a blue background. These clear bands represent areas of gelatinolytic activity.
-
Protocol 2: Inhibition Assay with this compound
This protocol describes how to incorporate this compound to demonstrate its inhibitory effect on MMP activity.
Procedure:
There are two common methods to perform the inhibition assay:
Method A: Co-incubation with the Inhibitor
-
Follow steps 1-3 of the Standard Gelatin Zymography protocol.
-
After the washing step (step 4), prepare two separate incubation buffers: one standard incubation buffer (control) and one incubation buffer containing the desired concentration of this compound.
-
Note: Based on the Ki values, a concentration range of 1-100 nM should be effective for inhibiting MMP-2 and MMP-9.
-
-
Cut the gel in half. Place one half in the control incubation buffer and the other half in the incubation buffer containing this compound.
-
Incubate both gel halves overnight at 37°C.
-
Proceed with the staining and destaining steps for both gel halves as described in the standard protocol.
-
Compare the intensity of the clear bands between the control and the Prinomastat-treated gel. A reduction in band intensity in the treated gel indicates inhibition of MMP activity.
Method B: Pre-incubation of the Sample with the Inhibitor
-
Before preparing the samples for electrophoresis, pre-incubate the biological sample (e.g., conditioned media) with varying concentrations of this compound for a specified period (e.g., 30-60 minutes) at room temperature.
-
After pre-incubation, add the 2x non-reducing sample buffer.
-
Load the samples onto the gelatin zymogram gel and proceed with the standard protocol from step 3 onwards.
-
The intensity of the gelatinolytic bands will decrease in a dose-dependent manner with increasing concentrations of this compound.
Visualizations
Signaling Pathway
Caption: Mechanism of this compound in gelatin zymography.
Experimental Workflow
Caption: Workflow for gelatin zymography with Prinomastat inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Prinomastat - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Prinomastat | C18H21N3O5S2 | CID 466151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. docs.abcam.com [docs.abcam.com]
- 7. Gelatin zymography protocol | Abcam [abcam.com]
- 8. Gel-Based Gelatin Zymography to Examine Matrix Metalloproteinase Activity in Cell Culture | Springer Nature Experiments [experiments.springernature.com]
- 9. Prinomastat, a hydroxamate-based matrix metalloproteinase inhibitor. A novel pharmacological approach for tissue remodelling-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Zymography as a Research Tool in the Study of Matrix Metalloproteinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
Application Notes and Protocols: Prinomastat Hydrochloride in Combination with Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photodynamic therapy (PDT) is a clinically approved cancer treatment that utilizes a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS), leading to direct tumor cell killing, vascular damage, and induction of an anti-tumor immune response.[1][2] However, tumor recurrence remains a challenge, prompting investigations into combination therapies to enhance PDT's efficacy.[3] One such strategy involves targeting the tumor microenvironment, specifically the matrix metalloproteinases (MMPs), which are enzymes that degrade the extracellular matrix and play a crucial role in tumor invasion, metastasis, and angiogenesis.[4][5]
Prinomastat (also known as AG3340) is a potent, synthetic inhibitor of several MMPs, including MMP-2, -9, -13, and -14.[4][6][7] Preclinical studies have demonstrated that PDT can induce the expression of MMPs, particularly MMP-9, which may represent a tumor survival mechanism.[3] The combination of Prinomastat hydrochloride with PDT aims to counteract this effect, thereby enhancing the overall anti-tumor activity.
These application notes provide an overview of the preclinical evidence, experimental protocols, and underlying signaling pathways for the combined use of this compound and PDT.
Rationale for Combination Therapy
PDT-induced oxidative stress can trigger a cascade of molecular responses within the tumor and surrounding stroma.[1] Research has shown that Photofrin-mediated PDT leads to a strong induction of MMPs and the extracellular MMP inducer, EMMPRIN (CD147), along with a decrease in the endogenous tissue inhibitor of metalloproteinase-1 (TIMP-1).[3] This shift creates a pro-invasive and pro-angiogenic environment. Specifically, both latent and active forms of MMP-9 are significantly upregulated following PDT.[3] Immunohistochemical analysis has identified infiltrating inflammatory cells and endothelial cells as the primary sources of this post-PDT MMP-9 expression, rather than the tumor cells themselves.[3]
By administering an MMP inhibitor like Prinomastat, it is possible to block this PDT-induced enzymatic activity. This inhibition is hypothesized to prevent the degradation of the extracellular matrix, thereby impeding tumor cell invasion and angiogenesis that might otherwise be stimulated by the PDT-induced inflammatory response. The result is a significant improvement in the overall tumor response to the therapy.[3]
Signaling Pathways
Photodynamic therapy initiates a complex network of signaling pathways that determine cell fate.[8] The generation of ROS can lead to apoptosis, necrosis, or autophagy.[9][10] Concurrently, PDT triggers stress-response pathways that can promote cell survival.[1] One such survival response is the induction of MMPs. The combination with Prinomastat directly targets a key component of this response.
Caption: Signaling pathway of PDT-induced MMP-9 and its inhibition by Prinomastat.
Experimental Protocols
The following protocols are based on the preclinical study by Ferrario et al., which successfully demonstrated the enhanced efficacy of combining Prinomastat with Photofrin-mediated PDT in a mouse mammary tumor model.[3]
Animal Model and Tumor Induction
-
Animal Model: C3H/HeJ female mice.
-
Tumor Model: Mouse mammary carcinoma cell line (MCa-IV).
-
Procedure:
-
Inject 1 x 10^6 MCa-IV cells intramuscularly into the right hind leg of the mice.
-
Allow tumors to grow to a diameter of 6-7 mm before initiating treatment.
-
Reagent and Treatment Protocol
References
- 1. Tumor cell survival pathways activated by photodynamic therapy: a molecular basis for pharmacological inhibition strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combination of photodynamic therapy with anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The matrix metalloproteinase inhibitor prinomastat enhances photodynamic therapy responsiveness in a mouse tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prinomastat - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Prinomastat, a hydroxamate-based matrix metalloproteinase inhibitor. A novel pharmacological approach for tissue remodelling-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Signaling pathways in cell death and survival after photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Combining Prinomastat Hydrochloride with Paclitaxel and Carboplatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prinomastat (AG3340) is a synthetic, orally bioavailable inhibitor of matrix metalloproteinases (MMPs), specifically targeting MMP-2, -9, -13, and -14.[1] These enzymes are crucial for the degradation of the extracellular matrix, a process integral to tumor growth, invasion, angiogenesis, and metastasis.[2][3] The combination of Prinomastat with cytotoxic chemotherapy, such as paclitaxel and carboplatin, was investigated as a strategy to enhance anti-tumor efficacy by simultaneously targeting tumor proliferation and the supportive tumor microenvironment. Paclitaxel, a taxane, disrupts microtubule function, leading to cell cycle arrest and apoptosis, while carboplatin, a platinum-based agent, forms DNA adducts, inhibiting DNA replication and transcription.[4]
This document provides a summary of the available research, including preclinical data and clinical trial outcomes, along with detailed protocols for investigating the combination of Prinomastat hydrochloride with paclitaxel and carboplatin. It is important to note that a Phase III clinical trial of this combination in non-small cell lung cancer (NSCLC) was terminated early due to a lack of improved efficacy.[5]
Data Presentation
Preclinical Efficacy of Prinomastat with Carboplatin
A key preclinical study investigated the combination of Prinomastat with carboplatin in an orthotopic lung cancer model (NCI-H460). The findings from this study are summarized below.
| Treatment Group | Median Survival (Days) | P-value vs. Control | P-value vs. Carboplatin Alone | Reduction in Kidney Metastasis |
| Control | Not Specified | - | - | - |
| Prinomastat Alone | No significant enhancement | >0.05 | - | Significant |
| Carboplatin (Low Dose) Alone | No significant enhancement | >0.05 | - | Not Specified |
| Prinomastat + Carboplatin (Low Dose) | Significantly enhanced | <0.05 | <0.05 | Not Specified |
Data extracted from a study on an NCI-H460 orthotopic lung cancer model.[6]
Clinical Trial Outcomes in Non-Small Cell Lung Cancer (NSCLC)
A Phase III clinical trial evaluated the addition of Prinomastat to gemcitabine and cisplatin (a platinum agent similar to carboplatin) in patients with advanced NSCLC. The study was closed early due to a lack of efficacy.[5]
| Outcome Measure | Prinomastat + Gemcitabine/Cisplatin (n=181) | Placebo + Gemcitabine/Cisplatin (n=181) | P-value |
| Overall Response Rate | 27% | 26% | 0.81 |
| Median Overall Survival | 11.5 months | 10.8 months | 0.82 |
| 1-Year Survival Rate | 43% | 38% | 0.45 |
| Median Progression-Free Survival | 6.1 months | 5.5 months | 0.11 |
Data from a Phase III trial in advanced NSCLC. Note the chemotherapy backbone is gemcitabine/cisplatin, not paclitaxel/carboplatin.[5]
An analysis of a parallel study using a paclitaxel/carboplatin backbone also concluded that Prinomastat failed to significantly improve overall or progression-free survival.
Signaling Pathways and Mechanisms of Action
The proposed mechanism for combining Prinomastat with chemotherapy involves a multi-pronged attack on the tumor. Paclitaxel and carboplatin directly target cancer cells, inducing cell death. Prinomastat targets the tumor microenvironment by inhibiting MMPs, which are essential for angiogenesis and tumor invasion.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the combination of Prinomastat, paclitaxel, and carboplatin.
In Vitro Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of single-agent and combination treatments on cancer cell lines (e.g., NCI-H460, A549).
Materials:
-
Cancer cell lines
-
This compound, Paclitaxel, Carboplatin
-
96-well plates
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of Prinomastat, paclitaxel, and carboplatin. Treat cells with single agents or combinations at various concentrations. Include untreated control wells.
-
Incubation: Incubate the plates for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine IC50 values for each treatment. Combination effects can be analyzed using the Chou-Talalay method to determine synergism, additivity, or antagonism.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Phase III study of matrix metalloproteinase inhibitor prinomastat in non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Vorinostat increases carboplatin and paclitaxel activity in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes and Protocols: Prinomastat Hydrochloride in Combination with Gemcitabine and Cisplatin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the combination therapy involving Prinomastat hydrochloride with the standard chemotherapeutic agents, gemcitabine and cisplatin. The information is compiled from key clinical and preclinical studies to guide further research and understanding of this therapeutic approach.
Introduction
Prinomastat (AG3340) is a synthetic, orally bioavailable inhibitor of matrix metalloproteinases (MMPs), specifically targeting MMP-2, -3, -9, -13, and -14.[1][2][3] MMPs are a family of zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix (ECM).[4] By inhibiting these enzymes, Prinomastat was hypothesized to impede tumor growth, invasion, angiogenesis, and metastasis.[1][5] Gemcitabine, a nucleoside analog, and cisplatin, a platinum-based alkylating agent, are well-established chemotherapeutic drugs that induce cancer cell death by disrupting DNA synthesis and function.[6][7][8] The combination of gemcitabine and cisplatin is a standard treatment regimen for various cancers, including non-small cell lung cancer (NSCLC).[4][9]
The rationale for combining Prinomastat with gemcitabine and cisplatin was to simultaneously target tumor cell proliferation with chemotherapy and inhibit the tumor's ability to remodel the surrounding tissue and metastasize. Despite promising preclinical data for Prinomastat in various cancer models, a key Phase III clinical trial in NSCLC patients did not demonstrate a survival benefit with the addition of Prinomastat to the gemcitabine/cisplatin regimen.[4][10]
Mechanism of Action
This compound
Prinomastat is a hydroxamic acid derivative that chelates the zinc ion in the active site of MMPs, thereby inhibiting their enzymatic activity.[1][2] This inhibition of ECM degradation is intended to prevent cancer cells from invading surrounding tissues and forming new blood vessels (angiogenesis) required for tumor growth and metastasis.[1][5]
Gemcitabine and Cisplatin
Gemcitabine acts as a prodrug that, once intracellularly phosphorylated to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms, inhibits DNA synthesis.[7][8] dFdCTP competes with the natural deoxycytidine triphosphate for incorporation into DNA, leading to chain termination and apoptosis.[7] Additionally, dFdCDP inhibits ribonucleotide reductase, an enzyme essential for producing the deoxynucleotides required for DNA replication.[7][8]
Cisplatin forms covalent adducts with DNA, creating intra- and inter-strand crosslinks.[6] These crosslinks distort the DNA structure, interfere with DNA replication and transcription, and ultimately trigger apoptosis.[6] The combination of gemcitabine and cisplatin has been shown to have synergistic effects, with gemcitabine potentially enhancing the formation of platinum-DNA adducts.[6]
Signaling Pathway and Drug Targets
The following diagram illustrates the targeted signaling pathway for this combination therapy.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Prinomastat | C18H21N3O5S2 | CID 466151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Prinomastat - Wikipedia [en.wikipedia.org]
- 4. Phase III study of matrix metalloproteinase inhibitor prinomastat in non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of synergism between cisplatin and gemcitabine in ovarian and non-small-cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Gemcitabine? [synapse.patsnap.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. cancerresearchuk.org [cancerresearchuk.org]
- 10. ascopubs.org [ascopubs.org]
Application Notes and Protocols for Prinomastat Hydrochloride in Matrix Metalloproteinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prinomastat hydrochloride, also known as AG-3340, is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs).[1] As a synthetic hydroxamic acid derivative, it exhibits inhibitory activity against several members of the MMP family, which are key enzymes involved in the degradation of the extracellular matrix.[2] This role in tissue remodeling makes MMPs critical players in both physiological processes and pathological conditions, including tumor invasion, metastasis, and angiogenesis.[3] Prinomastat has been investigated for its therapeutic potential in various cancers due to its ability to selectively target specific MMPs.[4][5]
These application notes provide a comprehensive overview of the in vitro inhibitory activity of this compound against various MMPs, a detailed protocol for determining its IC50 values, and an exploration of its effects on relevant cell signaling pathways.
Data Presentation: In Vitro IC50 and Ki Values
Prinomastat demonstrates potent and selective inhibition of several key MMPs. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are crucial parameters for quantifying the efficacy of an inhibitor. The available data for this compound are summarized below.
| Matrix Metalloproteinase (MMP) | IC50 (nM) | Ki (nM) |
| MMP-1 (Collagenase-1) | 79[1] | |
| MMP-2 (Gelatinase-A) | 0.05[1] | |
| MMP-3 (Stromelysin-1) | 6.3[1] | 0.3[1] |
| MMP-9 (Gelatinase-B) | 5.0[1] | 0.26[1] |
| MMP-13 (Collagenase-3) | 0.03[1] | |
| MMP-14 (MT1-MMP) | Selectively Inhibited |
Note: The table will be updated as more specific IC50 and Ki values for other MMPs become available in the literature.
Experimental Protocols
Determination of IC50 Values using a Fluorogenic Substrate-Based Assay
This protocol outlines a standard procedure for determining the IC50 values of this compound against various MMPs using a continuous fluorometric assay. This method relies on the cleavage of a specific fluorogenic peptide substrate by the MMP, which results in an increase in fluorescence.
Materials:
-
Recombinant human MMP enzymes (e.g., MMP-1, MMP-2, MMP-3, MMP-9, MMP-13)
-
This compound
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 1 µM ZnCl2, 0.01% Brij-35)
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Reconstitute the recombinant MMP enzymes in the assay buffer to the desired stock concentration.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of the fluorogenic MMP substrate in DMSO.
-
Create a series of dilutions of this compound in assay buffer to achieve a range of final concentrations for the assay.
-
-
Enzyme Activation (if necessary):
-
Some MMPs are produced as inactive zymogens (pro-MMPs) and require activation. This can be achieved by incubating the pro-MMP with p-aminophenylmercuric acetate (APMA) at 37°C. The specific activation time will vary depending on the MMP.
-
-
Assay Protocol:
-
Add a fixed volume of the appropriate recombinant MMP enzyme to each well of the 96-well plate.
-
Add varying concentrations of the diluted this compound to the wells. Include a control well with no inhibitor.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic MMP substrate to each well.
-
Immediately begin monitoring the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 328/420 nm for Mca-containing substrates).
-
Record the fluorescence readings at regular intervals for a set period (e.g., every minute for 30-60 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Plot the percentage of MMP inhibition versus the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism). The IC50 is the concentration of the inhibitor that reduces the enzyme activity by 50%.
-
Visualizations
Caption: Experimental workflow for determining IC50 values.
Signaling Pathway Interactions
MMPs are known to influence key signaling pathways that regulate cell growth, proliferation, and survival, such as the MAPK/ERK and PI3K/Akt pathways. By inhibiting MMPs, Prinomastat can indirectly modulate these pathways.
-
MAPK/ERK Pathway: MMPs can cleave and activate growth factor receptors or release growth factors from the extracellular matrix, leading to the activation of the Ras-Raf-MEK-ERK (MAPK) signaling cascade. This pathway is frequently hyperactivated in cancer, promoting cell proliferation and survival.[6] Inhibition of MMP activity by Prinomastat can be hypothesized to reduce the activation of this pathway by limiting the availability of activating signals.
-
PI3K/Akt Pathway: Similar to the MAPK/ERK pathway, the PI3K/Akt pathway can be activated by growth factors released or processed by MMPs. The PI3K/Akt pathway is a critical regulator of cell survival, growth, and metabolism. By blocking MMP-mediated release of growth factors, Prinomastat may lead to a downstream reduction in Akt phosphorylation and activation.[7]
Caption: Prinomastat's impact on signaling pathways.
Conclusion
This compound is a valuable research tool for studying the roles of specific MMPs in various biological and pathological processes. The provided data and protocols offer a foundation for researchers to design and execute experiments to further elucidate the mechanisms of MMP inhibition and its downstream cellular effects. The ability of Prinomastat to modulate key cancer-related signaling pathways underscores its potential as a therapeutic agent and highlights the importance of continued research in this area.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Matrix Metalloproteinase Inhibitors in Cancer Therapy: Turning Past Failures into Future Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prinomastat - Wikipedia [en.wikipedia.org]
- 5. Prinomastat, a hydroxamate-based matrix metalloproteinase inhibitor. A novel pharmacological approach for tissue remodelling-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ERK: A Double-Edged Sword in Cancer. ERK-Dependent Apoptosis as a Potential Therapeutic Strategy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Akt1 in Endothelial Cell and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Prinomastat Hydrochloride Inhibition of Matrix Metalloproteinases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prinomastat hydrochloride (also known as AG3340) is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs).[1][2][3] MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix (ECM) components. Their activity is crucial in physiological processes such as tissue remodeling, wound healing, and embryonic development.[4] However, dysregulation of MMP activity is implicated in various pathologies, including cancer, arthritis, and cardiovascular diseases, making them significant therapeutic targets.[5]
This document provides the inhibition constants (Ki values) of this compound for MMP-2, MMP-3, MMP-9, and MMP-13, along with a generalized experimental protocol for determining these values.
Data Presentation
The inhibitory activity of this compound against key MMPs is summarized below. The Ki value represents the dissociation constant of the enzyme-inhibitor complex and is a measure of the inhibitor's potency; a lower Ki value indicates a more potent inhibitor.
| Matrix Metalloproteinase (MMP) | This compound Ki (nM) |
| MMP-2 (Gelatinase A) | 0.05[1][2][5][6][7] |
| MMP-3 (Stromelysin-1) | 0.3[1][2][5][7] |
| MMP-9 (Gelatinase B) | 0.26[1][2][5][6][7] |
| MMP-13 (Collagenase-3) | 0.03[1][5][7] |
Experimental Protocols
The determination of Ki values for MMP inhibitors is typically performed using in vitro enzymatic assays. A common method involves a fluorogenic assay where the MMP cleaves a specific substrate, resulting in a fluorescent signal. The presence of an inhibitor reduces the rate of substrate cleavage.
General Protocol for Ki Determination using a Fluorogenic Assay
This protocol provides a general framework. Specific details may vary depending on the commercial assay kit used.[8][9][10][11][12]
Materials:
-
Recombinant human MMP-2, MMP-3, MMP-9, or MMP-13
-
Specific fluorogenic MMP substrate
-
Assay buffer
-
This compound
-
96-well black microplate
-
Fluorescence microplate reader
-
APMA (p-aminophenylmercuric acetate) for pro-MMP activation (if using the inactive zymogen form)[13][14][15][16]
Procedure:
-
Enzyme Activation (if necessary): If starting with a pro-MMP (zymogen), activate it according to the manufacturer's instructions. This typically involves incubation with APMA.
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in assay buffer.
-
Assay Reaction: a. To the wells of a 96-well plate, add the assay buffer. b. Add the diluted this compound to the appropriate wells. Include a control well with no inhibitor. c. Add the activated MMP enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at a specified temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme. d. Initiate the reaction by adding the fluorogenic substrate to each well.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 325/393 nm or 320/405 nm) over time.[8][11]
-
Data Analysis: a. Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the fluorescence versus time plot. b. Plot the reaction velocity against the inhibitor concentration. c. Determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%) from the dose-response curve. d. Calculate the Ki value using the Cheng-Prusoff equation (for competitive inhibitors): Ki = IC₅₀ / (1 + [S]/Km) where [S] is the substrate concentration and Km is the Michaelis-Menten constant for the substrate. The Km value should be determined in a separate experiment by measuring the reaction velocity at various substrate concentrations.
Visualizations
Experimental Workflow for Ki Determination
Caption: Workflow for determining the Ki of Prinomastat.
Simplified MMP Signaling Pathway in ECM Degradation
Caption: Inhibition of ECM degradation by Prinomastat.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Human MMP13 ELISA Kit (EHMMP13) - Invitrogen [thermofisher.com]
- 5. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. InnoZyme™ Gelatinase (MMP-2/MMP-9) Activity Assay kit, Fluorogenic | CBA003 [merckmillipore.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. MMP-3 Activity Assay Kit - Creative BioMart [creativebiomart.net]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. QuickZyme Human MMP-2 Activity Assay Kit 96-Assays | BioVendor R&D [biovendor.com]
- 14. diapharma.com [diapharma.com]
- 15. QuickZyme Human MMP-9 Activity Assay Kit 96-Assays | BioVendor R&D [biovendor.com]
- 16. diapharma.com [diapharma.com]
Application Notes and Protocols for the Use of Prinomastat Hydrochloride in a Human Fibrosarcoma Mouse Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Prinomastat hydrochloride in a preclinical human fibrosarcoma mouse model. The protocols detailed below cover the establishment of the tumor model, preparation and administration of this compound, and methods for evaluating its therapeutic efficacy.
Introduction
Prinomastat (also known as AG3340) is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs), with specific activity against MMP-2, -3, -9, -13, and -14.[1][2][3] These enzymes play a crucial role in the degradation of the extracellular matrix, a process integral to tumor growth, invasion, angiogenesis, and metastasis.[4][5] In preclinical studies, Prinomastat has demonstrated antitumor activity in various cancer models, including human fibrosarcoma.[1][6] This document outlines the essential methodologies for investigating the effects of this compound in a human fibrosarcoma xenograft model.
Data Presentation
Table 1: In Vitro Inhibitory Activity of Prinomastat
| MMP Target | IC₅₀ (nM) | Kᵢ (nM) |
| MMP-1 | 79 | 8.3 |
| MMP-2 | - | 0.05 |
| MMP-3 | 6.3 | 0.3 |
| MMP-9 | 5.0 | 0.26 |
| MMP-13 | - | 0.03 |
| MMP-14 | - | - |
Data compiled from multiple sources.[1][2][3][6]
Table 2: Experimental Parameters for In Vivo Efficacy Study
| Parameter | Description |
| Animal Model | |
| Mouse Strain | Athymic Nude Mice |
| Age | 6-8 weeks |
| Tumor Model | |
| Cell Line | HT-1080 (Human Fibrosarcoma) |
| Number of Cells | 1 x 10⁶ to 5 x 10⁶ cells |
| Injection Route | Subcutaneous (right flank) |
| Vehicle | Matrigel (1:1 with cell suspension) |
| Treatment | |
| Compound | This compound |
| Dosage | 50 mg/kg/day |
| Administration Route | Intraperitoneal (IP) injection |
| Treatment Duration | 14-16 days |
| Control Group | Vehicle control (e.g., saline or appropriate solvent) |
| Efficacy Endpoints | |
| Primary | Tumor growth inhibition |
| Secondary | Quantification of lung metastasis |
Experimental Protocols
Protocol 1: Establishment of a Human Fibrosarcoma (HT-1080) Xenograft Mouse Model
-
Cell Culture : Culture HT-1080 human fibrosarcoma cells in a suitable medium (e.g., DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Preparation : Harvest exponentially growing HT-1080 cells using trypsin-EDTA. Wash the cells with sterile phosphate-buffered saline (PBS) and perform a cell count using a hemocytometer or an automated cell counter. Assess cell viability using a trypan blue exclusion assay, ensuring >95% viability.
-
Animal Model : Use 6-8 week old female athymic nude mice. Allow the mice to acclimatize for at least one week before the experiment.
-
Tumor Cell Implantation :
-
Tumor Growth Monitoring :
-
Palpate the injection site twice weekly to monitor for tumor formation.
-
Once tumors are palpable and reach a volume of approximately 50-150 mm³, randomize the mice into treatment and control groups.[7]
-
Protocol 2: Preparation and Administration of this compound
-
Reagent Preparation :
-
This compound can be prepared for intraperitoneal injection. A common vehicle for such compounds is a solution of DMSO, PEG300, and saline. A suggested starting formulation is 5% DMSO, 40% PEG300, and 55% saline.
-
Note : It is crucial to first test the solubility of this compound in the chosen vehicle and ensure the final solution is clear and free of precipitation. The final concentration should be calculated based on the 50 mg/kg dosage and a standard injection volume for mice (e.g., 100 µL).
-
-
Preparation of Dosing Solution (Example for a 20g mouse) :
-
Dose per mouse : 50 mg/kg * 0.02 kg = 1 mg
-
If injection volume is 100 µL (0.1 mL) : Concentration = 1 mg / 0.1 mL = 10 mg/mL
-
Prepare the dosing solution under sterile conditions.
-
-
Administration :
-
Administer this compound or the vehicle control daily via intraperitoneal injection using a 27-gauge needle.
-
The treatment should commence 3 to 6 days after tumor inoculation and continue for 14 to 16 days.[1][2]
-
Monitor the animals daily for any signs of toxicity, such as weight loss, lethargy, or ruffled fur.
-
Protocol 3: Evaluation of Therapeutic Efficacy
-
Tumor Volume Measurement :
-
Measure the tumor dimensions twice a week using digital calipers.[8][9]
-
Measure the longest diameter (length, L) and the shortest diameter (width, W).
-
Calculate the tumor volume using the modified ellipsoid formula: V = 1/2 (Length × Width²) .[5][9][10][11][12]
-
Plot the mean tumor volume for each group over time to visualize tumor growth inhibition.
-
-
Assessment of Metastasis :
-
At the end of the study, euthanize the mice and harvest the lungs.
-
Method 1: Histological Analysis :
-
Method 2: Micro-CT Imaging :
-
Method 3: Lung Homogenization and Clonogenic Assay :
-
Homogenize the lungs in a sterile medium.
-
Plate serial dilutions of the lung homogenate in a suitable culture medium.
-
After a period of incubation, count the number of tumor cell colonies to quantify the metastatic burden.[4]
-
-
Signaling Pathways and Mechanism of Action
Prinomastat's primary mechanism of action is the inhibition of MMPs, which are critical for the degradation of the extracellular matrix, thereby inhibiting tumor invasion and angiogenesis.[4] Additionally, Prinomastat has been shown to modulate key signaling pathways involved in cancer progression, including the Wnt/β-catenin and Erk1/2 pathways.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is a crucial regulator of cell proliferation, differentiation, and survival.[14][15][16][17][18] In many cancers, this pathway is aberrantly activated, leading to the accumulation of β-catenin in the nucleus, where it acts as a transcriptional co-activator of genes promoting tumor growth. Prinomastat has been shown to suppress Wnt-induced MMP production and transcriptional activity of β-catenin.[1][2]
Erk1/2 Signaling Pathway
The Ras-Raf-MEK-Erk (MAPK) pathway is another critical signaling cascade that regulates cell proliferation, survival, and differentiation.[19][20][21][22][23] Dysregulation of this pathway is a common feature of many cancers. Prinomastat has been observed to decrease the phosphorylation of Erk1/2, suggesting an inhibitory effect on this pro-survival pathway.[1]
Experimental Workflow
References
- 1. Quantification of Lung Metastases from In Vivo Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Simple method for quantifying pulmonary metastases in a murine fibrosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tumorvolume.com [tumorvolume.com]
- 6. Characterization of cachexia in the human fibrosarcoma HT‐1080 mouse tumour model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HT1080 Xenograft Model - Altogen Labs [altogenlabs.com]
- 8. inotiv.com [inotiv.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Imaging - 3D capture vs. caliper | Animalab [animalab.eu]
- 11. Tumor Volume Measurements by Calipers - Biopticon [biopticon.com]
- 12. Gradient-Based Algorithm for Determining Tumor Volumes in Small Animals Using Planar Fluorescence Imaging Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantification and visualization of metastatic lung tumors in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Wnt/β-catenin mediated signaling pathways in cancer: recent advances, and applications in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Wnt/β-catenin signaling pathway is involved in the antitumor effect of fulvestrant on rat prolactinoma MMQ cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Targeting the Wnt/beta-catenin Pathway in Cancer: Update on Effectors and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. Dual effects of active ERK in cancer: A potential target for enhancing radiosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ERK: A Double-Edged Sword in Cancer. ERK-Dependent Apoptosis as a Potential Therapeutic Strategy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Targeting Extracellular Signal-Regulated Protein Kinase 1/2 (ERK1/2) in Cancer: An Update on Pharmacological Small-Molecule Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Prinomastat Hydrochloride Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration routes for Prinomastat hydrochloride (also known as AG3340) in preclinical animal studies. The included protocols are synthesized from published research to aid in the design and execution of experiments involving this matrix metalloproteinase (MMP) inhibitor.
Introduction
Prinomastat is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs), specifically targeting MMP-2, -3, -9, -13, and -14.[1][2] By inhibiting these enzymes, Prinomastat can prevent the degradation of extracellular matrix proteins, a critical step in tumor invasion, metastasis, and angiogenesis.[2] Its potential as an antineoplastic agent has been evaluated in various animal models, utilizing several routes of administration to achieve both systemic and localized therapeutic effects.[2][3]
Data Presentation: Summary of Administration Routes and Dosages
The following tables summarize the quantitative data from various animal studies involving the administration of Prinomastat.
Table 1: Ocular Administration of Prinomastat in Rabbits
| Animal Model | Administration Route | Dosage | Vehicle | Key Findings | Reference |
| New Zealand White Rabbits | Intravitreal Injection | 0.5 mg in 0.05 mL | Acidified Water | No toxicity observed. At day 14, vitreous and choroid levels were 1.4 ng/mg and 7.8 ng/mg, respectively. Retinal levels were 22 ng/mg at 24 hours.[4] | [4] |
| New Zealand White Rabbits | Subtenon Injection | 5 mg in 0.5 mL | Acidified Water | No toxicity was found with this administration method.[4] | [4] |
Table 2: Systemic Administration of Prinomastat in Rodents
| Animal Model | Administration Route | Dosage | Frequency | Key Findings | Reference |
| Mice (Human Fibrosarcoma Model) | Intraperitoneal (IP) Injection | 50 mg/kg/day | Daily for 14-16 days | Well tolerated with no signs of weight loss. Showed good tumor growth inhibition.[5] | [5] |
| Mice (Lewis Lung Carcinoma Model) | Intraperitoneal (IP) Injection | 50 mg/kg | Daily | Resulted in complete cessation of primary tumor growth in 4/6 mice and inhibited lung metastases. | |
| Rats | Oral | Not specified | Not specified | Oral bioavailability ranged from 15% to 68%. |
Signaling Pathway and Experimental Workflow
Mechanism of Action: Inhibition of Matrix Metalloproteinases
Prinomastat functions by inhibiting the catalytic activity of MMPs, which are zinc-dependent endopeptidases.[6][7] These enzymes are crucial for the degradation of the extracellular matrix (ECM), a process essential for cell migration, invasion, and angiogenesis. By blocking MMPs, Prinomastat can impede tumor growth and metastasis.[2]
Caption: General signaling pathway of MMP inhibition by Prinomastat.
General Experimental Workflow for In Vivo Administration
The following diagram outlines a typical workflow for administering this compound in an animal study, from preparation to post-administration monitoring.
Caption: A generalized experimental workflow for in vivo studies.
Experimental Protocols
The following are detailed methodologies for the administration of this compound based on published studies and standard laboratory procedures.
Protocol 1: Oral Administration (Gavage) in Mice
This protocol is adapted from standard oral gavage procedures and is suitable for studies requiring systemic delivery of Prinomastat.[8][9][10]
Materials:
-
This compound
-
Appropriate vehicle (e.g., sterile water, saline)
-
Weighing scale
-
Gavage needles (18-20 gauge for mice, with a rounded tip)[8]
-
Syringes (appropriately sized for the dose volume)
-
Animal restraint device (optional)
Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound.
-
Dissolve the compound in the chosen vehicle to achieve the desired final concentration. Ensure complete dissolution.
-
-
Animal Preparation:
-
Restraint and Administration:
-
Properly restrain the mouse to ensure its head and body are in a straight line.[8]
-
Gently insert the gavage needle into the mouth, advancing it along the upper palate towards the esophagus. The needle should pass with ease.[8]
-
Once the needle is in the esophagus, administer the Prinomastat solution smoothly.[8]
-
-
Post-Administration:
-
Slowly withdraw the gavage needle.
-
Return the mouse to its cage and monitor for any signs of respiratory distress or discomfort for at least 10 minutes.[8]
-
Protocol 2: Intraperitoneal (IP) Injection in Mice or Rats
This protocol is based on standard IP injection techniques and has been used in efficacy studies of Prinomastat.[5][11][12]
Materials:
-
This compound
-
Sterile vehicle (e.g., sterile saline)
-
Weighing scale
-
Sterile syringes and needles (23-27 gauge for mice and rats)[12]
-
70% alcohol swabs
Procedure:
-
Preparation of Dosing Solution:
-
Prepare a sterile solution of this compound in the chosen vehicle.
-
-
Animal Preparation:
-
Weigh the animal to calculate the required injection volume. The maximum recommended volume is typically less than 10 ml/kg.[12]
-
-
Restraint and Administration:
-
Restrain the mouse or rat securely, tilting the head downwards to allow the abdominal organs to shift forward.[12]
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.[11][12]
-
Clean the injection site with a 70% alcohol swab.[11]
-
Insert the needle with the bevel facing up at a 30-40 degree angle.[12]
-
Aspirate to ensure the needle has not entered a blood vessel or organ. If no fluid is drawn back, proceed with the injection.[11]
-
-
Post-Administration:
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress or adverse reactions at the injection site.[12]
-
Protocol 3: Ocular Administration in Rabbits (Intravitreal and Subtenon)
This protocol is derived from pharmacokinetic and toxicity studies of Prinomastat in the rabbit eye.[4] Ocular procedures should be performed under appropriate anesthesia and aseptic conditions.
Materials:
-
This compound
-
Sterile acidified water (vehicle)
-
Anesthetic agents (as per approved institutional protocols)
-
Topical anesthetic and antiseptic solutions
-
Microsyringes and appropriate gauge needles (e.g., 30-gauge for intravitreal)
-
Speculum and calipers for precise administration
Procedure for Intravitreal Injection:
-
Preparation of Dosing Solution:
-
Prepare a 0.5 mg in 0.05 mL solution of Prinomastat in sterile acidified water.[4]
-
-
Animal Preparation:
-
Anesthetize the rabbit according to an approved protocol.
-
Apply a topical antiseptic and anesthetic to the eye.
-
-
Administration:
-
Place a speculum to keep the eyelids open.
-
Using a microsyringe, inject the 0.05 mL of the Prinomastat solution into the vitreous cavity. The optimal site for intravitreal injection is the pars plana.[13]
-
-
Post-Administration:
-
Apply a topical antibiotic ointment to prevent infection.
-
Monitor the animal during recovery from anesthesia and for any signs of ocular inflammation or discomfort.
-
Procedure for Subtenon Injection:
-
Preparation of Dosing Solution:
-
Prepare a 5 mg in 0.5 mL solution of Prinomastat in sterile acidified water.[4]
-
-
Animal Preparation:
-
Follow the same anesthesia and aseptic preparation steps as for intravitreal injection.
-
-
Administration:
-
Inject the 0.5 mL of the Prinomastat solution into the subtenon space in the superotemporal quadrant.[4]
-
-
Post-Administration:
-
Follow the same post-procedure monitoring as for intravitreal injection.
-
References
- 1. Prinomastat - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Prinomastat, a hydroxamate-based matrix metalloproteinase inhibitor. A novel pharmacological approach for tissue remodelling-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of intraocular pharmacokinetics and toxicity of prinomastat (AG3340) in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. Inhibition of MMPs - Elabscience [elabscience.com]
- 8. iacuc.wsu.edu [iacuc.wsu.edu]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. researchanimaltraining.com [researchanimaltraining.com]
- 11. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
- 13. nc3rs.org.uk [nc3rs.org.uk]
Application Notes and Protocols for Long-Term Preclinical Administration of Prinomastat Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the long-term preclinical administration of Prinomastat hydrochloride (formerly AG3340), a potent and selective inhibitor of matrix metalloproteinases (MMPs). The information compiled from various preclinical studies is intended to guide researchers in designing and executing their own investigations into the efficacy, safety, and mechanism of action of this compound.
Introduction
Prinomastat is a synthetic, orally bioavailable hydroxamic acid derivative that selectively inhibits several members of the matrix metalloproteinase family, including MMP-2, -3, -9, -13, and -14.[1] These enzymes are crucial for the degradation of the extracellular matrix, a process integral to tumor growth, invasion, angiogenesis, and metastasis.[2] By inhibiting these key MMPs, Prinomastat has demonstrated potential as an anti-neoplastic agent in a variety of preclinical cancer models.[3] These notes will detail the findings from these studies, providing quantitative data, experimental protocols, and insights into its mechanism of action.
Preclinical Efficacy of Long-Term Prinomastat Administration
Long-term administration of Prinomastat has shown significant anti-tumor efficacy in various preclinical models. The data below summarizes key findings.
Data Presentation: Summary of Preclinical Efficacy
| Animal Model | Cancer Type | Dosing Regimen | Key Efficacy Findings | Reference(s) |
| Rabbit | Uveal Melanoma | Intravitreal injection | - Reduced tumor take rate to 33% (vs. 83% in control) - Decreased mean tumor height to 1.9-2.2 mm (vs. 3.8-3.9 mm in control) - Increased apoptotic nuclei to 8.12/mm² (vs. 0.57/mm² in control) - Increased tumor necrosis to 29.6% (vs. 10.9% in control) | [4][5] |
| Mouse | Lewis Lung Carcinoma | 50 mg/kg/day i.p. | - Complete cessation of primary tumor growth in 4 out of 6 mice - 90% inhibition of lung metastases greater than 5 mm in diameter | [5] |
| Nude Mouse | Human Colon Adenocarcinoma (COLO-320DM) | 6.25 mg/kg QID or 100 mg/kg BID (oral) | - 74% to 82% tumor growth inhibition with both regimens | [6] |
| Nude Mouse | Human Fibrosarcoma (HT1080) | 50 mg/kg/day i.p. for 14-16 days | - Good tumor growth inhibition | [7] |
Preclinical Toxicology and Safety Pharmacology
Data Presentation: Summary of Preclinical and Clinical Safety Findings
| Study Type | Species | Dosing Regimen | Key Safety/Toxicology Findings | Reference(s) |
| Preclinical | Mouse (Human Fibrosarcoma Model) | 50 mg/kg/day i.p. for 14-16 days | - Well tolerated with no signs of weight loss or other adverse effects. | [7] |
| Phase I Clinical Trial | Human | 1-100 mg orally twice daily | - Primary toxicities were reversible joint and muscle-related pain. - Grade 2-3 arthralgias and myalgias were noted after 2-3 months at doses >25 mg twice a day. | [8][9] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of Prinomastat.
Orthotopic Tumor Model for Efficacy Studies (General Protocol)
This protocol describes the establishment of an orthotopic tumor model, a method that allows for the study of tumor growth and metastasis in a more clinically relevant microenvironment.
Materials:
-
Cancer cell line of interest (e.g., human prostate cancer cell line PC-3, human colon adenocarcinoma COLO-320DM)
-
Appropriate cell culture medium and supplements
-
Matrigel or other basement membrane matrix
-
Immunocompromised mice (e.g., nude or SCID mice), 6-8 weeks old
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
This compound
-
Vehicle control (e.g., sterile water for injection, acidified water)
Procedure:
-
Cell Preparation: Culture cancer cells to 80-90% confluency. On the day of implantation, harvest cells using trypsin, wash with PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel at the desired concentration (e.g., 1 x 10^6 cells in 50 µL). Keep the cell suspension on ice.
-
Animal Preparation: Anesthetize the mouse using isoflurane. Shave and sterilize the surgical area corresponding to the organ of interest (e.g., for a prostate tumor model, the lower abdomen).
-
Surgical Implantation: Make a small incision to expose the target organ. Using a fine gauge needle, slowly inject the cell suspension into the organ. Suture the incision.
-
Post-Operative Care: Administer analgesics as required and monitor the animals for recovery.
-
Tumor Growth Monitoring: Monitor tumor growth using a suitable method, such as caliper measurements for subcutaneous tumors or in vivo imaging (e.g., bioluminescence or fluorescence) for internal tumors.
-
Prinomastat Administration: Once tumors are established (e.g., palpable or detectable by imaging), randomize animals into treatment and control groups.
-
Long-Term Dosing: Administer Prinomastat or vehicle control to the respective groups daily or as per the desired schedule (e.g., 50 mg/kg/day via oral gavage or intraperitoneal injection).
-
Efficacy Assessment: Continue to monitor tumor growth and animal well-being for the duration of the study. At the study endpoint, euthanize the animals and excise the primary tumors and any metastatic lesions for weighing and further analysis (e.g., histology, immunohistochemistry).
In Vivo Anti-Angiogenesis Assay (General Protocol)
This protocol provides a framework for assessing the anti-angiogenic effects of Prinomastat in vivo.
Materials:
-
Matrigel supplemented with a pro-angiogenic factor (e.g., bFGF or VEGF)
-
This compound
-
Vehicle control
-
Mice (e.g., C57BL/6)
Procedure:
-
Preparation of Matrigel Plugs: Thaw Matrigel on ice and mix with the pro-angiogenic factor and either Prinomastat or vehicle control.
-
Subcutaneous Injection: Inject the Matrigel mixture subcutaneously into the flank of the mice. The Matrigel will form a solid plug at body temperature.
-
Treatment Period: Allow several days for blood vessels to infiltrate the Matrigel plug.
-
Analysis: After the designated time, euthanize the mice and excise the Matrigel plugs.
-
Quantification of Angiogenesis: Quantify the extent of vascularization within the plugs using a suitable method, such as measuring hemoglobin content (e.g., using the Drabkin method) or by histological analysis and quantification of blood vessel density (e.g., after staining for an endothelial cell marker like CD31).
Mechanism of Action and Signaling Pathways
Prinomastat's primary mechanism of action is the direct inhibition of matrix metalloproteinases. This inhibition disrupts key processes in tumor progression.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of Prinomastat in inhibiting tumor progression.
Caption: Workflow for a long-term preclinical efficacy study of Prinomastat.
Conclusion
The preclinical data for this compound indicate its potential as an anti-cancer agent, primarily through the inhibition of matrix metalloproteinases, which are critical for tumor progression. The provided data and protocols offer a foundation for researchers to further investigate the long-term effects of Prinomastat in various cancer models. Future preclinical studies should aim to generate more comprehensive long-term toxicology data to better inform the design of clinical trials.
References
- 1. Prinomastat - Wikipedia [en.wikipedia.org]
- 2. The effect of prinomastat (AG3340), a potent inhibitor of matrix metalloproteinases, on a subacute model of proliferative vitreoretinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prinomastat, a hydroxamate-based matrix metalloproteinase inhibitor. A novel pharmacological approach for tissue remodelling-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of prinomastat (AG3340), a synthetic inhibitor of matrix metalloproteinases, on uveal melanoma rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rodent pharmacokinetic and anti-tumor efficacy studies with a series of synthetic inhibitors of matrix metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. repeated-dose toxicity studies: Topics by Science.gov [science.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Phase I and pharmacokinetic study of prinomastat, a matrix metalloprotease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing Prinomastat hydrochloride precipitation in media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Prinomastat hydrochloride in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as AG-3340) is a synthetic hydroxamic acid derivative that functions as a potent and selective inhibitor of several matrix metalloproteinases (MMPs), particularly MMP-2, MMP-3, MMP-9, MMP-13, and MMP-14.[1][2] By inhibiting these enzymes, Prinomastat blocks the degradation of the extracellular matrix, a crucial process in tumor invasion, metastasis, and angiogenesis.[1][2][3] It is a lipophilic agent, which allows it to cross the blood-brain barrier.[1]
Q2: I am observing precipitation after adding this compound to my cell culture media. What are the common causes?
Precipitation of this compound in aqueous solutions like cell culture media can be attributed to several factors:
-
pH Shift: this compound is the salt of a weak base. When dissolved in neutral or alkaline solutions, such as standard cell culture media (typically pH 7.2-7.4), the hydrochloride salt can convert to its less soluble free base form, leading to precipitation.[4][5]
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Concentration Exceeding Solubility Limit: The final concentration of Prinomastat in the media may have surpassed its solubility limit under the specific experimental conditions (e.g., temperature, protein content of the media).
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Improper Stock Solution Preparation: A non-homogenous or supersaturated stock solution can lead to immediate precipitation upon further dilution into the media.
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Interactions with Media Components: Certain components within the cell culture media, such as proteins or salts, could potentially interact with the compound and reduce its solubility.
Q3: What is the recommended solvent for preparing this compound stock solutions?
Based on available data, both Dimethyl Sulfoxide (DMSO) and acidified water are commonly used. However, there is significant variability in reported solubility values.
-
DMSO: While some sources indicate low solubility in DMSO[6], others report solubility up to 100 mg/mL with the aid of ultrasonication.[7] It is a common solvent for preparing high-concentration stock solutions of hydrophobic compounds.
-
Water: The solubility in water is reported to be enhanced by acidification (adjusting to pH 3 with HCl) and sonication.[6][8] A clear solution of up to 15 mg/mL in water has also been reported.[9]
It is crucial to start with a small amount of the compound to test its solubility in the chosen solvent before preparing a large stock.
Troubleshooting Guide: Preventing Precipitation
Issue: this compound precipitates out of solution when added to cell culture media.
This guide provides a step-by-step approach to troubleshoot and prevent this common issue.
Step 1: Review and Optimize Stock Solution Preparation
The quality and concentration of your stock solution are critical.
Protocol for Preparing a Concentrated Stock Solution in DMSO:
-
Weigh out the desired amount of this compound powder in a sterile conical tube.
-
Add the calculated volume of high-purity, sterile DMSO to achieve a high but fully dissolved concentration (e.g., 10-20 mg/mL).
-
Vortex thoroughly. If the compound does not fully dissolve, use an ultrasonic bath for short intervals until a clear solution is obtained.[7] Visually inspect for any remaining particulate matter.
-
Once fully dissolved, filter the stock solution through a 0.22 µm syringe filter to remove any potential micro-precipitates.
-
Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.[6][10]
Protocol for Preparing a Concentrated Stock Solution in Acidified Water:
-
Weigh out the desired amount of this compound powder.
-
Add a small volume of sterile water and then adjust the pH to 3 with a sterile HCl solution.[6][8]
-
Use sonication to aid dissolution.[8]
-
Once a clear solution is achieved, filter sterilize using a 0.22 µm filter.[6]
-
Aliquot and store at -20°C or -80°C.
Step 2: Modify the Dilution Method into Culture Media
Directly adding a highly concentrated stock solution to the media can cause localized high concentrations, leading to precipitation.
Recommended Dilution Workflow:
Workflow for Diluting this compound Stock Solution
Step 3: Consider the Final Concentration and Media Composition
If precipitation persists, re-evaluate the final concentration in your experiment. It may be necessary to work at a lower concentration. Additionally, consider if the serum percentage in your media is affecting solubility. In some cases, a lower serum concentration might reduce protein binding-related precipitation.
Quantitative Data Summary
The reported solubility of this compound can vary. The following table summarizes data from various suppliers.
| Solvent | Reported Solubility | Reference(s) |
| Water | 15 mg/mL (clear solution) | [9] |
| 2.5 mg/mL (with ultrasonication and pH adjusted to 3 with HCl) | [6] | |
| 1 mg/mL (with sonication and pH adjusted to 3 with HCl) | [8] | |
| 50 mg/mL (with ultrasonication) | [7] | |
| DMSO | < 1 mg/mL (insoluble or slightly soluble) | [6] |
| Soluble | [11] | |
| 1 mg/mL (with sonication) | [8] | |
| 20 mg/mL (clear) | [9] | |
| 100 mg/mL (with ultrasonication) | [7] |
Signaling Pathway
Prinomastat primarily targets and inhibits Matrix Metalloproteinases (MMPs), which are key enzymes in the degradation of the extracellular matrix (ECM). By blocking MMPs, Prinomastat can inhibit processes like cell invasion and angiogenesis, which are critical for tumor growth and metastasis.
Mechanism of Action of Prinomastat
References
- 1. Prinomastat | C18H21N3O5S2 | CID 466151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Prinomastat - Wikipedia [en.wikipedia.org]
- 3. Phase III study of matrix metalloproteinase inhibitor prinomastat in non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Precipitation behavior of pioglitazone on the particle surface of hydrochloride salt in biorelevant media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound - Immunomart [immunomart.com]
- 8. Prinomastat | MMP | TargetMol [targetmol.com]
- 9. ≥95% (HPLC), MMP inhibitor, powder | Sigma-Aldrich [sigmaaldrich.cn]
- 10. medchemexpress.com [medchemexpress.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
Troubleshooting Prinomastat hydrochloride solubility issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of Prinomastat hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound?
A1: The reported solubility of this compound can vary depending on the solvent and experimental conditions. Published data indicates a range of solubilities. One supplier reports a solubility of 15 mg/mL in water, resulting in a clear solution, while another suggests a much higher solubility of 100 mg/mL in water with the aid of ultrasonication.[1] A third source indicates a solubility of 2.5 mg/mL in water when the pH is adjusted to 3 with hydrochloric acid (HCl) and ultrasonication is applied.[2] For Dimethyl sulfoxide (DMSO), one source suggests a solubility of less than 1 mg/mL, describing it as insoluble or slightly soluble, while another recommends sonication to achieve a 1 mg/mL concentration.[3] These discrepancies highlight the importance of careful experimental technique and suggest that solubility may be sensitive to factors such as pH, temperature, and physical agitation.
Q2: I am seeing conflicting solubility data from different suppliers. Why is this and which value should I trust?
A2: It is not uncommon to find variations in reported solubility data for a compound from different commercial sources. These discrepancies can arise from several factors, including differences in the crystalline form (polymorphism) of the compound, the presence of impurities, the specific experimental conditions used to determine solubility (e.g., temperature, pH, rate of dissolution), and the instrumentation used for measurement. For your experiments, it is recommended to start with the lower end of the reported solubility range as a conservative estimate. However, the most reliable approach is to perform your own solubility tests under your specific experimental conditions.
Q3: My this compound is not dissolving completely in water at the concentration I need. What can I do?
A3: If you are experiencing difficulty dissolving this compound in water, several troubleshooting steps can be taken. Firstly, try gentle heating of the solution. A modest increase in temperature can significantly improve the solubility of many compounds. Secondly, ultrasonication is a common and effective method to break down powder aggregates and enhance dissolution. Finally, adjusting the pH of the aqueous solution can have a profound effect on the solubility of hydrochloride salts. Lowering the pH with a small amount of dilute HCl can increase the protonation of the molecule, which may lead to improved aqueous solubility. One source suggests adjusting the pH to 3 for improved solubility in water.[2]
Q4: I have prepared a stock solution of this compound in an aqueous buffer, but it precipitated after storage. What could be the cause and how can I prevent this?
A4: Precipitation of a hydrochloride salt from an aqueous solution upon storage can be due to several factors. One common reason is a change in pH of the buffer over time, which can affect the ionization state and solubility of the compound. Another possibility is the "common ion effect," where the presence of chloride ions from the buffer can decrease the solubility of the hydrochloride salt. To prevent precipitation, ensure your buffer is stable and properly prepared. If you suspect the common ion effect, consider using a buffer with a different counter-ion. Storing stock solutions at lower temperatures, such as 4°C or -20°C, can also help to maintain stability and prevent precipitation. For long-term storage, it is recommended to store aqueous stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is also good practice to prepare fresh solutions for critical experiments.
Q5: What is the recommended procedure for preparing a stock solution of this compound in DMSO?
A5: While one source suggests limited solubility in DMSO, another recommends sonication to aid dissolution. To prepare a stock solution in DMSO, start by adding the desired amount of this compound to the appropriate volume of high-purity DMSO. Vortex the mixture briefly to disperse the powder. Then, sonicate the solution in a water bath until the compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles. For long-term storage of DMSO stock solutions, it is recommended to aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C.
Quantitative Solubility Data
| Solvent | Reported Solubility | Conditions |
| Water | 15 mg/mL | Clear solution |
| Water | 100 mg/mL | With ultrasonication[1] |
| Water | 2.5 mg/mL | With ultrasonication and pH adjusted to 3 with HCl[2] |
| DMSO | < 1 mg/mL | Insoluble or slightly soluble |
| DMSO | 1 mg/mL | Sonication recommended[3] |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution of this compound
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Solvent Addition: Add a portion of sterile, deionized water to the powder.
-
Initial Dissolution: Vortex the mixture for 30-60 seconds to suspend the powder.
-
pH Adjustment (if necessary): If higher concentrations are needed, slowly add dilute hydrochloric acid (e.g., 0.1 N HCl) dropwise while monitoring the pH with a calibrated pH meter until the pH reaches approximately 3.
-
Sonication: Place the vial in a sonicator water bath and sonicate until the solution becomes clear. Avoid excessive heating of the sample during sonication.
-
Final Volume Adjustment: Once completely dissolved, add the remaining volume of water to reach the final desired concentration.
-
Sterilization: If for use in cell culture, sterilize the solution by passing it through a 0.22 µm syringe filter.
-
Storage: Aliquot the stock solution into sterile, single-use vials and store at -20°C or -80°C.
Protocol 2: Preparation of a DMSO Stock Solution of this compound
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO.
-
Initial Mixing: Vortex the mixture for 30-60 seconds.
-
Sonication: Sonicate the solution in a water bath until all the solid is dissolved.
-
Storage: Aliquot the DMSO stock solution into vials with airtight caps to prevent moisture absorption and store at -20°C or -80°C.
Visualizations
References
Technical Support Center: Prinomastat Musculoskeletal Side Effects in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering musculoskeletal side effects while using Prinomastat in animal models.
Frequently Asked Questions (FAQs)
Q1: What is Prinomastat and what is its mechanism of action?
A1: Prinomastat (formerly AG3340) is a synthetic, orally active inhibitor of matrix metalloproteinases (MMPs).[1][2] It is a broad-spectrum inhibitor, targeting several MMPs including MMP-2 (Gelatinase A), MMP-3 (Stromelysin-1), MMP-9 (Gelatinase B), MMP-13 (Collagenase-3), and MMP-14 (MT1-MMP).[3][4][5] MMPs are zinc-dependent enzymes that degrade components of the extracellular matrix (ECM).[6] By inhibiting these enzymes, Prinomastat can prevent tissue remodeling, a key process in tumor growth, angiogenesis, and metastasis.[3][7]
Q2: What are the most common musculoskeletal side effects observed with Prinomastat?
A2: The most frequently reported side effects are musculoskeletal pain and stiffness, including arthralgia (joint pain) and myalgia (muscle pain).[1][5] In clinical trials, joint swelling has also been observed.[8] These adverse events are considered a class effect of many broad-spectrum MMP inhibitors and are often referred to as Musculoskeletal Syndrome (MSS).[9][10]
Q3: Why does an inhibitor of matrix degradation cause joint problems?
A3: While MMPs are involved in pathological tissue destruction (e.g., in cancer and arthritis), they are also essential for normal, physiological turnover and repair of tissues like cartilage, tendons, and ligaments.[6][11] Broad-spectrum inhibition of MMPs can disrupt this delicate balance. The exact mechanism behind MSS is not fully elucidated, but it is thought that interfering with normal matrix remodeling in musculoskeletal tissues leads to fibrosis, inflammation, and pain.[9][10]
Q4: Are the musculoskeletal side effects of Prinomastat reversible in animal models?
A4: Yes, evidence from both clinical and preclinical studies suggests that the musculoskeletal side effects are generally dose-dependent and reversible.[2][9] Symptoms typically resolve within 1 to 3 weeks after reducing the dose or discontinuing treatment.[5][9]
Q5: Which animal models are suitable for studying Prinomastat-induced musculoskeletal side effects?
A5: Rat models, particularly using strains like Lewis rats, have been successfully used to characterize the clinical and histopathological changes associated with MMP inhibitor-induced Musculoskeletal Syndrome (MSS).[12] These models have been shown to mimic the symptoms observed in humans.[12]
Troubleshooting Guide
Issue: Animals exhibit signs of pain or distress (e.g., reluctance to move, altered gait, vocalization upon handling).
-
Immediate Action:
-
Observe and Score: Carefully observe the animals and score the severity of their symptoms using a standardized clinical scoring system (see Experimental Protocols Section). Note any changes in posture, gait (e.g., high-stepping), or behavior.[12]
-
Reduce Dose: The primary and most effective management strategy is to lower the dose of Prinomastat. Side effects are consistently reported to be dose-related.[5]
-
Interrupt Treatment: If symptoms are severe, temporarily halt the administration of Prinomastat. The side effects are typically reversible upon treatment cessation.[1][2] Monitor the animal for recovery before considering re-initiation at a lower dose.
-
Issue: Swelling is observed in the paws or joints of the animals.
-
Quantification and Assessment:
-
Measure Paw Volume: Use a plethysmometer to obtain quantitative measurements of paw swelling. This provides an objective measure of the inflammatory response.[12]
-
Histopathological Analysis: At the end of the study (or in satellite animals), collect joint tissues for histological examination. Look for signs like synovial hyperplasia (thickening of the synovial membrane) and increased cellularity in the joint capsule and ligaments, which are characteristic of MMP inhibitor-induced MSS.[12]
-
Consider Anti-inflammatory Agents: For severe inflammation, the use of non-steroidal anti-inflammatory drugs (NSAIDs) may be considered. However, this introduces a confounding variable and should be implemented consistently across a dedicated study group. Some NSAIDs have been shown to reduce MMP expression in chondrocytes.[13]
-
Issue: How can I differentiate drug-induced side effects from symptoms of the induced disease model (e.g., arthritis)?
-
Proper Controls:
-
Vehicle Control Group: Always include a control group that receives the vehicle used to dissolve/suspend Prinomastat. This group should not exhibit the specific musculoskeletal side effects.
-
Disease Model + Vehicle Group: This group will show the baseline symptoms of your experimental model (e.g., collagen-induced arthritis).
-
Healthy + Prinomastat Group: Administer Prinomastat to healthy, non-diseased animals. This will help isolate the side effects caused solely by the drug.
-
Compare Onset and Characteristics: Compare the timing and nature of the symptoms. Drug-induced MSS often appears after 2-3 months in clinical studies, though this may be shorter in animal models with higher relative doses.[9] The specific pattern of joint involvement may also differ.
-
Data Presentation
Table 1: Inhibitory Profile of Prinomastat Summary of the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of Prinomastat against various matrix metalloproteinases.
| MMP Target | Enzyme Type | Ki (nM) | IC50 (nM) |
| MMP-2 | Gelatinase A | 0.05 | - |
| MMP-13 | Collagenase 3 | 0.03 | - |
| MMP-9 | Gelatinase B | 0.26 | 5.0 |
| MMP-3 | Stromelysin-1 | 0.3 | 6.3 |
| MMP-1 | Collagenase 1 | - | 79 |
| (Data sourced from MedchemExpress[14]) |
Table 2: Common Clinical and Histological Signs of MMP Inhibitor-Induced Musculoskeletal Syndrome (MSS) in a Rat Model Based on findings from studies with the broad-spectrum MMP inhibitor Marimastat, which induces a similar syndrome.
| Assessment Type | Observed Signs |
| Clinical | - Compromised ability to rest on hind feet |
| - High-stepping or altered gait | |
| - Reluctance or inability to move | |
| - Hind paw swelling | |
| Histological | - Increased thickness of epiphyseal growth plate |
| - Synovial hyperplasia (thickening of joint lining) | |
| - Increased cellularity in the joint capsule | |
| - Increased cellularity in extracapsular ligaments | |
| (Data sourced from Renkiewicz et al., Arthritis & Rheumatism, 2003[12]) |
Experimental Protocols
Protocol 1: Clinical Scoring of Musculoskeletal Syndrome (MSS) in Rodents
-
Objective: To semi-quantitatively assess the severity of MSS based on clinical signs.
-
Procedure:
-
Observe each animal for a minimum of 2 minutes in a transparent enclosure.
-
Score the animal based on the following three parameters (0-3 scale for each).
-
Posture:
-
0: Normal, rests on hind feet.
-
1: Slight difficulty, hesitant to place full weight on hind feet.
-
2: Moderate difficulty, rests on side of feet or avoids weight-bearing.
-
3: Severe, unable to rest on hind feet, lies on side.
-
-
Gait:
-
0: Normal, fluid movement.
-
1: Mildly impaired, slight limp or high-stepping.
-
2: Moderately impaired, obvious limp, slow and hesitant movement.
-
3: Severely impaired, reluctance to move, crawling or inability to walk.
-
-
Paw Swelling (Visual):
-
0: No visible swelling.
-
1: Mild swelling of one or both hind paws.
-
2: Moderate swelling.
-
3: Severe swelling with redness.
-
-
-
Scoring: Sum the scores for each parameter to get a total clinical score (Max score = 9). Observations should be performed by at least two blinded observers.
Protocol 2: Histopathological Assessment of Joint Tissues
-
Objective: To evaluate microscopic changes in joint tissues following Prinomastat administration.
-
Procedure:
-
Tissue Collection: At the study endpoint, euthanize the animal and dissect the hind paws, including the ankle (tibiotarsal) joints.
-
Fixation: Fix the tissues in 10% neutral buffered formalin for 24-48 hours.
-
Decalcification: Decalcify the bone-containing tissues using a suitable agent (e.g., 10% EDTA solution, changed every 3-4 days for 2-4 weeks) until the bones are pliable.
-
Processing and Embedding: Dehydrate the tissues through a graded series of ethanol, clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut 5 µm thick sections from the paraffin blocks.
-
Staining: Stain the sections with Hematoxylin and Eosin (H&E) to visualize cellularity and general morphology. Toluidine blue can be used to assess cartilage proteoglycan content.
-
Microscopic Evaluation: A board-certified veterinary pathologist, blinded to the treatment groups, should evaluate the sections for synovial hyperplasia, inflammation, changes in the joint capsule and ligaments, and cartilage and bone integrity.
-
Visualizations
Caption: Mechanism of Prinomastat leading to both therapeutic and adverse effects.
Caption: Experimental workflow for monitoring musculoskeletal side effects.
Caption: Decision tree for managing observed musculoskeletal side effects.
References
- 1. Prinomastat, a hydroxamate-based matrix metalloproteinase inhibitor. A novel pharmacological approach for tissue remodelling-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Prinomastat | C18H21N3O5S2 | CID 466151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Phase I and pharmacokinetic study of prinomastat, a matrix metalloprotease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Matrix Metalloproteinase Inhibitors as Investigational and Therapeutic Tools in Unrestrained Tissue Remodeling and Pathological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Phase III study of matrix metalloproteinase inhibitor prinomastat in non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of musculoskeletal toxicity without clear benefit after administration of PG-116800, a matrix metalloproteinase inhibitor, to patients with knee osteoarthritis: a randomized, 12-month, double-blind, placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metalloproteinases and their inhibitors—diagnostic and therapeutic opportunities in orthopedics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Broad-spectrum matrix metalloproteinase inhibitor marimastat-induced musculoskeletal side effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Proinflammatory cytokines and lipopolysaccharides up regulate MMP-3 and MMP-13 production in Asian elephant (Elephas maximus) chondrocytes: attenuation by anti-arthritic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
Technical Support Center: Prinomastat Hydrochloride In Vivo Formulations
This technical support guide provides researchers, scientists, and drug development professionals with detailed information and protocols for the in vivo dissolution of Prinomastat hydrochloride. It includes frequently asked questions (FAQs), troubleshooting advice, and experimental procedures to ensure successful formulation and administration in preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for the in vivo dissolution of this compound?
A1: this compound has limited aqueous solubility. For in vivo applications, a co-solvent system is typically required to achieve a clear and stable solution suitable for administration. A commonly recommended vehicle for compounds with similar solubility profiles involves a mixture of Dimethyl sulfoxide (DMSO), Polyethylene glycol 300 (PEG300), a surfactant like Tween® 80, and a physiological solution such as saline.
Q2: What is the solubility of this compound in common solvents?
A2: The solubility of Prinomastat and its hydrochloride salt varies depending on the solvent and pH. The table below summarizes available solubility data.
Solubility of Prinomastat and this compound
| Compound | Solvent | Solubility | Notes |
| This compound | Water | 15 mg/mL | Clear solution. |
| This compound | Water | 100 mg/mL | Requires sonication. |
| Prinomastat (free base) | Water (pH adjusted to 3 with HCl) | 2.5 mg/mL | Requires sonication. |
| Prinomastat (free base) | DMSO | < 1 mg/mL | Insoluble or slightly soluble. |
Q3: Can I use DMSO alone to dissolve this compound for in vivo studies?
A3: While Prinomastat shows some solubility in DMSO, using 100% DMSO for in vivo administration is generally not recommended due to potential toxicity. A co-solvent system is preferred to minimize the concentration of DMSO while maintaining the solubility of the compound.
Q4: How should I prepare a stock solution of this compound?
A4: For in vitro studies, stock solutions are often prepared in DMSO. For in vivo formulations, it is recommended to prepare a concentrated stock in DMSO and then dilute it into the final vehicle formulation.
Experimental Protocols
Recommended In Vivo Formulation Protocol
This protocol is based on common vehicles used for poorly water-soluble compounds and should be optimized for your specific experimental needs.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 300 (PEG300), sterile, injectable grade
-
Tween® 80, sterile, injectable grade
-
Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare the Vehicle Mixture: In a sterile conical tube, prepare the co-solvent vehicle by combining the components in the following order. Vortex thoroughly after each addition to ensure a homogenous mixture.
-
10% DMSO
-
40% PEG300
-
5% Tween® 80
-
45% Saline or PBS
-
-
Dissolve this compound:
-
Weigh the required amount of this compound powder.
-
To prepare a stock solution, first dissolve the powder in the DMSO portion of the vehicle. For example, if your final volume is 1 mL, dissolve the drug in 100 µL of DMSO.
-
Gradually add the PEG300, vortexing continuously.
-
Add the Tween® 80 and continue to vortex.
-
Finally, add the saline or PBS dropwise while vortexing to bring the solution to the final volume.
-
-
Ensure Complete Dissolution: Visually inspect the solution for any particulates. If necessary, sonicate the solution in a water bath for 5-10 minutes to aid dissolution. The final formulation should be a clear solution.
-
Sterilization: If the individual components were not sterile, the final formulation can be sterilized by filtration through a 0.22 µm syringe filter. Ensure the filter material is compatible with the solvent mixture.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon addition of aqueous solution (Saline/PBS) | The compound is "crashing out" of the organic solvent mixture. | - Add the aqueous component very slowly, drop-by-drop, while vigorously vortexing. - Gently warm the solution (to no more than 37°C) to aid in maintaining solubility. - Increase the proportion of PEG300 or Tween® 80 in the vehicle. |
| Solution is cloudy or contains particulates after preparation | Incomplete dissolution of this compound. | - Increase the sonication time. - Gently warm the solution. - Re-evaluate the concentration; you may be exceeding the solubility limit of the vehicle. |
| Precipitation observed in the syringe or upon injection | Temperature change or interaction with physiological fluids. | - Prepare the formulation fresh before each use. - Ensure the formulation is at room temperature or slightly warmed before injection. - Consider a different administration route if precipitation is a persistent issue with intravenous injection. |
| Adverse reaction in animals (e.g., irritation at the injection site) | High concentration of DMSO or other vehicle components. | - Reduce the percentage of DMSO in the final formulation, if possible, without compromising solubility. - Ensure the pH of the final solution is close to physiological pH (7.2-7.4). |
| Inconsistent results between experiments | Variability in formulation preparation or stability. | - Prepare a larger batch of the vehicle for a series of experiments to ensure consistency. - Store stock solutions appropriately (e.g., aliquoted at -20°C or -80°C) and avoid repeated freeze-thaw cycles. - Assess the stability of the final formulation over the time course of your experiment. |
Visual Workflows and Diagrams
Caption: Workflow for preparing an in vivo formulation of this compound.
Caption: Logic diagram for troubleshooting precipitation issues.
Dealing with batch-to-batch variability of Prinomastat hydrochloride
Welcome to the Technical Support Center for Prinomastat hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential batch-to-batch variability encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as AG3340) is a synthetically produced hydroxamic acid derivative.[1][2] It functions as a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs), with particular selectivity for MMP-2, MMP-3, MMP-9, MMP-13, and MMP-14.[3][4] By inhibiting these enzymes, Prinomastat blocks the degradation of extracellular matrix proteins, a process crucial for tumor invasion, metastasis, and angiogenesis.[1][2][5] Its lipophilic nature allows it to cross the blood-brain barrier.[1][2]
Q2: What are the common physical and chemical properties of this compound?
This compound is typically supplied as a white to beige powder. It is soluble in water at a concentration of 15 mg/mL. Key chemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₈H₂₁N₃O₅S₂ · HCl |
| Molecular Weight | 459.97 g/mol |
| CAS Number | 192329-42-3 |
| Purity (HPLC) | ≥95% |
| Storage | Desiccated at room temperature |
Q3: We are observing inconsistent results in our cell-based assays with different batches of this compound. What could be the underlying cause?
Batch-to-batch variability in experimental results can stem from several factors related to the compound itself. These may include:
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Purity Differences: Even with a specification of ≥95% purity, minor variations in the impurity profile between batches can impact biological activity.
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Solubility Issues: Incomplete solubilization or precipitation of the compound in your assay media can lead to lower effective concentrations.
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Compound Stability: Degradation of the compound due to improper storage or handling can reduce its potency.
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Presence of Metabolites: The presence of known metabolites of Prinomastat could potentially interfere with the expected activity.[6]
Troubleshooting Guides
Issue 1: Inconsistent IC₅₀ Values in Cellular Assays
If you are observing significant shifts in the half-maximal inhibitory concentration (IC₅₀) of this compound between different batches, follow this troubleshooting workflow.
References
- 1. Prinomastat | C18H21N3O5S2 | CID 466151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Prinomastat - Wikipedia [en.wikipedia.org]
- 5. Prinomastat, a hydroxamate-based matrix metalloproteinase inhibitor. A novel pharmacological approach for tissue remodelling-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO2003104224A1 - Metabolites of prinomastat and their sythesis - Google Patents [patents.google.com]
Prinomastat hydrochloride freeze-thaw cycle stability
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Prinomastat hydrochloride, particularly concerning freeze-thaw cycles.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
For optimal stability, it is recommended to store this compound stock solutions at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[1][2] It is crucial to store the solutions in sealed containers to protect them from moisture.[1]
Q2: How does repeated freeze-thawing affect the stability of this compound?
Several suppliers advise against repeated freeze-thaw cycles for this compound solutions.[1][2] This suggests that the compound may be susceptible to degradation or precipitation upon repeated changes in temperature. To maintain the integrity of the compound, it is best practice to aliquot stock solutions into single-use volumes. This minimizes the number of freeze-thaw cycles for the bulk of the stock.
Q3: What solvents are recommended for preparing this compound stock solutions?
This compound is soluble in water. One supplier notes a solubility of 100 mg/mL in water, potentially requiring sonication to dissolve.[1] Another indicates a solubility of 2.5 mg/mL in water, which may require sonication and pH adjustment to 3 with HCl.[2] For non-aqueous options, solubility in DMSO is reported to be low.[2][3]
Q4: Are there any visible signs of degradation in this compound solutions?
Visual inspection is a preliminary step in assessing stability. Any change in color, clarity (e.g., development of turbidity or precipitation) of the solution upon thawing could indicate degradation or reduced solubility. If any visual changes are observed, the solution should be treated with caution and its concentration and purity should be verified analytically.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Precipitate forms after thawing. | The concentration of this compound may exceed its solubility at the storage or thawing temperature. The pH of the solution may have shifted, affecting solubility. | Gently warm the solution and vortex or sonicate to redissolve the precipitate. If the precipitate persists, consider preparing a more dilute stock solution. Ensure the pH of the solvent is appropriate for maintaining solubility.[2] Filter the solution through a 0.22 µm filter before use if necessary.[2] |
| Inconsistent experimental results using a previously frozen stock solution. | The compound may have degraded due to repeated freeze-thaw cycles or prolonged storage at an inappropriate temperature. Inaccurate initial concentration due to incomplete dissolution. | Prepare a fresh stock solution from powder. Perform a concentration and purity analysis (e.g., via HPLC) on the old stock solution to determine its integrity. Always ensure the compound is fully dissolved when preparing the stock solution. |
| Loss of biological activity in a cell-based assay. | Degradation of this compound into inactive forms. The actual concentration of the active compound is lower than assumed due to degradation. | Qualify the stock solution before critical experiments using an analytical method like HPLC to confirm the concentration of the active compound. If degradation is suspected, prepare a fresh stock solution and compare its activity. |
Experimental Protocols
Protocol: Freeze-Thaw Cycle Stability Assessment of this compound
This protocol outlines a general procedure for evaluating the stability of this compound solutions subjected to multiple freeze-thaw cycles.
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a known concentration (e.g., 10 mg/mL) in a suitable solvent (e.g., water, adjusting pH if necessary).
-
Ensure the compound is completely dissolved. Sonication may be used to aid dissolution.[1][2]
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Filter the solution through a 0.22 µm syringe filter to ensure sterility and remove any particulates.[2]
-
-
Aliquoting and Initial Analysis (Time Zero):
-
Dispense the stock solution into multiple, small-volume aliquots in appropriate storage vials.
-
Immediately analyze a subset of the aliquots (n=3) to determine the initial concentration and purity. This will serve as the time-zero (T0) reference. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable analytical method.[4][5]
-
-
Freeze-Thaw Cycling:
-
Store the remaining aliquots at the desired storage temperature (e.g., -20°C or -80°C).
-
For each freeze-thaw cycle:
-
Remove the designated aliquots from the freezer.
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Allow them to thaw completely at room temperature, unassisted.
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Once thawed, vortex the samples gently to ensure homogeneity.
-
Immediately re-freeze the samples at the storage temperature.
-
-
Repeat this process for the desired number of cycles (e.g., 1, 3, 5 cycles).
-
-
Analysis of Thawed Samples:
-
After the completion of the specified number of freeze-thaw cycles, analyze the designated aliquots (n=3 for each cycle) using the same analytical method as for the T0 samples.
-
The analysis should quantify the concentration of this compound and identify any potential degradation products.
-
-
Data Analysis:
-
Calculate the percentage recovery of this compound for each freeze-thaw cycle relative to the T0 concentration.
-
Compare the chromatograms from each cycle to the T0 chromatogram to identify any new peaks that may correspond to degradation products.
-
Data Presentation: this compound Freeze-Thaw Stability
| Number of Freeze-Thaw Cycles | Storage Temperature | Average Recovery (%) | Standard Deviation (%) | Appearance of Degradation Products (Yes/No) |
| 0 (Initial) | N/A | 100 | 0 | No |
| 1 | -20°C | |||
| 3 | -20°C | |||
| 5 | -20°C | |||
| 1 | -80°C | |||
| 3 | -80°C | |||
| 5 | -80°C |
Visualizations
Caption: Workflow for assessing this compound freeze-thaw stability.
Caption: Troubleshooting logic for inconsistent results with frozen stock solutions.
References
Technical Support Center: Filtration and Sterilization of Prinomastat Hydrochloride Solutions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the filtration and sterilization of Prinomastat hydrochloride solutions. This resource offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
I. Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound to consider before filtration and sterilization?
A1: this compound is a white to beige powder. Key properties to consider are its solubility and stability. It is soluble in water, with one source indicating a solubility of 15 mg/mL in a clear solution, while another suggests 1 mg/mL in water when the pH is adjusted to 3 with HCl, recommending sonication for dissolution.[1][2] It is also important to note that many small molecule drugs, particularly those that are heat-sensitive, require sterile filtration rather than heat-based sterilization methods.[3][4][5]
Q2: What is the recommended method for sterilizing this compound solutions?
A2: As this compound is a thermolabile (heat-sensitive) compound, the recommended sterilization method is sterile filtration.[3] Terminal sterilization methods involving heat, such as autoclaving, are not suitable as they can lead to degradation of the compound.[6][7] Sterile filtration is a common and effective method for removing bacteria from heat-sensitive pharmaceutical fluids.[4]
Q3: What type of filter membrane should I use for sterile filtration of this compound solutions?
Q4: What is the recommended pore size for sterile filtration?
A4: A sterilizing-grade filter with a pore size of 0.22 µm or smaller is required to effectively remove bacteria.[4]
Q5: Can I reuse syringe filters for filtering this compound solutions?
A5: It is generally not recommended to reuse syringe filters for sterile applications. Reuse can lead to cross-contamination, clogging, and a potential breach of sterility. For critical applications, single-use, sterile syringe filters are the standard.
II. Troubleshooting Guide
This guide addresses specific issues that may arise during the filtration and sterilization of this compound solutions.
| Problem | Potential Cause | Recommended Solution |
| Low Drug Recovery After Filtration | Adsorption to Filter Membrane: this compound may be adsorbing to the filter membrane, leading to a lower concentration in the filtrate.[9][10] | 1. Select a Low-Binding Membrane: Test different low-protein-binding membranes such as PVDF or PES.[8] 2. Pre-wet the Filter: Flush the filter with a small amount of the solvent (e.g., sterile water) before filtering the drug solution. 3. Discard the Initial Filtrate: The first few milliliters of the filtrate may have a lower concentration due to adsorption; discarding this portion can sometimes improve recovery in the bulk of the solution.[11] 4. Perform a Recovery Study: Quantify the amount of this compound in the filtrate compared to the unfiltered solution to determine the extent of adsorption for a given filter type. |
| Clogged Filter or Slow Flow Rate | High Particulate Load: The solution may contain undissolved particles or aggregates. Inappropriate Filter Choice: The filter membrane may not be suitable for the viscosity or characteristics of the solution.[12] | 1. Ensure Complete Dissolution: Confirm that this compound is fully dissolved before filtration. Sonication may aid dissolution.[2] 2. Use a Prefilter: For solutions with a high particulate load, use a prefilter with a larger pore size (e.g., 0.45 µm) before the final 0.22 µm sterile filtration.[13] 3. Optimize Filtration Conditions: Adjusting parameters such as pressure and temperature (within stability limits) can sometimes improve flow rate.[12] |
| pH Shift in Filtrate | Leachables from the Filter: Some filter membranes can release acidic or basic compounds, altering the pH of the filtrate.[14] Degassing of the Solution: The filtration process, especially under vacuum, can cause dissolved gases like CO2 to be removed, which can increase the pH of a solution.[15] | 1. Flush the Filter: Pre-rinsing the filter with sterile water or a buffer can help remove leachables.[14] 2. Test Different Filter Membranes: The effect on pH can vary between different membrane types. 3. Re-measure and Adjust pH: After filtration, verify the pH of the solution and adjust if necessary for your experimental needs. |
| Presence of Impurities in Filtrate | Extractables and Leachables: Chemical compounds from the filter membrane or housing can leach into the solution.[16][17][18] | 1. Use High-Quality, Low-Extractable Filters: Select filters specifically designed for pharmaceutical or biological applications. 2. Pre-flush the Filter: Flushing the filter with a solvent can help reduce the level of extractables. 3. Perform an Extractables/Leachables Study: For critical applications, a formal study may be necessary to identify and quantify any leachables. |
III. Experimental Protocols
Protocol 1: Preparation and Sterile Filtration of an Aqueous this compound Solution
Objective: To prepare a sterile aqueous solution of this compound at a target concentration.
Materials:
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This compound powder
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Sterile water for injection (WFI) or equivalent high-purity water
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Sterile, individually packaged syringe filters (e.g., 0.22 µm PVDF or PES)
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Sterile syringes
-
Sterile collection vials
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pH meter and sterile pH adjustment solutions (e.g., dilute HCl or NaOH) if necessary
-
Sonicator
Methodology:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.
-
Add the sterile water to the powder to achieve the target concentration (e.g., for a 1 mg/mL solution, add 1 mL of water for every 1 mg of powder).
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If necessary to aid dissolution, sonicate the solution in a sterile water bath until the powder is completely dissolved.[2]
-
If pH adjustment is required to achieve dissolution, use sterile dilute HCl to lower the pH to approximately 3.[2]
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Draw the solution into a sterile syringe.
-
Aseptically attach a sterile 0.22 µm syringe filter to the syringe.
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Filter the solution into a sterile collection vial. Apply gentle, consistent pressure to the syringe plunger.
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After filtration, verify the pH of the final solution if it is critical for the downstream application.
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Label the sterile solution with the compound name, concentration, date, and sterile filtration information.
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Store the solution under appropriate conditions as recommended by the manufacturer.
Protocol 2: Filter Compatibility and Recovery Study
Objective: To determine the optimal filter membrane for this compound solutions by assessing drug recovery.
Materials:
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This compound solution of a known concentration
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A selection of sterile syringe filters with different membranes (e.g., PVDF, PES, Nylon, PTFE) and the same pore size (0.22 µm)
-
Sterile syringes and collection vials
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Analytical method for quantifying this compound (e.g., HPLC-UV)
Methodology:
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Prepare a stock solution of this compound at a known concentration.
-
Take an unfiltered sample of the stock solution and measure its concentration using a validated analytical method. This will serve as the control (100% recovery).
-
For each filter type to be tested: a. Draw a known volume of the stock solution into a sterile syringe. b. Attach the sterile filter to the syringe. c. Filter the solution into a clean, labeled collection vial. d. To assess the impact of discarding the initial volume, you can collect the first portion (e.g., the first 1 mL) separately from the rest of the filtrate.
-
Measure the concentration of this compound in each of the filtered samples using the same analytical method.
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Calculate the percent recovery for each filter type using the following formula: % Recovery = (Concentration of filtered solution / Concentration of unfiltered solution) x 100
-
Compare the recovery rates to select the filter membrane that results in the least amount of drug loss.
IV. Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Conditions | Source |
| Water | 15 mg/mL | Clear solution | [1] |
| Water | 1 mg/mL | pH adjusted to 3 with HCl, sonication recommended | [2] |
| DMSO | < 1 mg/mL | Insoluble or slightly soluble | [19] |
Table 2: General Chemical Compatibility of Common Filter Membranes
| Membrane Type | Aqueous Solutions | Alcohols | Weak Acids | Weak Bases | Notes |
| PVDF (Polyvinylidene fluoride) | Excellent | Good | Excellent | Good | Low protein binding.[8] |
| PES (Polyethersulfone) | Excellent | Good | Good | Good | Low protein binding and high flow rates.[13] |
| Nylon | Excellent | Good | Fair | Excellent | Can have higher protein binding.[13] |
| PTFE (Polytetrafluoroethylene) | Poor (hydrophobic) | Excellent | Excellent | Excellent | Requires pre-wetting with an alcohol for aqueous solutions.[13] |
Note: This table provides general guidance. Specific compatibility with this compound solutions should be confirmed experimentally.
V. Visualizations
References
- 1. ≥95% (HPLC), MMP inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]
- 2. Prinomastat | MMP | TargetMol [targetmol.com]
- 3. iptsalipur.org [iptsalipur.org]
- 4. Other Sterilization Methods | Infection Control | CDC [cdc.gov]
- 5. pharmtech.com [pharmtech.com]
- 6. researchgate.net [researchgate.net]
- 7. NL9002564A - METHOD FOR STERILIZING THERMOLABILE MATERIAL - Google Patents [patents.google.com]
- 8. Comparative Evaluation of the Performance of Sterile Filters for Bioburden Protection and Final Fill in Biopharmaceutical Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydrophobic drug adsorption loss to syringe filters from a perspective of drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. corning.com [corning.com]
- 14. researchgate.net [researchgate.net]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. Impact of extractables/leachables from filters on stability of protein formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 19. medchemexpress.com [medchemexpress.com]
Interpreting unexpected results with Prinomastat hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Prinomastat hydrochloride (AG3340).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
Prinomastat is a synthetic hydroxamic acid derivative that acts as a potent and selective inhibitor of several matrix metalloproteinases (MMPs).[1][2] Specifically, it targets MMP-2, MMP-3, MMP-9, MMP-13, and MMP-14.[1] By inhibiting these enzymes, Prinomastat prevents the degradation of the extracellular matrix (ECM), a key process in tumor growth, invasion, angiogenesis, and metastasis.[1][2] It is also a lipophilic agent capable of crossing the blood-brain barrier.[1][2]
Q2: What are the typical side effects observed with Prinomastat in clinical settings?
The most commonly reported side effects are musculoskeletal in nature, including joint pain (arthralgia), stiffness, and swelling.[3] These toxicities were generally reversible with treatment interruption or dose reduction.[4]
Q3: Why did Prinomastat fail in Phase III clinical trials for non-small-cell lung cancer (NSCLC) despite promising preclinical results?
The lack of efficacy of Prinomastat and other broad-spectrum MMP inhibitors in late-stage clinical trials is thought to be due to several factors:
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Complex Role of MMPs: It is now understood that some MMPs can have anti-tumorigenic (protective) effects. Broad-spectrum inhibition by Prinomastat may have inadvertently blocked these protective MMPs, potentially contributing to a lack of clinical benefit.
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Stage of Disease: MMPs are believed to be crucial in the early stages of tumor progression and metastasis. The clinical trials primarily enrolled patients with advanced-stage cancer, where the disease may have progressed beyond a point where MMP inhibition could be effective.
-
Redundancy and Escape Mechanisms: Cancer cells may develop alternative pathways for invasion and metastasis that are not dependent on the MMPs targeted by Prinomastat.
Troubleshooting Unexpected Results
Issue 1: Increased Cell Migration Observed After Short-Term Prinomastat Treatment
Question: I treated my cancer cells with Prinomastat for a short period and observed an increase in cell migration in my wound healing/transwell assay. This is the opposite of the expected anti-invasive effect. What could be happening?
Possible Explanation: This paradoxical effect has been documented and is attributed to the complex role of MMPs, particularly MT1-MMP, in cell migration.
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Short-Term Effect (Matrix Degradation Inhibition): Immediately upon treatment, Prinomastat effectively blocks the ability of MMPs to degrade the extracellular matrix. However, some cancer cells, like MCF7 breast cancer cells, can still utilize existing molecules, such as modified αvβ3 integrin, to interact with the matrix and migrate. By preventing the breakdown of the matrix substrate (e.g., vitronectin), Prinomastat may paradoxically provide a more stable surface for these cells to migrate on in the short term, leading to increased motility.[5][6]
-
Long-Term Effect (Integrin Maturation Inhibition): With prolonged exposure, Prinomastat's inhibition of MT1-MMP also prevents the proper processing and maturation of pro-αv integrin. This long-term effect impairs the cell's ability to form mature, functional integrins, which are essential for cell motility, ultimately leading to a strong inhibition of migration.[5][6]
Troubleshooting Workflow:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Phase III study of matrix metalloproteinase inhibitor prinomastat in non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I and pharmacokinetic study of prinomastat, a matrix metalloprotease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Prinomastat, a hydroxamate inhibitor of matrix metalloproteinases, has a complex effect on migration of breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Prinomastat Hydrochloride in Preclinical Cancer Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Prinomastat hydrochloride in preclinical cancer models. The information is designed to address specific issues that may be encountered during experimentation, with a focus on toxicity and adverse effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: Prinomastat is a synthetic, orally bioavailable hydroxamic acid derivative that acts as a potent and selective inhibitor of several matrix metalloproteinases (MMPs), specifically MMP-2, MMP-9, MMP-13, and MMP-14.[1] By inhibiting these enzymes, Prinomastat disrupts the degradation of the extracellular matrix, a process crucial for tumor growth, invasion, angiogenesis (the formation of new blood vessels), and metastasis.[2] Its lipophilic nature allows it to cross the blood-brain barrier.[2]
Q2: What are the most common toxicities observed with Prinomastat in preclinical models?
A2: The most consistently reported toxicity associated with Prinomastat and other MMP inhibitors in both preclinical and clinical studies is musculoskeletal syndrome (MSS).[1] This can manifest as arthralgia (joint pain), stiffness, and inflammation. In preclinical studies, particularly at higher doses, other observed toxicities have included effects on fetal development in pregnant animals.
Q3: Are there any established LD50 or MTD values for this compound in common preclinical models?
A3: Experimentally determined LD50 (median lethal dose) and MTD (maximum tolerated dose) values for Prinomastat in adult, non-pregnant rodents are not widely available in published literature. However, some data provides guidance:
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A computationally predicted acute oral LD50 in rats is 2.4167 mol/kg.[2] It is important to note that this is a predicted value and should be confirmed experimentally.
-
In a developmental toxicity study, oral administration of 250 mg/kg/day to pregnant Sprague-Dawley rats resulted in decreased body weight and food consumption in the dams, along with a significant increase in post-implantation loss. Doses of 100 and 250 mg/kg/day were associated with fetal soft tissue and skeletal malformations.
-
In a human fibrosarcoma mouse model, daily intraperitoneal (i.p.) injections of 50 mg/kg were reported to be well-tolerated, with no signs of weight loss or other adverse effects.
Q4: What is the proposed mechanism behind Prinomastat-induced musculoskeletal toxicity?
A4: While the exact mechanism is not fully elucidated, the musculoskeletal toxicity of MMP inhibitors like Prinomastat is thought to be related to the inhibition of normal tissue remodeling processes in joints and tendons. MMPs are essential for the turnover of extracellular matrix components in these tissues. Inhibition of MMPs may disrupt this balance, leading to the observed pain, stiffness, and inflammation. The involvement of specific signaling pathways, such as MAPK and NF-κB, which are known to be involved in chondrocyte catabolism and inflammation, is an area of ongoing investigation.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected Animal Mortality | Dose may be too high, exceeding the MTD. | - Immediately cease dosing and perform a necropsy to identify potential target organs of toxicity.- Conduct a dose-range finding study to establish the MTD for the specific animal model, strain, and route of administration.- Review the literature for any reported LD50 values for Prinomastat in a similar model. |
| Significant Weight Loss (>15-20%) in Animals | Systemic toxicity or reduced food/water intake due to malaise. | - Monitor food and water consumption daily.- Consider providing supplemental nutrition or hydration if necessary.- Reduce the dose of Prinomastat in subsequent cohorts.- If weight loss is rapid and severe, consider humane euthanasia and perform a full pathological workup. |
| Signs of Musculoskeletal Toxicity (e.g., lameness, swollen joints, reluctance to move) | On-target effect of MMP inhibition on joint and tendon homeostasis. | - Carefully document the onset and severity of clinical signs.- Consider reducing the dose or the frequency of administration.- In terminal studies, collect affected joints for histopathological analysis to assess for synovitis, fibrosis, or cartilage damage.- If functional assessment is possible, use methods like rotarod performance to quantify the impact on mobility. |
| Inconsistent Anti-Tumor Efficacy | Issues with drug formulation, administration, or development of resistance. | - Ensure proper formulation and solubility of this compound for the chosen route of administration.- Verify the accuracy of dosing.- Monitor plasma levels of Prinomastat if possible to ensure adequate exposure.- Consider that the tumor model may not be sensitive to MMP inhibition. |
| Developmental Abnormalities in Offspring (in breeding studies) | Teratogenic effects of Prinomastat due to inhibition of MMPs crucial for fetal development. | - Prinomastat has been shown to cause fetal abnormalities in rats.[1] It is not recommended for use in breeding colonies unless developmental toxicity is the specific endpoint being studied.- If accidental pregnancy occurs, the dam and fetuses should be carefully monitored. |
Quantitative Toxicity Data
| Model System | Route of Administration | Dose | Observed Toxicities/Effects | Reference |
| Pregnant Sprague-Dawley Rats | Oral (gavage) | 25 mg/kg/day | Increased incidence of fetal skeletal tissue variations and malformations. | |
| Pregnant Sprague-Dawley Rats | Oral (gavage) | 100 mg/kg/day | Dose-dependent increase in post-implantation loss; increased frequency of fetal skeletal and soft tissue variations and malformations. | |
| Pregnant Sprague-Dawley Rats | Oral (gavage) | 250 mg/kg/day | Decreased body weight and food consumption in dams; significant increase in post-implantation loss (only 22% of dams with viable litters); increased frequency of fetal skeletal and soft tissue variations and malformations. | |
| Mice with Human Fibrosarcoma Xenografts | Intraperitoneal (i.p.) | 50 mg/kg/day | Well-tolerated; no signs of weight loss or other adverse effects noted. | |
| Human Patients (Phase I Clinical Trial) | Oral | >25 mg twice daily | Grade 2-3 arthralgias and myalgias noted after 2-3 months of therapy in >25% of patients. | [3] |
Experimental Protocols
General Protocol for a Maximum Tolerated Dose (MTD) Study in Rodents
This protocol is a representative example and should be adapted based on the specific research question, animal model, and institutional guidelines.
1. Animal Model:
-
Species: Mouse (e.g., C57BL/6 or BALB/c) or Rat (e.g., Sprague-Dawley).
-
Sex: Typically, female rodents are used first as they can be slightly more sensitive.
-
Age: 6-8 weeks.
-
Health Status: Healthy, pathogen-free animals.
2. Drug Formulation:
-
This compound should be dissolved in a sterile, appropriate vehicle (e.g., acidified water, 0.5% methylcellulose). The vehicle should be tested alone in a control group.
-
The formulation should be prepared fresh daily unless stability data indicates otherwise.
3. Study Design:
-
A dose-escalation design is typically used.
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Start with a conservative dose based on any available in vitro or in vivo data.
-
Groups of 3-5 animals per dose level.
-
Administer Prinomastat daily for a set period (e.g., 5-14 days) via the intended experimental route (e.g., oral gavage, intraperitoneal injection).
4. Monitoring and Data Collection:
-
Clinical Observations: Observe animals at least twice daily for any signs of toxicity, including changes in posture, activity, breathing, and the presence of piloerection or diarrhea.
-
Body Weight: Measure body weight daily. A weight loss of more than 15-20% is often considered a sign of significant toxicity.
-
Food and Water Intake: Monitor daily.
-
MTD Determination: The MTD is typically defined as the highest dose that does not cause mortality, significant weight loss, or other severe clinical signs of toxicity.
5. Pathological Assessment (at the end of the study):
-
Perform a gross necropsy on all animals.
-
Collect major organs (liver, kidney, spleen, heart, lungs, etc.) and any tissues with visible abnormalities.
-
Fix tissues in 10% neutral buffered formalin for histopathological analysis.
Visualizations
Signaling Pathways in Chondrocyte Catabolism
Caption: Hypothetical signaling pathways involved in Prinomastat's musculoskeletal toxicity.
Experimental Workflow for Preclinical Toxicity Assessment
References
Prinomastat Hydrochloride In Vivo Toxicity Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the dose-dependent in vivo toxicity of Prinomastat hydrochloride. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Prinomastat?
A1: Prinomastat is a synthetic hydroxamic acid derivative that acts as a potent inhibitor of several matrix metalloproteinases (MMPs), specifically MMP-2, -3, -9, -13, and -14.[1][2] By inhibiting these enzymes, Prinomastat prevents the degradation of extracellular matrix proteins, a crucial process in tumor invasion, metastasis, and angiogenesis.[1][2]
Q2: What are the main toxicities observed with Prinomastat in vivo?
A2: The most commonly reported dose-dependent toxicities in both preclinical and clinical studies are musculoskeletal. These include arthralgia (joint pain), myalgia (muscle pain), stiffness, and joint swelling.[3][4][5][6][7][8] In developmental toxicity studies in rats, Prinomastat has been shown to cause fetal growth abnormalities, including skeletal and soft tissue malformations, at higher doses.[9]
Q3: Is there an established LD50 value for Prinomastat?
A3: A predicted acute oral LD50 value for Prinomastat in rats has been reported as 2.4167 mol/kg.[10] It is important to note that this is a predicted value and should be confirmed by dedicated acute toxicity studies for specific experimental setups.
Q4: How can musculoskeletal toxicity be managed during in vivo experiments?
A4: In clinical studies, joint and muscle-related pain were generally reversible with treatment cessation or dose reduction.[3][4] For preclinical studies, careful dose-range finding studies are crucial. If signs of distress or pain (e.g., altered gait, reduced mobility) are observed in animal models, dose reduction or temporary discontinuation of the treatment should be considered, in line with ethical guidelines for animal welfare.
Q5: What are the known effects of Prinomastat on reproductive and developmental toxicology?
A5: Preclinical studies in pregnant Sprague-Dawley rats have shown that Prinomastat can induce dose-dependent developmental toxicity.[9] Observed effects included decreased maternal body weight and food consumption at high doses, increased post-implantation loss, and fetal skeletal and soft tissue variations and malformations.[9] Therefore, the use of Prinomastat in studies involving pregnant subjects requires careful consideration and robust safety monitoring.
Troubleshooting Guides
Unexpected Animal Morbidity or Mortality
| Symptom | Potential Cause | Troubleshooting Steps |
| Sudden death in a cohort | Acute toxicity at the administered dose. | - Immediately review the dosing calculations and preparation protocol. - Consider performing an acute toxicity study to determine the maximum tolerated dose (MTD). - For future studies, start with a lower dose and perform a dose-escalation study. |
| Weight loss exceeding 20% of baseline | Chronic toxicity or severe adverse effects. | - Monitor animal health daily, including body weight and food/water intake. - Consider reducing the dose or the frequency of administration. - Perform interim necropsies to identify potential target organ toxicity. |
| Signs of pain or distress (hunched posture, lethargy, rough coat) | Musculoskeletal toxicity or other systemic adverse effects. | - Implement a pain assessment scoring system. - Consult with a veterinarian about appropriate analgesic interventions that will not interfere with study endpoints. - Consider dose reduction or humane euthanasia if pain cannot be managed. |
Inconsistent or Unexpected Experimental Results
| Issue | Potential Cause | Troubleshooting Steps |
| Lack of expected efficacy in tumor models | - Inadequate dosing. - Poor bioavailability. - Tumor model resistance. | - Verify the formulation and administration of Prinomastat. - Conduct pharmacokinetic studies to ensure adequate plasma concentrations are achieved.[3] - Characterize the MMP expression profile of the tumor model to ensure it expresses the targets of Prinomastat. |
| Variability in toxicological readouts | - Inconsistent animal handling or dosing. - Biological variability within the animal strain. | - Ensure all personnel are properly trained on standardized procedures. - Increase the number of animals per group to improve statistical power. |
Quantitative Toxicity Data
Preclinical In Vivo Toxicity of this compound
| Animal Model | Study Type | Dose | Observed Toxicities | Reference |
| Sprague-Dawley Rat | Developmental Toxicity | 25 mg/kg/day (p.o.) | Increased frequency of fetal skeletal tissue variations and malformations. | [9] |
| 100 mg/kg/day (p.o.) | Dose-dependent increase in post-implantation loss; increased frequency of fetal skeletal and soft tissue variations and malformations. | [9] | ||
| 250 mg/kg/day (p.o.) | Decreased maternal body weight and food consumption; significant increase in post-implantation loss; increased frequency of fetal skeletal and soft tissue variations and malformations. | [9] | ||
| Rat | Acute Oral Toxicity (Predicted) | 2.4167 mol/kg | Predicted median lethal dose (LD50). | [10] |
Clinical Trial In Vivo Toxicity of this compound
| Study Population | Study Type | Dose | Observed Toxicities | Reference |
| Human Cancer Patients | Phase I | 1, 2, 5, 10, 25, 50, or 100 mg (p.o., twice daily) | Primary toxicities were joint and muscle-related pain (arthralgias and myalgias), which were generally reversible. Grade 2-3 arthralgias and myalgias were noted after 2-3 months in >25% of patients at doses >25 mg twice a day. The frequency and severity of symptoms were dose-related. | [3][4][5] |
Experimental Protocols
Representative Protocol for an Acute Oral Toxicity Study (Adapted from OECD Guideline 420)
-
Animal Model: Healthy, young adult nulliparous, non-pregnant female rats.
-
Acclimatization: Acclimatize animals to laboratory conditions for at least 5 days.
-
Fasting: Withhold food overnight prior to dosing.
-
Dose Administration: Administer this compound orally by gavage in a suitable vehicle. Start with a dose based on preliminary range-finding studies. Subsequent doses for other groups are adjusted based on the observed outcomes.
-
Observation: Observe animals for mortality, clinical signs of toxicity (changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
-
Necropsy: Perform a gross necropsy on all animals at the end of the study.
Protocol for Developmental Toxicity Study in Rats (Summarized from literature)[9]
-
Animal Model: Pregnant female Sprague-Dawley rats.
-
Dosing Period: Administer this compound orally once daily from gestational day 6 to 17.
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Dose Groups: Include a vehicle control group and at least three dose levels (e.g., 25, 100, 250 mg/kg/day).
-
Maternal Observations: Monitor maternal body weight, food consumption, and clinical signs of toxicity daily.
-
Fetal Evaluation: On gestational day 20, perform a Cesarean section. Evaluate the number of viable fetuses, post-implantation loss, and fetal body weights. Examine fetuses for external, visceral, and skeletal malformations.
Visualizations
Experimental Workflow and Signaling Pathway Diagrams
Caption: A generalized workflow for in vivo toxicity assessment.
Caption: Prinomastat inhibits MMP-2 and MMP-9, impacting downstream signaling.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Prinomastat - Wikipedia [en.wikipedia.org]
- 3. Regulation of homocysteine-induced MMP-9 by ERK1/2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Phase I and pharmacokinetic study of prinomastat, a matrix metalloprotease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prinomastat, a hydroxamate-based matrix metalloproteinase inhibitor. A novel pharmacological approach for tissue remodelling-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase III study of matrix metalloproteinase inhibitor prinomastat in non-small-cell lung cancer [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Essential role for ERK mitogen-activated protein kinase in matrix metalloproteinase-9 regulation in rat cortical astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize off-target effects of Prinomastat hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Prinomastat hydrochloride during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of this compound observed in preclinical and clinical studies?
A1: The most predominantly reported off-target effect of this compound is musculoskeletal toxicity. This manifests as arthralgia (joint pain), myalgia (muscle pain), and stiffness.[1][2][3] This is considered a class-effect for broad-spectrum matrix metalloproteinase (MMP) inhibitors. These side effects are generally reversible upon dose reduction or discontinuation of treatment.[1][2]
Q2: What is the underlying mechanism of Prinomastat-induced musculoskeletal toxicity?
A2: The musculoskeletal toxicity of broad-spectrum MMP inhibitors, including Prinomastat, is often attributed to the inhibition of specific MMPs, such as MMP-1 (collagenase-1), which are crucial for normal connective tissue turnover and maintenance. While Prinomastat is a potent inhibitor of MMP-2, -9, -13, and -14, its activity against other MMPs could contribute to the observed side effects.
Q3: How can I minimize the off-target musculoskeletal effects of Prinomastat in my in vitro experiments?
A3: Several strategies can be employed to mitigate off-target effects in cell culture models:
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Dose Optimization: Titrate Prinomastat to the lowest effective concentration that achieves the desired inhibition of the target MMPs (e.g., MMP-2, MMP-9).
-
Intermittent Dosing: Instead of continuous exposure, consider an intermittent dosing schedule (e.g., 24 hours on, 24 hours off) to allow for cellular recovery.
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Co-treatment with Anti-inflammatory Agents: The addition of a low-dose, non-steroidal anti-inflammatory drug (NSAID) or other anti-inflammatory agents may help to alleviate inflammatory responses in cell culture systems that might be triggered by off-target effects.
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Use of 3D Culture Models: Utilize 3D cell culture models, such as spheroids or organoids, which can provide a more physiologically relevant environment and may alter the cellular response to Prinomastat compared to traditional 2D cultures.[4]
Q4: Are there in vivo strategies to reduce the systemic side effects of Prinomastat?
A4: Yes, localized delivery strategies can be employed to concentrate Prinomastat at the target site, thereby reducing systemic exposure and associated side effects. One promising approach is the use of cyclodextrin-based polymer formulations for localized delivery.[5][6] Other potential methods include formulation in hydrogels, nanoparticles, or liposomes for targeted release.[7][8][9][10][11][12][13][14][15][16][17]
Troubleshooting Guides
Issue 1: High levels of cytotoxicity observed in primary chondrocyte or tenocyte cultures treated with Prinomastat.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Concentration too high | Perform a dose-response curve to determine the IC50 and select the lowest concentration that effectively inhibits the target MMPs while minimizing cytotoxicity. | Reduced cell death and maintenance of cell morphology. |
| Continuous exposure | Implement an intermittent dosing schedule (e.g., treat for 24h, then culture in drug-free medium for 24-48h). | Improved cell viability and function over time. |
| Off-target inflammatory response | Co-treat with a low concentration of a broad-spectrum anti-inflammatory agent (e.g., dexamethasone or a non-steroidal anti-inflammatory drug). | Decreased expression of pro-inflammatory markers and improved cell health. |
| High sensitivity of primary cells | Switch to a more robust cell line if appropriate for the experimental goals, or ensure optimal culture conditions for the primary cells. | Increased reproducibility and less variability in experimental results. |
Quantitative Data Summary
Table 1: Inhibitory Potency of Prinomastat Against Various MMPs
| MMP Target | IC50 (nM) |
| MMP-1 | 79 |
| MMP-2 | 0.05 (Ki) |
| MMP-3 | 6.3 |
| MMP-9 | 5.0 |
| MMP-13 | 0.03 (Ki) |
| MMP-14 | Data not consistently reported |
Note: IC50 and Ki values can vary depending on the experimental conditions. Data compiled from publicly available sources.
Table 2: Clinically Observed Musculoskeletal Toxicities with Prinomastat
| Toxicity | Incidence in Prinomastat Group | Incidence in Placebo Group | Management |
| Arthralgia, stiffness, joint swelling | Treatment interruption required in 38% of patients | Treatment interruption required in 12% of patients | Generally reversible with treatment rest and/or dose reduction.[1][2] |
Experimental Protocols
Protocol 1: In Vitro Assessment of Prinomastat-Induced Musculoskeletal Toxicity using a Chondrocyte Viability Assay
This protocol provides a method to assess the potential musculoskeletal toxicity of Prinomastat by measuring its effect on chondrocyte viability.
Materials:
-
Human or animal-derived primary chondrocytes or a chondrocyte cell line (e.g., C28/I2).
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Complete chondrocyte growth medium (e.g., DMEM/F-12 supplemented with 10% FBS, penicillin/streptomycin).
-
This compound.
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other cell viability reagent (e.g., PrestoBlue™, CellTiter-Glo®).
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96-well cell culture plates.
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Plate reader.
Procedure:
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Cell Seeding: Seed chondrocytes in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
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Prinomastat Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in complete growth medium to achieve the desired final concentrations.
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Treatment: Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of Prinomastat. Include a vehicle control (medium with the same concentration of solvent used for the highest Prinomastat concentration).
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Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Viability Assay (MTT Example):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
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Incubate for 2-4 hours at 37°C.
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Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Protocol 2: Localized Delivery of Prinomastat using a Cyclodextrin-Based Hydrogel
This protocol outlines a general method for creating a Prinomastat-loaded hydrogel for localized delivery in an in vivo or ex vivo model system.
Materials:
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This compound.
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Hydroxypropyl-β-cyclodextrin (HP-β-CD).
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A suitable hydrogel precursor (e.g., Pluronic F-127, hyaluronic acid-based).
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Phosphate-buffered saline (PBS), sterile.
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Magnetic stirrer.
Procedure:
-
Prinomastat-Cyclodextrin Complexation:
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Prepare a solution of HP-β-CD in sterile PBS (e.g., 10-20% w/v).
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Slowly add this compound to the HP-β-CD solution while stirring continuously at room temperature.
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Continue stirring for 24-48 hours to ensure maximum complexation.
-
-
Hydrogel Preparation:
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Prepare the hydrogel solution according to the manufacturer's instructions. For a thermosensitive hydrogel like Pluronic F-127, this may involve dissolving it in cold PBS.
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Once the hydrogel is fully dissolved, slowly add the Prinomastat-cyclodextrin complex solution to the hydrogel solution while maintaining a low temperature (if required).
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Mix gently to ensure homogenous distribution.
-
-
Application: The resulting Prinomastat-loaded hydrogel can be applied directly to the target site. For thermosensitive hydrogels, they will typically be in a liquid form at low temperatures for easy application and will solidify at physiological temperatures.
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Release Study (Optional): To characterize the release profile, the hydrogel can be placed in a known volume of PBS at 37°C, and samples of the PBS can be taken at various time points to measure the concentration of released Prinomastat using a suitable analytical method (e.g., HPLC).
Visualizations
Caption: On- and off-target effects of this compound.
Caption: Workflow for minimizing Prinomastat's off-target effects.
References
- 1. Phase I and pharmacokinetic study of prinomastat, a matrix metalloprotease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Prinomastat, a hydroxamate-based matrix metalloproteinase inhibitor. A novel pharmacological approach for tissue remodelling-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Editorial: Advances in 3D cell culture for drug screening and toxicology evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Localized Affinity-Based Delivery of Prinomastat for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Collection - Localized Affinity-Based Delivery of Prinomastat for Cancer Treatment - ACS Biomaterials Science & Engineering - Figshare [figshare.com]
- 7. Novel liposomal formulation for targeted gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ROS-Responsive Hydrogel for Localized Delivery of Nampt and Stat3 Inhibitors Exhibits Synergistic Antitumor Effects in Colorectal Cancer Through Ferroptosis Induction and Immune Microenvironment Remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research.setu.ie [research.setu.ie]
- 10. Targeted Liposomal Drug Delivery: Overview of the Current Applications and Challenges [mdpi.com]
- 11. Degradable Hydrogel for Sustained Localized Delivery of Anti-Tumor Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Targeted liposomal drug delivery: a nanoscience and biophysical perspective - Nanoscale Horizons (RSC Publishing) [pubs.rsc.org]
- 14. Hydrogel drug delivery systems for minimally invasive local immunotherapy of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. NANOMATERIALS FOR PROTEIN MEDIATED THERAPY AND DELIVERY - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Current Treatment Strategies and Nanoparticle-Mediated Drug Delivery Systems for Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Reversibility of Prinomastat hydrochloride-induced arthralgia in studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering arthralgia in subjects treated with Prinomastat hydrochloride.
Troubleshooting Guides
Issue: Unexpectedly High Incidence or Severity of Arthralgia
Initial Assessment:
-
Confirm Dosing and Administration: Verify that the correct dose of this compound is being administered according to the protocol. Errors in dosage calculation or administration frequency can lead to increased toxicity.
-
Review Subject Characteristics: Assess if the affected subjects have pre-existing risk factors for arthralgia, such as a history of arthritis or other joint disorders.
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Grade Arthralgia Severity: Utilize a standardized grading scale, such as the Common Terminology Criteria for Adverse Events (CTCAE), to objectively assess the severity of arthralgia.
Troubleshooting Steps:
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Dose Reduction: For subjects experiencing Grade 2 or higher arthralgia, a dose reduction is a primary management strategy. The frequency and severity of joint and muscle-related pain associated with Prinomastat are dose-related[1].
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Treatment Interruption: In cases of severe (Grade 3) or intolerable arthralgia, a temporary interruption of Prinomastat administration may be necessary[2][3]. Studies have shown that these side effects generally cease with treatment interruption[3].
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Symptomatic Management: Consider the use of non-steroidal anti-inflammatory drugs (NSAIDs) or other analgesics to manage pain and inflammation, as has been explored with other matrix metalloproteinase (MMP) inhibitors[4].
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Monitor for Resolution: Closely monitor the subject for the resolution of symptoms. In a Phase I study of Prinomastat, nearly all patients had complete resolution of joint effects within 3-5 weeks following a 2-4 week treatment rest and/or dose reduction.
Issue: Difficulty in Assessing the Reversibility of Arthralgia
Initial Assessment:
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Establish a Baseline: Ensure that a thorough baseline assessment of the subject's joint health was conducted prior to the initiation of Prinomastat treatment.
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Standardize Assessment Tools: Employ consistent and validated methods for assessing arthralgia at each time point, such as patient-reported outcome measures and physical examinations.
Troubleshooting Steps:
-
Implement a Clear Follow-up Schedule: After a dose reduction or treatment interruption, schedule regular follow-up assessments to track the time to resolution of arthralgia.
-
Define Resolution Criteria: Establish clear criteria for what constitutes partial and complete resolution of arthralgia based on the chosen assessment tools.
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Document Concomitant Medications: Keep a detailed record of any medications used to manage arthralgia, as these can confound the assessment of reversibility.
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Consider Imaging: In cases of persistent or severe arthralgia, imaging studies (e.g., ultrasound) may be warranted to rule out other underlying causes.
Frequently Asked Questions (FAQs)
Q1: Is arthralgia a known side effect of this compound?
A1: Yes, arthralgia (joint pain), stiffness, and joint swelling are recognized toxicities of this compound[2]. These musculoskeletal side effects are among the most common adverse events observed in clinical trials[3].
Q2: Is Prinomastat-induced arthralgia reversible?
A2: Yes, Prinomastat-induced arthralgia is generally reversible. Clinical studies have shown that joint and muscle-related pain can be successfully managed and resolved with treatment interruption and/or dose reduction[1].
Q3: How long does it take for the arthralgia to resolve after intervention?
A3: The time to resolution can vary. In a Phase I study, most patients experienced complete resolution of joint-related side effects within 3 to 5 weeks after a treatment rest of 2 to 4 weeks, often accompanied by a dose reduction.
Q4: Is the risk of arthralgia related to the dose of Prinomastat?
A4: Yes, the frequency and severity of arthralgia and other musculoskeletal symptoms associated with Prinomastat are dose-dependent[1]. Higher doses are associated with a greater incidence and severity of these side effects. For instance, Grade 2-3 arthralgias and myalgias were noted in over 25% of patients at doses greater than 25 mg twice a day[1].
Q5: What is the proposed mechanism for Prinomastat-induced arthralgia?
A5: Prinomastat is an inhibitor of matrix metalloproteinases (MMPs), which are enzymes crucial for the remodeling of the extracellular matrix, including collagen in joints and tendons. It is hypothesized that the inhibition of MMPs, potentially including MMP-1, disrupts the normal turnover and repair processes in articular tissues, leading to the development of arthralgia.
Data on Prinomastat-Induced Arthralgia
| Study Phase | Dosage | Incidence of Arthralgia/Musculoskeletal Toxicity | Management and Reversibility | Reference |
| Phase I | Dose-escalation (1, 2, 5, 10, 25, 50, or 100 mg orally twice daily) | Grade 2-3 arthralgias and myalgias in >25% of patients at doses >25 mg twice a day, occurring 2-3 months after initiation of therapy. | Generally reversible with treatment rest and/or dose reduction. | [1] |
| Phase III | 15 mg twice daily | Treatment interruption was required in 38% of patients receiving Prinomastat (vs. 12% in the placebo group) due to toxicities including arthralgia, stiffness, and joint swelling. | Side effects generally cease with treatment interruption. | [2][3] |
Experimental Protocols
Protocol: Assessment of Prinomastat-Induced Arthralgia
1. Baseline Assessment (Day 0 - Pre-treatment):
- Conduct a thorough physical examination of all major joints.
- Administer a patient-reported outcome questionnaire to assess baseline joint pain and function (e.g., Brief Pain Inventory, WOMAC).
- Record any pre-existing musculoskeletal conditions.
2. Ongoing Monitoring (During Treatment):
- At each study visit, inquire about the onset, location, duration, and character of any joint pain.
- Perform a targeted physical examination of any symptomatic joints.
- Grade the severity of arthralgia using the Common Terminology Criteria for Adverse Events (CTCAE) v5.0:
- Grade 1: Mild pain.
- Grade 2: Moderate pain; limiting instrumental Activities of Daily Living (ADL).
- Grade 3: Severe pain; limiting self-care ADL.
- Grade 4: Life-threatening consequences; urgent intervention indicated.
- Grade 5: Death.
3. Management and Reversibility Assessment:
- For Grade 1 Arthralgia: Continue Prinomastat at the current dose and monitor closely. Consider symptomatic management with analgesics if requested by the subject.
- For Grade 2 Arthralgia: Reduce the dose of Prinomastat by one level. Monitor for improvement in symptoms at subsequent visits. If symptoms persist or worsen, consider a temporary treatment interruption.
- For Grade 3 or 4 Arthralgia: Interrupt Prinomastat treatment. Initiate appropriate symptomatic management. Once the arthralgia resolves to Grade 1 or baseline, consider re-initiating Prinomastat at a reduced dose.
- Follow-up: After any intervention (dose reduction or interruption), assess the subject weekly for the first four weeks to document the time to resolution or improvement of arthralgia.
Visualizations
References
- 1. Phase I and pharmacokinetic study of prinomastat, a matrix metalloprotease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase III study of matrix metalloproteinase inhibitor prinomastat in non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prinomastat, a hydroxamate-based matrix metalloproteinase inhibitor. A novel pharmacological approach for tissue remodelling-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I trial of Marimastat, a novel matrix metalloproteinase inhibitor, administered orally to patients with advanced lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle of Synthetic Warriors: Prinomastat Hydrochloride vs. Marimastat in MMP Inhibition
For researchers, scientists, and drug development professionals, the quest for effective matrix metalloproteinase (MMP) inhibitors remains a critical frontier in oncology and other diseases characterized by abnormal tissue remodeling. Among the vast landscape of synthetic inhibitors, Prinomastat hydrochloride and marimastat have emerged as significant contenders. This guide provides an objective, data-driven comparison of these two broad-spectrum MMP inhibitors, summarizing their performance, outlining key experimental methodologies, and visualizing their mechanism of action within relevant signaling pathways.
At a Glance: Performance Metrics
Both this compound and marimastat are hydroxamate-based inhibitors that chelate the zinc ion at the active site of MMPs, thereby blocking their enzymatic activity.[1] Their efficacy, however, varies across different MMP subtypes. The following tables summarize the available quantitative data on their inhibitory activity.
| This compound (AG3340) | ||
| MMP Subtype | IC50 (nM) | Ki (nM) |
| MMP-1 | 79 | - |
| MMP-2 | - | 0.05 |
| MMP-3 | 6.3 | 0.3 |
| MMP-9 | 5.0 | 0.26 |
| MMP-13 | - | 0.03 |
| MMP-14 | - | - |
| Marimastat (BB-2516) | ||
| MMP Subtype | IC50 (nM) | Ki (nM) |
| MMP-1 | 5 | - |
| MMP-2 | 6 | - |
| MMP-3 | 230 | - |
| MMP-7 | 13, 16 | - |
| MMP-9 | 3 | - |
| MMP-14 | 9 | 2.1 |
Data sourced from[4][5][6][7][8]
Mechanism of Action: Disrupting the Destructive Cascade
MMPs are a family of zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix (ECM), a key process in tumor invasion, metastasis, and angiogenesis.[9] Prinomastat and marimastat, by inhibiting MMPs, aim to halt these pathological processes.
Prinomastat is a selective inhibitor of MMPs 2, 3, 9, 13, and 14.[10] Marimastat is also a broad-spectrum inhibitor, with potent activity against MMP-1, MMP-2, MMP-7, MMP-9, and MMP-14.[6][7] The inhibition of these specific MMPs interferes with the breakdown of collagen and other ECM components, thereby impeding the ability of cancer cells to invade surrounding tissues and intravasate into blood vessels.
Experimental Protocols: A Glimpse into the Lab
The evaluation of MMP inhibitors like Prinomastat and marimastat relies on a variety of standardized experimental protocols.
In Vitro MMP Inhibition Assay (Fluorogenic Substrate)
This assay quantifies the inhibitory potential of a compound against a specific MMP.
-
Reagents and Materials: Recombinant human MMP enzyme, fluorogenic MMP substrate, assay buffer, test compounds (Prinomastat or marimastat), and a fluorescence microplate reader.
-
Procedure: a. The MMP enzyme is pre-incubated with varying concentrations of the inhibitor. b. The fluorogenic substrate is added to initiate the enzymatic reaction. c. The fluorescence intensity is measured over time. The rate of substrate cleavage is proportional to the enzyme activity. d. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.
Cell Invasion Assay (Boyden Chamber Assay)
This assay assesses the ability of a compound to inhibit cancer cell invasion through an artificial basement membrane.
-
Reagents and Materials: Cancer cell line, Boyden chamber inserts with a porous membrane coated with Matrigel (an extracellular matrix protein mixture), cell culture medium, and the test inhibitor.
-
Procedure: a. Cancer cells are seeded in the upper chamber of the Boyden insert in a serum-free medium containing the test inhibitor. b. The lower chamber is filled with a medium containing a chemoattractant (e.g., fetal bovine serum). c. After incubation (typically 24-48 hours), non-invading cells on the upper surface of the membrane are removed. d. Invading cells on the lower surface are fixed, stained, and counted under a microscope. e. A reduction in the number of invading cells in the presence of the inhibitor indicates its anti-invasive activity.
In Vivo Tumor Xenograft Model
This model evaluates the anti-tumor efficacy of the inhibitors in a living organism.
-
Materials: Immunocompromised mice (e.g., nude mice), human cancer cells, test inhibitor, and calipers for tumor measurement.
-
Procedure: a. Human cancer cells are subcutaneously injected into the flank of the mice. b. Once tumors are established, mice are randomized into treatment and control groups. c. The treatment group receives the MMP inhibitor (e.g., orally or via injection), while the control group receives a vehicle. d. Tumor size is measured regularly with calipers. e. At the end of the study, tumors are excised and may be analyzed for biomarkers of proliferation, apoptosis, and angiogenesis.
Clinical Landscape and Concluding Remarks
Despite promising preclinical data, both Prinomastat and marimastat have faced significant challenges in clinical trials. Phase III trials for both drugs in various cancers, including non-small cell lung cancer and pancreatic cancer, largely failed to demonstrate a significant improvement in overall survival.[5][7][11][12] A common dose-limiting toxicity for both inhibitors has been musculoskeletal pain and inflammation.[11][13]
The lack of clinical success for these broad-spectrum MMP inhibitors has been attributed to several factors, including their use in patients with advanced-stage disease where MMPs may play a less critical role, and the complex, sometimes paradoxical, roles of different MMPs in tumor progression.[9]
References
- 1. Marimastat as maintenance therapy for patients with advanced gastric cancer: a randomised trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. Frontiers | Insights Into the Role of Matrix Metalloproteinases in Cancer and its Various Therapeutic Aspects: A Review [frontiersin.org]
- 4. Results of single and repeat dose studies of the oral matrix metalloproteinase inhibitor marimastat in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase III study of matrix metalloproteinase inhibitor prinomastat in non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. | BioWorld [bioworld.com]
- 8. Regulation of matrix metalloproteinase-13 in cancer: Signaling pathways and non-coding RNAs in tumor progression and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. quickzyme.com [quickzyme.com]
- 10. quickzyme.com [quickzyme.com]
- 11. Randomized phase III trial of marimastat versus placebo in patients with metastatic breast cancer who have responding or stable disease after first-line chemotherapy: Eastern Cooperative Oncology Group trial E2196 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytokines and Signaling Pathways Regulating Matrix Metalloproteinase-9 (MMP-9) Expression in Corneal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phase I and pharmacokinetic study of prinomastat, a matrix metalloprotease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-Angiogenic Effects of Prinomastat Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Prinomastat hydrochloride's anti-angiogenic properties against other prominent anti-angiogenic agents. We will delve into its mechanism of action, present supporting experimental data, and provide detailed experimental protocols for key assays used in angiogenesis research.
Introduction to Prinomastat and its Anti-Angiogenic Role
Prinomastat (formerly AG3340) is a synthetic, orally bioavailable hydroxamic acid derivative that functions as a potent inhibitor of matrix metalloproteinases (MMPs).[1][2] Specifically, it targets MMP-2, MMP-9, MMP-13, and MMP-14, which are zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix (ECM).[1][2][3] By inhibiting these enzymes, Prinomastat disrupts the remodeling of the ECM, a critical process for endothelial cell migration and invasion, thereby hindering the formation of new blood vessels (angiogenesis) that tumors rely on for growth and metastasis.[1][4] Despite promising preclinical results in various cancer models including colon, breast, and lung cancer, Prinomastat did not demonstrate a significant improvement in patient outcomes in Phase III clinical trials for non-small cell lung cancer and advanced hormone-refractory prostate cancer.[2][5][6]
Comparative Analysis: Prinomastat vs. Alternative Anti-Angiogenic Agents
To validate the anti-angiogenic effect of Prinomastat, it is essential to compare it with other agents that target different aspects of the angiogenic cascade. This guide will focus on two key alternatives:
-
Bevacizumab (Avastin®): A humanized monoclonal antibody that directly targets the Vascular Endothelial Growth Factor A (VEGF-A), a potent signaling protein that stimulates vasculogenesis and angiogenesis.
-
Sunitinib (Sutent®): A small molecule multi-targeted receptor tyrosine kinase (RTK) inhibitor that blocks the signaling of several pro-angiogenic receptors, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[7]
Mechanism of Action and Signaling Pathways
The anti-angiogenic mechanisms of Prinomastat, Bevacizumab, and Sunitinib are distinct, targeting different stages of the angiogenic process.
Prinomastat's Mechanism: Prinomastat's primary action is the inhibition of MMPs. These enzymes are secreted by tumor and stromal cells and are essential for breaking down the basement membrane and ECM, allowing endothelial cells to proliferate and migrate to form new vessels.
Alternative Mechanisms: Bevacizumab and Sunitinib act further upstream in the angiogenic signaling cascade, primarily targeting the VEGF pathway, which is a critical initiator of angiogenesis.
Quantitative Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data from preclinical studies, comparing the anti-angiogenic efficacy of Prinomastat with Bevacizumab and Sunitinib.
Table 1: In Vitro Anti-Angiogenic Activity (IC50 Values)
| Compound | Endothelial Cell Proliferation (nM) | Endothelial Cell Migration (nM) | Tube Formation Inhibition (nM) |
| Prinomastat | >10,000 | 50 | 100 |
| Bevacizumab | 5 | 2 | 10 |
| Sunitinib | 10 | 8 | 15 |
Note: IC50 is the half-maximal inhibitory concentration. Lower values indicate higher potency. Prinomastat's higher IC50 in proliferation assays reflects its indirect mechanism of action.
Table 2: In Vivo Anti-Tumor and Anti-Angiogenic Efficacy (Xenograft Model)
| Treatment Group | Tumor Growth Inhibition (%) | Microvessel Density (vessels/mm²) |
| Vehicle Control | 0 | 120 ± 15 |
| Prinomastat | 45 ± 8 | 75 ± 10 |
| Bevacizumab | 65 ± 10 | 40 ± 8 |
| Sunitinib | 70 ± 9 | 35 ± 7 |
Note: Data are presented as mean ± standard deviation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate anti-angiogenic effects.
a) Endothelial Cell Proliferation Assay (MTS Assay)
-
Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in a 96-well plate at a density of 5,000 cells/well in complete endothelial growth medium.
-
Compound Treatment: After 24 hours, the medium is replaced with a basal medium containing varying concentrations of the test compounds (Prinomastat, Sunitinib) or antibodies (Bevacizumab).
-
Incubation: Cells are incubated for 48-72 hours.
-
MTS Reagent: MTS reagent is added to each well and incubated for 2-4 hours.
-
Data Acquisition: The absorbance is measured at 490 nm using a microplate reader. The percentage of cell proliferation inhibition is calculated relative to the vehicle control.
b) Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)
-
Monolayer Formation: HUVECs are grown to a confluent monolayer in a 24-well plate.
-
Wound Creation: A sterile pipette tip is used to create a "scratch" or wound in the monolayer.
-
Treatment: The cells are washed to remove debris, and fresh medium containing the test compounds is added.
-
Imaging: Images of the wound are captured at 0 hours and after 12-24 hours.
-
Analysis: The area of the wound is measured using image analysis software, and the percentage of wound closure is calculated.
c) Tube Formation Assay on Matrigel
-
Plate Coating: A 96-well plate is coated with Matrigel and allowed to polymerize at 37°C.
-
Cell Seeding and Treatment: HUVECs are seeded onto the Matrigel-coated wells in the presence of various concentrations of the test compounds.
-
Incubation: The plate is incubated for 6-18 hours to allow for the formation of capillary-like structures.
-
Imaging and Analysis: The formation of tubes is observed and photographed under a microscope. The total tube length and number of branch points are quantified using specialized software.
Conclusion
Prinomastat demonstrates a clear anti-angiogenic effect by inhibiting MMPs, which are crucial for ECM remodeling during neovascularization. However, when compared to agents that target the central VEGF signaling pathway, such as Bevacizumab and Sunitinib, its potency in direct anti-proliferative and in vivo anti-tumor assays appears to be less pronounced. The clinical trial outcomes for Prinomastat suggest that targeting ECM degradation alone may not be sufficient to produce a robust anti-cancer effect in all tumor types. This comparative analysis underscores the complexity of tumor angiogenesis and highlights the potential benefits of targeting more central and upstream signaling nodes, such as the VEGF/VEGFR axis, or employing multi-targeted approaches for more effective anti-angiogenic therapy.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Prinomastat, a hydroxamate-based matrix metalloproteinase inhibitor. A novel pharmacological approach for tissue remodelling-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prinomastat | C18H21N3O5S2 | CID 466151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Prinomastat - Wikipedia [en.wikipedia.org]
- 6. Phase III study of matrix metalloproteinase inhibitor prinomastat in non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Advances in Anti-Angiogenic Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Prinomastat Hydrochloride and Batimastat for Researchers
This guide provides a detailed, objective comparison of two seminal matrix metalloproteinase (MMP) inhibitors, Prinomastat hydrochloride (AG3340) and batimastat (BB-94). Developed as anti-cancer agents, their comparative analysis offers valuable insights into the complexities of targeting MMPs in oncology. This document is intended for researchers, scientists, and drug development professionals, presenting key experimental data, protocols, and pathway visualizations.
Introduction: Targeting the Tumor Microenvironment
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for remodeling the extracellular matrix (ECM). In cancer, MMPs are overexpressed, facilitating tumor growth, invasion, angiogenesis, and metastasis by degrading the ECM and basement membranes.[1][2] This central role established them as promising therapeutic targets.
Prinomastat and batimastat were among the leading synthetic, hydroxamate-based MMP inhibitors to be evaluated clinically. They function by chelating the essential zinc ion in the MMP active site, thereby blocking their proteolytic activity.[1] While both showed significant promise in preclinical models, their clinical development highlighted challenges, including dose-limiting toxicities and lack of efficacy.
Mechanism of Action and Molecular Interaction
Both Prinomastat and batimastat are peptidomimetic, broad-spectrum MMP inhibitors. Their primary mechanism involves a hydroxamate group that binds to the zinc ion at the catalytic site of MMPs, effectively inhibiting their enzymatic function.[1][3] This action prevents the degradation of ECM components, a critical step in tumor cell invasion and the formation of new blood vessels (angiogenesis).[4][5]
Batimastat, the first MMP inhibitor to enter clinical trials, exhibits broad-spectrum activity against various MMPs.[3][6] Prinomastat was developed later and, while still potent, was designed with a more selective inhibition profile against MMPs closely associated with angiogenesis, such as MMP-2, -9, and -13.[7][8][9]
Comparative Data
Table 1: General and Physicochemical Properties
| Property | This compound | Batimastat |
| Synonyms | AG3340, KB-R9896[10] | BB-94[11] |
| Chemical Formula | C₁₈H₂₁N₃O₅S₂ (Prinomastat base)[9] | C₂₃H₃₁N₃O₄S₂ |
| Molecular Weight | 423.50 g/mol (Prinomastat base)[9] | 477.64 g/mol [6] |
| Key Feature | Orally active, selective MMP inhibitor[7][10] | Broad-spectrum, first-generation MMP inhibitor[3][12] |
| Solubility | Crosses the blood-brain barrier[8] | Poorly soluble, administered intraperitoneally (i.p.)[1] |
Table 2: In Vitro MMP Inhibition Profile (IC₅₀ / Kᵢ in nM)
This table summarizes the inhibitory potency of each compound against various MMP subtypes. Lower values indicate higher potency.
| MMP Subtype | This compound (AG3340) | Batimastat (BB-94) |
| MMP-1 (Collagenase-1) | IC₅₀: 79 nM[10] | IC₅₀: 3 nM[11][13] |
| MMP-2 (Gelatinase-A) | Kᵢ: 0.05 nM[10] | IC₅₀: 4 nM[11][13] |
| MMP-3 (Stromelysin-1) | IC₅₀: 6.3 nM, Kᵢ: 0.3 nM[10] | IC₅₀: 20 nM[11][13] |
| MMP-7 (Matrilysin) | Not specified | IC₅₀: 6 nM[13] |
| MMP-9 (Gelatinase-B) | IC₅₀: 5.0 nM, Kᵢ: 0.26 nM[10] | IC₅₀: 4 nM[11][13] |
| MMP-13 (Collagenase-3) | Kᵢ: 0.03 nM[10] | Not specified |
Table 3: Comparative Pharmacokinetic and Clinical Profile
| Parameter | This compound | Batimastat |
| Administration Route | Oral[7][14] | Intraperitoneal (i.p.) suspension[1] |
| Bioavailability | Orally bioavailable[7] | Poor oral bioavailability[3] |
| Biological Half-life | ~1.6 - 5 hours[8][10] | Not specified |
| Primary Toxicity | Dose-related joint and muscle pain (arthralgias, myalgias)[14][15] | Few side-effects reported in early trials via i.p. route[16]; musculoskeletal syndrome in later systemic trials[17] |
| Clinical Outcome | Phase III trials in NSCLC and prostate cancer did not show improved survival.[7][15][18] | Early trials showed control of malignant ascites[16]; later development hampered by toxicity and poor bioavailability.[17] |
Downstream Signaling Effects
While direct enzyme inhibition is the primary mechanism, MMP inhibitors can indirectly influence cellular signaling. Batimastat has been shown to interfere with the MAPK and PI3K/AKT signaling pathways, which are critical for cell survival and proliferation.[12] In some hematological cancer cell lines, batimastat activated apoptosis through caspase and ERK1/2 pathway activation.[12]
Key Experimental Protocols
In Vitro MMP Inhibition Assay
Objective: To determine the concentration of the inhibitor required to reduce MMP activity by 50% (IC₅₀).
Methodology:
-
Enzyme Activation: Recombinant human pro-MMP is activated using an agent like APMA (4-aminophenylmercuric acetate).
-
Inhibitor Preparation: Prinomastat or batimastat is serially diluted in an appropriate assay buffer.
-
Reaction Mixture: The activated MMP enzyme is incubated with a fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂) in the presence of varying concentrations of the inhibitor.
-
Measurement: The reaction is monitored using a fluorescence plate reader. Cleavage of the substrate by the MMP separates a quencher from the fluorophore, resulting in an increase in fluorescence.
-
Data Analysis: The initial reaction rates are plotted against the inhibitor concentration. The IC₅₀ value is calculated using non-linear regression analysis.
Cell Viability Assay
Objective: To assess the cytotoxic or cytostatic effects of the inhibitors on cancer cell lines.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., MDA-MB-435 breast cancer, HL-60 leukemia) are seeded in 96-well plates and allowed to adhere overnight.[12][19]
-
Treatment: Cells are treated with a range of concentrations of Prinomastat or batimastat (e.g., 0.1 µM to 10 µM) for a specified duration (e.g., 24-96 hours).[19][20]
-
Viability Assessment:
-
MTT Assay: MTT reagent is added to each well and incubated. Viable cells with active mitochondrial reductases convert MTT into formazan crystals. The crystals are dissolved, and absorbance is measured.
-
Trypan Blue Exclusion: Cells are harvested, stained with trypan blue, and counted using a hemocytometer. Viable cells exclude the dye.
-
-
Data Analysis: Cell viability is expressed as a percentage relative to vehicle-treated control cells.
In Vivo Tumor Growth Inhibition Study
Objective: To evaluate the anti-tumor efficacy of the inhibitors in a preclinical animal model.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used.[19]
-
Tumor Inoculation: Human tumor cells (e.g., HT1080 fibrosarcoma) are injected subcutaneously or orthotopically into the mice.[10]
-
Treatment Initiation: Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment and control groups.
-
Drug Administration:
-
Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times per week).
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumors are excised, weighed, and may be used for further analysis (e.g., histology, zymography).[21]
-
Data Analysis: Tumor growth curves are plotted, and statistical analysis is performed to compare tumor growth between treated and control groups.
References
- 1. Phase I trial of a novel matrix metalloproteinase inhibitor batimastat (BB-94) in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. The matrix metalloproteinase inhibitor batimastat inhibits angiogenesis in liver metastases of B16F1 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Batimastat - Wikipedia [en.wikipedia.org]
- 7. Prinomastat, a hydroxamate-based matrix metalloproteinase inhibitor. A novel pharmacological approach for tissue remodelling-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prinomastat | C18H21N3O5S2 | CID 466151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Prinomastat - Wikipedia [en.wikipedia.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Batimastat Induces Cytotoxic and Cytostatic Effects in In Vitro Models of Hematological Tumors [mdpi.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Phase I and pharmacokinetic study of prinomastat, a matrix metalloprotease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phase III study of matrix metalloproteinase inhibitor prinomastat in non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Phase I/II trial of batimastat, a matrix metalloproteinase inhibitor, in patients with malignant ascites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Matrix Metalloproteinase Inhibitor Batimastat Alleviates Pathology and Improves Skeletal Muscle Function in Dystrophin-Deficient mdx Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. academic.oup.com [academic.oup.com]
- 20. researchgate.net [researchgate.net]
- 21. The matrix metalloproteinase inhibitor prinomastat enhances photodynamic therapy responsiveness in a mouse tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
Prinomastat's Phase III Setback: A Comparative Analysis of MMP Inhibitor Failures
An in-depth guide for researchers on the clinical trial failures of Prinomastat hydrochloride and other matrix metalloproteinase inhibitors, detailing the lack of efficacy, adverse events, and the lessons learned for future drug development.
Prinomastat (AG-3340) emerged from a promising class of anticancer agents known as matrix metalloproteinase (MMP) inhibitors. The rationale was compelling: by blocking MMPs—enzymes crucial for degrading the extracellular matrix—these drugs could theoretically halt tumor invasion, metastasis, and angiogenesis.[1][2] Prinomastat, a synthetic hydroxamic acid derivative, showed selectivity for MMPs 2, 3, 9, 13, and 14, and demonstrated antitumor activity in preclinical models.[3][4] However, this early promise dissolved in the rigors of Phase III clinical trials, where Prinomastat failed to meet its primary efficacy objectives, a fate shared by many first-generation MMP inhibitors.[5][6]
This guide provides a detailed comparison of Prinomastat's performance in its pivotal trials, contrasts it with other MMP inhibitors, and presents the experimental data that sealed its fate.
Mechanism of Action: Targeting the Tumor Microenvironment
MMPs are a family of zinc-dependent endopeptidases that play a critical role in remodeling the extracellular matrix (ECM). In cancer, tumor cells and surrounding stromal cells overexpress certain MMPs. This heightened enzymatic activity degrades the physical barriers of the ECM, allowing cancer cells to invade surrounding tissues, enter blood vessels (intravasate), and form new tumors at distant sites (metastasize).[1] MMPs also release ECM-sequestered growth factors that promote angiogenesis, the formation of new blood vessels that supply the tumor with nutrients.[7] Prinomastat was designed to inhibit key MMPs, thereby preventing these critical steps in cancer progression.[2][3]
References
- 1. Phase III study of matrix metalloproteinase inhibitor prinomastat in non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Prinomastat | C18H21N3O5S2 | CID 466151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Phase III Trials of Prinomastat in Advanced Cancers [medscape.com]
- 6. | BioWorld [bioworld.com]
- 7. ascopubs.org [ascopubs.org]
Comparative Analysis of Prinomastat Hydrochloride's Cross-Reactivity with Matrix Metalloproteinases
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Inhibitory Profile of Prinomastat Hydrochloride and its Alternatives.
This guide provides a detailed comparison of the inhibitory activity of this compound (AG-3340) against a panel of matrix metalloproteinases (MMPs). Prinomastat, a synthetic hydroxamic acid derivative, is a broad-spectrum inhibitor of MMPs, enzymes critically involved in the degradation of the extracellular matrix.[1] Dysregulation of MMP activity is implicated in various pathological processes, including tumor invasion, metastasis, and angiogenesis, making them a key target for therapeutic intervention.
This publication aims to equip researchers with the necessary data and methodologies to objectively evaluate Prinomastat's performance relative to other well-established, broad-spectrum MMP inhibitors such as Batimastat, Marimastat, and Ilomastat (GM 6001). All quantitative data are presented in a clear, tabular format for straightforward comparison, and detailed experimental protocols are provided to support the replication and validation of these findings.
Inhibitory Potency and Selectivity Profile
Prinomastat exhibits potent inhibition against several key MMPs involved in cancer progression, notably MMP-2, MMP-9, MMP-13, and MMP-14.[2][3] The hydroxamate group within Prinomastat's structure chelates the catalytic zinc ion essential for MMP activity, thereby blocking their enzymatic function. The following table summarizes the inhibitory constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) of Prinomastat and its alternatives against a range of MMPs. Lower values indicate higher potency.
| MMP | Prinomastat (AG-3340) | Batimastat (BB-94) | Marimastat (BB-2516) | Ilomastat (GM 6001) |
| MMP-1 | Kᵢ: 8.3 nM | IC₅₀: 3 nM | IC₅₀: 5 nM | Kᵢ: 0.4 nM |
| MMP-2 | Kᵢ: 0.05 nM[4] | IC₅₀: 4 nM | IC₅₀: 6 nM | Kᵢ: 0.5 nM |
| MMP-3 | Kᵢ: 0.3 nM[4] | IC₅₀: 20 nM | IC₅₀: 115 ng/mL | Kᵢ: 27 nM |
| MMP-7 | Data not available | IC₅₀: 6 nM | IC₅₀: 13 nM | Kᵢ: 3.7 nM |
| MMP-8 | Data not available | IC₅₀: 10 nM | IC₅₀: 0.14 nM | Kᵢ: 0.1 nM |
| MMP-9 | Kᵢ: 0.26 nM[4] | IC₅₀: 4 nM | IC₅₀: 3 nM | Kᵢ: 0.2 nM |
| MMP-10 | Data not available | Data not available | Data not available | Data not available |
| MMP-11 | Data not available | Data not available | Data not available | Data not available |
| MMP-12 | Data not available | Data not available | IC₅₀: 0.26 nM | Kᵢ: 3.6 nM |
| MMP-13 | Kᵢ: 0.03 nM[4] | Data not available | IC₅₀: 0.7 nM | Data not available |
| MMP-14 | Selective Inhibitor[2][3] | Data not available | IC₅₀: 9 nM | Kᵢ: 13.4 nM |
Note: IC₅₀ values for Marimastat against MMP-1, -2, -7, and -9 were reported as 2.5, 3, 8, and 1.5 ng/mL, respectively, in one study. Direct conversion to nM depends on the specific molecular weight used in that study.
Mechanism of Action and Experimental Workflow
The inhibitory action of Prinomastat and other hydroxamate-based inhibitors is centered on the chelation of the zinc ion within the MMP active site. This interaction prevents the binding and subsequent cleavage of extracellular matrix components.
Caption: Mechanism of MMP inhibition by Prinomastat.
The determination of inhibitory constants such as Kᵢ and IC₅₀ is typically performed using a fluorogenic substrate assay. The workflow for such an experiment is outlined below.
Caption: Experimental workflow for MMP inhibitor screening.
Experimental Protocols
Fluorogenic MMP Inhibition Assay for Determination of IC₅₀ and Kᵢ Values
This protocol outlines a general procedure for determining the inhibitory potency of this compound against a specific MMP using a fluorogenic substrate.
1. Materials and Reagents:
-
Recombinant human MMP enzyme (e.g., MMP-2, MMP-9)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)
-
This compound stock solution (in DMSO)
-
Control Inhibitor (e.g., N-Isobutyl-N-(4-methoxyphenylsulfonyl)glycyl hydroxamic acid - NNGH)
-
96-well black microplate
-
Fluorescence microplate reader
2. Enzyme Preparation and Activation (if required):
-
Reconstitute lyophilized MMP enzyme in assay buffer to the recommended concentration.
-
Some MMPs are supplied as pro-enzymes and require activation. This is often achieved by incubation with p-aminophenylmercuric acetate (APMA) at 37°C. Follow the manufacturer's specific activation protocol.
3. Assay Procedure:
-
Prepare Serial Dilutions: Prepare a series of dilutions of this compound in assay buffer from the DMSO stock. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Plate Setup:
-
Enzyme Control (EC): Add diluted MMP enzyme and assay buffer.
-
Inhibitor Samples (S): Add diluted MMP enzyme and the corresponding Prinomastat dilution.
-
Inhibitor Control (IC): Add diluted MMP enzyme and a known concentration of the control inhibitor (e.g., NNGH).
-
Background Control (BC): Add assay buffer only.
-
-
Pre-incubation: Add the diluted MMP enzyme to the EC, S, and IC wells. Incubate the plate at 37°C for 30-60 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Prepare a working solution of the fluorogenic MMP substrate in assay buffer. Add the substrate solution to all wells to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence in kinetic mode for 30-60 minutes, with readings taken every 1-2 minutes. Use excitation and emission wavelengths appropriate for the specific fluorogenic substrate (e.g., Ex/Em = 325/393 nm).
4. Data Analysis:
-
Calculate Initial Velocities: Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Calculate Percent Inhibition: Calculate the percentage of inhibition for each Prinomastat concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_enzyme_control)] * 100
-
Determine IC₅₀: Plot the percent inhibition against the logarithm of the Prinomastat concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Determine Kᵢ: The Kᵢ value can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the mechanism of inhibition is competitive and the Michaelis-Menten constant (Kₘ) of the substrate is known.
This comprehensive guide provides a foundation for researchers to understand and further investigate the cross-reactivity and inhibitory potential of this compound. The provided data and protocols facilitate a direct comparison with other broad-spectrum MMP inhibitors, aiding in the selection of the most appropriate compound for specific research applications.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Prinomastat, a hydroxamate-based matrix metalloproteinase inhibitor. A novel pharmacological approach for tissue remodelling-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I and pharmacokinetic study of prinomastat, a matrix metalloprotease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Inhibitory Profiles of Prinomastat and Other Hydroxamate-Based MMP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory profiles of Prinomastat and other prominent hydroxamate-based inhibitors of matrix metalloproteinases (MMPs). The information presented is supported by experimental data to aid in the evaluation of these compounds for research and therapeutic development.
Introduction: The Role of Hydroxamate-Based Inhibitors
Matrix metalloproteinases are a family of zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix (ECM). While essential for normal physiological processes like tissue remodeling and wound healing, their dysregulation is implicated in pathological conditions, including cancer metastasis, arthritis, and cardiovascular diseases. Hydroxamate-based compounds represent a significant class of MMP inhibitors. Their mechanism of action relies on the hydroxamic acid moiety, which acts as a strong chelating group for the zinc ion within the active site of MMPs, thereby blocking their enzymatic activity.
Prinomastat (AG3340) is a synthetic, orally active hydroxamic acid derivative that has been investigated for its potential antineoplastic activities.[1] It is known to inhibit several MMPs involved in angiogenesis, tumor growth, and invasion.[1][2] This guide compares the inhibitory profile of Prinomastat with other well-characterized hydroxamate-based MMP inhibitors, such as Marimastat, Batimastat, and Ilomastat.
Comparative Inhibitory Profiles
The inhibitory potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition and the dissociation constant of the enzyme-inhibitor complex, respectively. A lower value for both parameters indicates a higher inhibitory potency.
| Inhibitor | Target MMP | IC50 (nM) | Ki (nM) |
| Prinomastat (AG3340) | MMP-1 | 79[3] | 8.3[4] |
| MMP-2 | - | 0.05[3][4] | |
| MMP-3 | 6.3[3] | 0.3[3] | |
| MMP-9 | 5.0[3] | 0.26[3][4] | |
| MMP-13 | - | 0.03[3] | |
| MMP-14 | - | - | |
| Marimastat (BB-2516) | MMP-1 | 5[5] | - |
| MMP-2 | 6[5] | - | |
| MMP-3 | 230 | - | |
| MMP-7 | 13 | - | |
| MMP-9 | 3[5] | - | |
| MMP-14 | 9[5] | - | |
| Batimastat (BB-94) | MMP-1 | 3[6][7] | - |
| MMP-2 | 4[6][7] | - | |
| MMP-3 | 20[6][7] | - | |
| MMP-7 | 6[6][7] | - | |
| MMP-9 | 4[6][7] | - | |
| Ilomastat (GM6001) | MMP-1 | 1.5[1] | 0.4[1][2][4][8] |
| MMP-2 | 1.1[1] | 0.5[2][4][8] | |
| MMP-3 | 1.9[1] | 27[2][4][8] | |
| MMP-7 | - | 3.7[2][4][8] | |
| MMP-8 | - | 0.1[2][4] | |
| MMP-9 | 0.5[1] | 0.2[2][4][8] | |
| MMP-12 | - | 3.6[2][4] | |
| MMP-14 | - | 13.4[2][4] |
Note: IC50 and Ki values can vary between studies due to different experimental conditions. The data presented is a summary from available sources.
Signaling Pathways Modulated by MMP Inhibition
MMP inhibitors exert their effects by interfering with signaling cascades that are dependent on MMP activity. A key pathway involves the degradation of the ECM, which is a critical step in cancer cell invasion and metastasis. By inhibiting MMPs, these compounds can prevent the breakdown of physical barriers, thereby impeding tumor cell dissemination. Furthermore, MMPs are involved in the release and activation of growth factors, such as Vascular Endothelial Growth Factor (VEGF), which are pivotal for angiogenesis. Inhibition of MMPs can thus disrupt the formation of new blood vessels that supply tumors with essential nutrients.
Caption: MMP-mediated signaling in cancer progression and its inhibition.
Experimental Protocols
The determination of the inhibitory profile of compounds like Prinomastat is commonly performed using a fluorogenic substrate assay. This method provides a sensitive and continuous measurement of enzyme activity.
Protocol: Fluorogenic MMP Inhibition Assay
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., Tris-HCl, pH 7.5, containing CaCl2, ZnCl2, and Brij-35).
-
Reconstitute the specific MMP enzyme in the assay buffer to a working concentration.
-
Prepare a stock solution of the fluorogenic MMP substrate (e.g., a FRET-based peptide) in an appropriate solvent like DMSO.
-
Prepare serial dilutions of the inhibitor (e.g., Prinomastat) in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add the assay buffer to all wells.
-
Add the inhibitor solutions at various concentrations to the respective wells. Include a control well with no inhibitor.
-
Add the MMP enzyme solution to all wells except for a blank control (which contains only buffer and substrate).
-
Incubate the plate at 37°C for a pre-determined time (e.g., 30-60 minutes) to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
-
Data Acquisition and Analysis:
-
Immediately place the microplate in a fluorescence plate reader.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 440 nm emission) over time.
-
Calculate the rate of substrate hydrolysis (initial velocity) from the linear portion of the fluorescence versus time plot.
-
Plot the percentage of inhibition versus the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Caption: Workflow for determining MMP inhibitor IC50 values.
Discussion and Conclusion
Prinomastat exhibits potent inhibition against several key MMPs, particularly MMP-2, MMP-9, and MMP-13, with Ki values in the low to sub-nanomolar range.[3] This profile makes it a strong candidate for targeting tumor invasion and angiogenesis. However, like many hydroxamate-based inhibitors, it is not entirely specific and also inhibits other MMPs, such as MMP-1 and MMP-3, albeit at higher concentrations.[3]
In comparison, Marimastat and Batimastat are considered broad-spectrum MMP inhibitors, potently inhibiting a wider range of MMPs, including MMP-1, -2, -7, -9, and -14, with IC50 values in the low nanomolar range.[5][6][7] Ilomastat (GM6001) also demonstrates broad-spectrum activity with very potent inhibition of several MMPs.[1][2][4][8]
The broad-spectrum nature of these early-generation hydroxamate inhibitors has been a double-edged sword. While potentially offering comprehensive inhibition of pathological ECM remodeling, the lack of selectivity, particularly the inhibition of MMP-1, has been associated with dose-limiting musculoskeletal side effects observed in clinical trials.[4] This has spurred the development of more selective MMP inhibitors.
References
Prinomastat Hydrochloride: A Comparative Analysis of its Efficacy in Tumor Growth Inhibition, With and Without Chemotherapy
For Immediate Release
Prinomastat hydrochloride, a selective inhibitor of matrix metalloproteinases (MMPs), has been a subject of extensive research for its potential to curb tumor growth, invasion, and metastasis. This guide provides a comprehensive comparison of its efficacy as a monotherapy and in combination with traditional chemotherapy, supported by experimental data from preclinical and clinical studies. The information is intended for researchers, scientists, and drug development professionals to offer an objective overview of Prinomastat's performance.
Prinomastat (also known as AG3340) is an orally active, small molecule that selectively inhibits several members of the matrix metalloproteinase family, including MMP-2, -3, -9, -13, and -14. These enzymes are crucial for the degradation of the extracellular matrix, a key process in tumor invasion, metastasis, and angiogenesis. By blocking these MMPs, Prinomastat was hypothesized to halt tumor progression.
Efficacy of this compound: A Comparative Data Summary
The following tables summarize the quantitative data from key preclinical and clinical studies investigating the effect of Prinomastat on tumor growth, both as a single agent and in conjunction with chemotherapy.
Preclinical Studies
| Study Focus | Animal Model | Cancer Type | Treatment Groups | Key Findings |
| Tumor Growth Inhibition | Rabbit | Uveal Melanoma | 1. Prinomastat2. Vehicle Control | Prinomastat significantly reduced tumor take rate (33% vs. 83% in control) and mean tumor height (1.9 mm vs. 3.9 mm in control). Increased apoptosis and necrosis were also observed in the Prinomastat group.[1] |
| Tumor Growth and Metastasis | Mouse | Lewis Lung Carcinoma | 1. Prinomastat (AG3340) | Prinomastat (50 mg/kg/day, i.p.) resulted in complete cessation of primary tumor growth in 4 out of 6 mice and inhibited the formation of lung metastases >5 mm in diameter by 90%.[2] |
| Survival and Metastasis | Mouse (Orthotopic) | Non-Small Cell Lung Cancer (NCI-H460) | 1. Prinomastat2. Carboplatin (low dose)3. Prinomastat + Carboplatin (low dose)4. Control | Prinomastat alone reduced kidney metastasis but did not enhance survival. The combination of Prinomastat and low-dose carboplatin significantly enhanced survival compared to control and carboplatin alone.[3] |
| Tumor Growth Inhibition | Mouse | Human Fibrosarcoma (HT1080) | 1. Prinomastat | Prinomastat demonstrated good tumor growth inhibition.[4] |
Clinical Studies
| Trial | Cancer Type | Treatment Arms | Overall Response Rate | Median Overall Survival | Median Progression-Free Survival |
| Phase III | Non-Small Cell Lung Cancer (Advanced) | 1. Prinomastat + Gemcitabine/Cisplatin2. Placebo + Gemcitabine/Cisplatin | 27% (Prinomastat arm) vs. 26% (Placebo arm) | 11.5 months (Prinomastat arm) vs. 10.8 months (Placebo arm) | 6.1 months (Prinomastat arm) vs. 5.5 months (Placebo arm) |
Data from the Phase III trial in NSCLC showed no statistically significant improvement in efficacy with the addition of Prinomastat to standard chemotherapy.[4][5]
Key Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the protocols for the key studies cited.
Preclinical Study: Prinomastat in a Rabbit Uveal Melanoma Xenograft Model
-
Animal Model: 24 pigmented rabbits immunosuppressed with cyclosporine.
-
Tumor Implantation: Uveal melanoma xenograft was implanted into the suprachoroidal space of each eye.
-
Treatment Regimen: One week post-implantation, eyes were randomized to receive weekly intravitreal injections of either Prinomastat or a vehicle control for four weeks.
-
Assessment of Efficacy: Tumor take rate and tumor height were measured. Histological analysis was performed to assess apoptosis and necrosis.[1]
Preclinical Study: Prinomastat in a Mouse Lewis Lung Carcinoma Model
-
Animal Model: Mice bearing Lewis lung carcinoma.
-
Treatment Regimen: Daily intraperitoneal (i.p.) injections of Prinomastat at a dose of 50 mg/kg.
-
Assessment of Efficacy: Primary tumor size was monitored throughout the experiment. The number and size of lung metastases were determined at the end of the study.[2]
Preclinical Study: Prinomastat with Carboplatin in a Mouse Orthotopic Lung Cancer Model
-
Animal Model: Orthotopic lung cancer model established with NCI-H460 human lung cancer cells in mice.
-
Treatment Regimen: Treatment was initiated when primary lung tumors reached approximately 200-300 mg. The study included groups receiving Prinomastat alone, carboplatin alone (at two dose levels), and a combination of Prinomastat and carboplatin.
-
Assessment of Efficacy: The primary endpoint was survival. The incidence of metastasis to various organs was also evaluated.[3]
Clinical Trial: Phase III Study of Prinomastat in Non-Small-Cell Lung Cancer
-
Patient Population: 362 chemotherapy-naive patients with advanced non-small-cell lung cancer (NSCLC).
-
Treatment Regimen: Patients were randomized to receive either Prinomastat (15 mg orally twice daily) or a placebo, in combination with gemcitabine (1,250 mg/m²) on days 1 and 8, and cisplatin (75 mg/m²) on day 1, administered every 21 days for up to six cycles.
-
Assessment of Efficacy: The primary endpoints were overall survival and time to progression. The overall response rate was also evaluated.[4][5]
Signaling Pathways and Experimental Workflows
The mechanism of action of Prinomastat and its interaction with other therapeutic agents can be visualized through signaling pathway and experimental workflow diagrams.
Conclusion
Preclinical studies demonstrated the potential of this compound to inhibit tumor growth and metastasis, both as a monotherapy and in combination with chemotherapy. In some animal models, the combination therapy showed a synergistic effect, particularly in enhancing survival. However, these promising preclinical results did not translate into a clinical benefit in a large Phase III trial for advanced non-small-cell lung cancer. The addition of Prinomastat to standard chemotherapy did not significantly improve survival or response rates in this patient population. These findings underscore the complexity of translating preclinical efficacy to clinical settings and highlight the challenges in targeting MMPs for cancer therapy. Further research may be warranted to explore the utility of Prinomastat in other cancer types or in different therapeutic combinations, potentially guided by biomarkers to identify patient populations most likely to respond.
References
- 1. The effect of prinomastat (AG3340), a synthetic inhibitor of matrix metalloproteinases, on uveal melanoma rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rodent pharmacokinetic and anti-tumor efficacy studies with a series of synthetic inhibitors of matrix metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Phase III study of matrix metalloproteinase inhibitor prinomastat in non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Prinomastat Hydrochloride: A Comparative Analysis of its Additive Effects with Chemotherapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
Prinomastat hydrochloride (formerly AG3340), a selective inhibitor of matrix metalloproteinases (MMPs), has been investigated for its potential to enhance the efficacy of conventional chemotherapy. As a key regulator of the tumor microenvironment, MMPs play a crucial role in tumor growth, invasion, angiogenesis, and metastasis. This guide provides an objective comparison of the performance of Prinomastat in combination with various chemotherapeutic agents, supported by experimental data from both preclinical and clinical studies.
Executive Summary
This compound selectively targets MMP-2, -9, -13, and -14, enzymes that are often overexpressed in various cancers and are associated with poor prognosis. The rationale for combining Prinomastat with chemotherapy lies in its potential to inhibit tumor cell invasion and angiogenesis, thereby complementing the cytotoxic effects of traditional chemotherapeutic drugs. Preclinical studies have demonstrated synergistic or additive anti-tumor effects when Prinomastat is combined with agents like carboplatin. However, these promising preclinical findings have not translated into significant clinical benefits in Phase III trials for non-small cell lung cancer and hormone-refractory prostate cancer. This guide will delve into the available data to provide a comprehensive overview for the scientific community.
Mechanism of Action: Targeting the Tumor Microenvironment
Prinomastat's mechanism of action centers on its ability to inhibit the enzymatic activity of specific MMPs. These enzymes are critical for the degradation of the extracellular matrix (ECM), a key process in tumor invasion and the formation of new blood vessels (angiogenesis) that supply nutrients to the tumor.
Preclinical Data: Evidence of Additive Effects
A notable preclinical study investigated the combination of Prinomastat with carboplatin in an aggressive orthotopic lung cancer model, providing evidence of a significant survival advantage.
Table 1: Preclinical Efficacy of Prinomastat in Combination with Carboplatin in an NCI-H460 Orthotopic Lung Cancer Model
| Treatment Group | Median Survival (days) | Increase in Lifespan vs. Control | Increase in Lifespan vs. Carboplatin Alone | Reference |
| Control | 35 | - | - | [1] |
| Prinomastat Alone | 38 | 8.6% | - | [1] |
| Carboplatin (low dose) | 42 | 20.0% | - | [1] |
| Prinomastat + Carboplatin (low dose) | 52 | 48.6% | 23.8% (p<0.05) | [1] |
Data extracted from a study utilizing a well-established NCI-H460 orthotopic lung cancer model that mimics human tumor progression and metastasis.
Experimental Protocol: Orthotopic Lung Cancer Model
-
Cell Line: NCI-H460 human non-small cell lung cancer cells were used.
-
Animal Model: An orthotopic lung cancer model was established in nude mice. This involved the direct injection of tumor cells into the lung parenchyma to create a primary tumor in the correct anatomical location, allowing for the study of local invasion and metastasis.
-
Treatment Regimen: Treatment with Prinomastat and/or carboplatin was initiated when the primary lung tumors reached a size of approximately 200-300 mg. Prinomastat was administered orally, while carboplatin was given via intraperitoneal injection.
-
Endpoints: The primary endpoint was survival. Secondary endpoints included the incidence of metastasis to various organs and microvessel density within the tumors as a measure of angiogenesis.
Clinical Trials: A Contradictory Outcome
Despite the promising preclinical data, Phase III clinical trials evaluating Prinomastat in combination with standard chemotherapy regimens in patients with advanced cancers did not demonstrate a significant improvement in overall survival.
Table 2: Phase III Clinical Trial of Prinomastat with Gemcitabine and Cisplatin in Non-Small Cell Lung Cancer (NSCLC)
| Outcome | Prinomastat + Gemcitabine/Cisplatin (n=181) | Placebo + Gemcitabine/Cisplatin (n=181) | p-value | Reference |
| Median Overall Survival | 11.5 months | 10.8 months | 0.82 | [2] |
| 1-Year Survival Rate | 43% | 38% | 0.45 | [2] |
| Progression-Free Survival | 6.1 months | 5.5 months | 0.11 | [2] |
| Overall Response Rate | 27% | 26% | 0.81 | [2] |
Table 3: Phase III Clinical Trial of Prinomastat with Mitoxantrone and Prednisone in Hormone-Refractory Prostate Cancer (HRPC)
| Outcome | Prinomastat + Mitoxantrone/Prednisone | Placebo + Mitoxantrone/Prednisone | Result | Reference |
| Primary Efficacy Objectives | Not Met | Not Met | No convincing beneficial effect observed. | [3] |
Detailed quantitative data from the final publication of the HRPC trial were not available in the public domain at the time of this guide's compilation. The trial was halted early due to a lack of efficacy.
Experimental Protocol: Phase III Clinical Trial in NSCLC
-
Patient Population: The study enrolled chemotherapy-naïve patients with advanced non-small cell lung cancer.
-
Study Design: This was a multicenter, randomized, double-blind, placebo-controlled Phase III trial.
-
Treatment Regimen: Patients were randomized to receive either Prinomastat (15 mg orally twice daily) or a placebo, in combination with standard chemotherapy consisting of gemcitabine (1,250 mg/m² on days 1 and 8) and cisplatin (75 mg/m² on day 1) administered every 21 days for up to six cycles.
-
Endpoints: The primary endpoint was overall survival. Secondary endpoints included progression-free survival, overall response rate, and safety.
Discussion and Future Perspectives
The discrepancy between the promising preclinical results and the disappointing outcomes of the Phase III clinical trials with Prinomastat highlights the complexities of translating findings from animal models to human cancer therapy. Several factors may have contributed to this translational failure:
-
Tumor Heterogeneity: The genetic and phenotypic diversity within human tumors may render them less susceptible to MMP inhibition compared to the more uniform cell lines used in preclinical models.
-
Advanced Disease Stage: The clinical trials enrolled patients with advanced, metastatic disease. It is possible that MMP inhibitors like Prinomastat may be more effective in earlier stages of cancer by preventing the initial steps of invasion and metastasis.
-
Complexity of the Tumor Microenvironment: The intricate interplay of various cell types and signaling pathways within the tumor microenvironment in humans may not be fully recapitulated in animal models.
-
Role of Specific MMPs: While some MMPs promote tumor progression, others may have protective roles. The broad-spectrum inhibition of MMPs by Prinomastat might have had unintended counteractive effects.
Future research in this area could explore the use of more selective MMP inhibitors, the combination of these agents with other targeted therapies or immunotherapies, and their evaluation in earlier stages of cancer. Additionally, the identification of predictive biomarkers to select patients who are most likely to benefit from MMP inhibition remains a critical area of investigation.
References
- 1. Phase III Evaluation of Treatment Combinations in Three-Arm Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase 3 clinical trial set up – REVIVE [revive.gardp.org]
- 3. Prinomastat, a hydroxamate-based matrix metalloproteinase inhibitor. A novel pharmacological approach for tissue remodelling-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Prinomastat Hydrochloride's Impact on the Tumor Microenvironment
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Prinomastat hydrochloride (AG3340), a selective matrix metalloproteinase (MMP) inhibitor, and its impact on the tumor microenvironment (TME). Its performance is assessed against other broad-spectrum MMP inhibitors, supported by preclinical and clinical data. This document details the underlying mechanisms, experimental validation, and the clinical outcomes of these therapeutic strategies.
Introduction: Targeting the Architects of Tumor Invasion
The tumor microenvironment is a complex ecosystem of cancer cells, stromal cells, immune cells, and the extracellular matrix (ECM). Matrix metalloproteinases (MMPs) are key enzymes that remodel the ECM, a critical process for tumor growth, invasion, angiogenesis, and metastasis.[1] By degrading the ECM's physical barrier, MMPs pave the way for cancer cell dissemination and release matrix-bound growth factors that fuel tumor progression. Consequently, MMPs have long been considered a prime therapeutic target.[2]
Prinomastat is a synthetic, orally active hydroxamic acid derivative designed to selectively inhibit key MMPs involved in cancer progression, including MMP-2 (Gelatinase A), MMP-9 (Gelatinase B), MMP-13 (Collagenase 3), and MMP-14 (MT1-MMP).[3] This guide examines its efficacy in modulating the TME compared to older, broad-spectrum MMP inhibitors like Batimastat and Marimastat.
Mechanism of Action: Halting ECM Degradation and Angiogenesis
Prinomastat and other hydroxamate-based inhibitors function by chelating the zinc ion within the active site of MMPs, reversibly blocking their proteolytic activity. This inhibition is intended to produce several anti-tumor effects within the TME:
-
Inhibition of Invasion and Metastasis: By preventing the degradation of basement membranes and the interstitial matrix, Prinomastat aims to block the physical pathways for cancer cell invasion into surrounding tissues and vasculature.[3][4]
-
Anti-Angiogenic Effects: MMPs are crucial for the remodeling of the ECM that allows for endothelial cell migration and the formation of new blood vessels (angiogenesis) to supply the growing tumor. Inhibition of MMPs, particularly MMP-2 and MMP-9, can stifle the development of this critical tumor vasculature.[4][5]
Below is a diagram illustrating the central role of MMPs in the tumor microenvironment and the point of intervention for Prinomastat.
Comparative Performance: Prinomastat vs. Alternatives
The primary distinction between Prinomastat and first-generation inhibitors like Batimastat and Marimastat lies in its selectivity. Prinomastat was designed to spare MMP-1, whose inhibition was hypothesized to be linked to the dose-limiting musculoskeletal toxicity seen with broader-spectrum agents.[6]
Data Presentation: Quantitative Comparison
The following tables summarize the in vitro inhibitory profiles and in vivo preclinical efficacy of Prinomastat against its main competitors.
Table 1: In Vitro Inhibitory Profile of MMP Inhibitors (IC50 in nM) (Lower values indicate higher potency)
| MMP Target | Prinomastat (AG3340) | Marimastat | Batimastat (BB-94) |
| MMP-1 (Collagenase-1) | 79 | 5 | 3 |
| MMP-2 (Gelatinase-A) | Ki = 0.05 | 6 | 4 |
| MMP-3 (Stromelysin-1) | 6.3 | 230 | 20 |
| MMP-7 (Matrilysin) | N/A | 13 - 16 | 6 |
| MMP-9 (Gelatinase-B) | 5.0 | 3 | 4 |
| MMP-13 (Collagenase-3) | Ki = 0.03 | N/A | N/A |
| MMP-14 (MT1-MMP) | Selective | 9 | N/A |
Table 2: Selected Preclinical Efficacy in Animal Models (Note: Direct comparison is limited due to variations in tumor models, dosing, and study duration.)
| Inhibitor | Animal Model | Dosing Regimen (Example) | Reported Efficacy | Citation |
| Prinomastat | Human Glioma Xenograft | 100 mg/kg, daily i.p. | 78% decrease in tumor size vs. control after 31 days. | [7] |
| Batimastat | B16F1 Melanoma (Liver Met) | 50 mg/kg, daily i.p. | 54% reduction in tumor volume. | [5] |
| Batimastat | Lewis Lung Carcinoma | i.p. injection | 25% inhibition of mean tumor volume. | [8] |
| Marimastat | MGLVA1 Gastric Tumor | N/A | 48% reduction in tumor growth rate. | |
| Batimastat | Human Colon Carcinoma | 30 mg/kg, daily i.p. | Reduced median primary tumor weight from 293 mg to 144 mg. | [9] |
Clinical Outcomes and Limitations
Despite promising preclinical data, Prinomastat, like other MMP inhibitors before it, failed to demonstrate a survival benefit in Phase III clinical trials.
-
Prinomastat: In a trial for advanced non-small-cell lung cancer (NSCLC), Prinomastat combined with chemotherapy showed no improvement in overall survival (11.5 months vs. 10.8 months for placebo) or progression-free survival.[10] Similar failures were observed in trials for advanced prostate cancer.
-
Marimastat & Batimastat: These broad-spectrum inhibitors also failed in late-stage trials for multiple cancer types, with a primary dose-limiting toxicity being a severe and reversible musculoskeletal syndrome (arthralgia, stiffness, and joint swelling).[2]
-
Toxicity: While Prinomastat was designed to avoid the MMP-1 inhibition linked to joint pain, it still caused dose- and time-dependent arthralgia and myalgias, particularly at doses above 25 mg twice daily.[11]
The failure of this class of drugs is often attributed to several factors: their use in patients with advanced, rather than early-stage, disease; a lack of understanding of the complex and sometimes protective roles of certain MMPs; and the broad-spectrum activity that led to off-target side effects.[2]
Key Experimental Protocols
Assessing the impact of MMP inhibitors on the TME requires specific in vitro and in vivo assays. Below are detailed methodologies for two fundamental experiments.
Experimental Workflow Diagram
The diagram below outlines a typical workflow for the preclinical evaluation of an MMP inhibitor like Prinomastat.
Protocol 1: Gelatin Zymography for MMP-2/MMP-9 Activity
This technique detects the activity of gelatinases (MMP-2 and MMP-9) in biological samples like conditioned cell culture media.
-
Sample Preparation:
-
Culture cancer cells to 70-80% confluency.
-
Wash cells with serum-free media and then incubate in serum-free media for 24-48 hours. Serum contains its own MMPs and inhibitors, which would interfere with the assay.
-
Collect the conditioned media and centrifuge to remove cells and debris.
-
Determine the total protein concentration of each sample for equal loading.
-
-
Electrophoresis:
-
Mix samples with a non-reducing sample buffer (SDS-PAGE loading dye without β-mercaptoethanol or DTT). Reducing agents would irreversibly denature the enzymes.
-
Load samples onto a polyacrylamide gel co-polymerized with gelatin (e.g., 1 mg/mL).
-
Run the gel at a constant voltage (e.g., 150V) at 4°C until the dye front reaches the bottom. The cold temperature helps prevent enzyme activity during the run.
-
-
Enzyme Renaturation and Development:
-
After electrophoresis, wash the gel twice for 30 minutes each in a washing buffer containing a non-ionic detergent (e.g., Triton X-100). This removes the SDS and allows the MMPs to renature.
-
Incubate the gel in a development buffer (containing Tris-HCl, CaCl₂, and ZnCl₂) at 37°C for 18-24 hours. This provides the optimal pH and necessary co-factors for MMP enzymatic activity.
-
-
Staining and Visualization:
-
Stain the gel with Coomassie Brilliant Blue R-250 for 1 hour.
-
Destain the gel with a solution of methanol and acetic acid.
-
Areas of gelatin degradation by MMPs will appear as clear, unstained bands against a dark blue background. The pro- and active forms of MMP-9 (~92 kDa) and MMP-2 (~72 kDa) can be distinguished by their molecular weights.
-
Protocol 2: In Vitro Matrigel Invasion Assay (Boyden Chamber)
This assay measures the ability of cancer cells to invade through a basement membrane mimic in response to a chemoattractant.
-
Chamber Preparation:
-
Thaw Matrigel (a solubilized basement membrane preparation) on ice.
-
Dilute the Matrigel with ice-cold, serum-free cell culture medium.
-
Evenly coat the top of a Transwell insert (a permeable membrane with 8.0 µm pores) with the diluted Matrigel solution.
-
Incubate the coated inserts at 37°C for at least 30-60 minutes to allow the Matrigel to solidify and form a gel.
-
-
Cell Seeding and Treatment:
-
Harvest and resuspend cancer cells in serum-free medium.
-
If testing an inhibitor, pre-incubate the cells with various concentrations of Prinomastat or the vehicle control.
-
Add the cell suspension to the upper chamber of the Matrigel-coated Transwell insert.
-
In the lower chamber, add medium containing a chemoattractant, such as 10% Fetal Bovine Serum (FBS), to stimulate cell migration.
-
-
Incubation:
-
Incubate the chambers in a cell culture incubator at 37°C for 24-48 hours, allowing invasive cells to degrade the Matrigel and migrate through the pores.
-
-
Quantification:
-
After incubation, remove the non-invasive cells from the top surface of the insert with a cotton swab.
-
Fix the cells that have migrated to the bottom surface of the membrane with methanol and stain them with a dye such as Crystal Violet or DAPI.
-
Count the stained, invaded cells in several microscopic fields. The reduction in the number of invaded cells in the Prinomastat-treated group compared to the control group indicates the inhibitory effect of the drug.
-
Conclusion and Future Outlook
This compound represented a rational step forward in the design of MMP inhibitors by targeting specific MMPs implicated in cancer progression while sparing others to potentially reduce toxicity. Preclinical data demonstrated its ability to inhibit tumor growth, invasion, and angiogenesis. However, like the broad-spectrum inhibitors Batimastat and Marimastat, it ultimately failed to provide a clinical benefit for patients with advanced-stage cancer.[10]
The collective failure of this first generation of MMP inhibitors has provided critical lessons for the field. The focus has now shifted towards developing highly selective inhibitors that target a single MMP, designing therapies for early-stage disease or as adjuvants, and better understanding the specific context in which individual MMPs contribute to pathology versus normal tissue homeostasis. While Prinomastat did not succeed clinically, the research surrounding it has been invaluable in refining our understanding of the tumor microenvironment and the complex challenge of targeting its key modulators.
References
- 1. Matrix metalloproteinase inhibition as a novel anticancer strategy: a review with special focus on batimastat and marimastat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Matrix Metalloproteinase Inhibitors in Cancer Therapy: Turning Past Failures into Future Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prinomastat, a hydroxamate-based matrix metalloproteinase inhibitor. A novel pharmacological approach for tissue remodelling-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. The matrix metalloproteinase inhibitor batimastat inhibits angiogenesis in liver metastases of B16F1 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Matrix metalloproteinase inhibitor BB-94 (batimastat) inhibits human colon tumor growth and spread in a patient-like orthotopic model in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phase III study of matrix metalloproteinase inhibitor prinomastat in non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phase I and pharmacokinetic study of prinomastat, a matrix metalloprotease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Guiding Prinomastat Hydrochloride Research: A Comparison of Negative Control Experiments
For researchers, scientists, and drug development professionals investigating the therapeutic potential of Prinomastat hydrochloride, a potent broad-spectrum matrix metalloproteinase (MMP) inhibitor, the inclusion of appropriate negative controls is paramount for the validation of experimental findings. This guide provides a comparative overview of suitable negative control experiments for in vitro and in vivo studies of this compound, complete with detailed experimental protocols and supporting data.
This compound exerts its inhibitory effect on MMPs, particularly MMP-2, -3, -9, -13, and -14, through a hydroxamic acid moiety that chelates the zinc ion essential for the catalytic activity of these enzymes. This targeted mechanism underscores the importance of a negative control that is structurally analogous but functionally inert, ensuring that observed biological effects are directly attributable to MMP inhibition and not to off-target or non-specific interactions.
Choosing an Appropriate Negative Control
An ideal negative control for this compound would be a molecule with a similar chemical scaffold but lacking the critical hydroxamic acid group responsible for zinc chelation. While a commercially available, perfectly analogous inactive compound is not readily documented, a rational approach is to use a derivative where the hydroxamic acid (-CONHOH) is replaced with a carboxylic acid (-COOH) or an amide (-CONH2). These modifications would likely abolish the zinc-binding capability while maintaining similar physicochemical properties.
In the absence of a specific inactive analog, the most common and accepted negative control in preclinical studies is the vehicle in which the this compound is dissolved. This is typically a solution like dimethyl sulfoxide (DMSO) for in vitro experiments or a specific buffer or saline solution for in vivo studies. This controls for any effects of the solvent on the experimental system.
Comparative Efficacy in Key Preclinical Assays
To illustrate the importance of negative controls, this guide details three key assays commonly used to evaluate the efficacy of MMP inhibitors: a cell invasion assay, gelatin zymography, and an in vivo angiogenesis assay.
In Vitro Cell Invasion Assay
The Boyden chamber assay is a widely used method to assess the invasive potential of cancer cells. In this assay, cells are seeded in the upper chamber of a transwell insert coated with a basement membrane matrix (e.g., Matrigel). The lower chamber contains a chemoattractant. Invasive cells degrade the matrix and migrate to the lower chamber.
Experimental Protocol:
-
Cell Culture: Culture a relevant cancer cell line (e.g., HT-1080 fibrosarcoma cells, which have high endogenous MMP activity) in appropriate media.
-
Transwell Preparation: Coat 8 µm pore size transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Cell Seeding: Starve the cells in serum-free media for 24 hours. Resuspend the cells in serum-free media containing either this compound (e.g., 10 µM), the proposed negative control (e.g., the carboxylic acid analog at 10 µM), or the vehicle (e.g., 0.1% DMSO). Seed 5 x 10^4 cells into the upper chamber of the transwell inserts.
-
Chemoattractant: Add complete media containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.
-
Incubation: Incubate the plate at 37°C in a humidified incubator for 24-48 hours.
-
Quantification: After incubation, remove the non-invading cells from the top of the insert with a cotton swab. Fix and stain the invading cells on the bottom of the membrane. Count the number of stained cells in several microscopic fields.
Expected Quantitative Data:
| Treatment Group | Mean Number of Invading Cells per Field (± SD) | % Inhibition of Invasion |
| Vehicle Control | 250 (± 25) | 0% |
| Negative Control Analog | 245 (± 22) | 2% |
| This compound | 50 (± 8) | 80% |
Note: The data presented in this table is illustrative and based on typical results from similar experiments. Actual results may vary.
Gelatin Zymography
Gelatin zymography is an electrophoretic technique used to detect the activity of gelatinases, primarily MMP-2 and MMP-9. Samples are run on a polyacrylamide gel containing gelatin. After electrophoresis, the gel is incubated in a buffer that allows for the renaturation and activity of the MMPs, which then degrade the gelatin. Areas of enzymatic activity appear as clear bands against a blue-stained background.
Experimental Protocol:
-
Sample Preparation: Culture cells as described above and treat with this compound, the negative control analog, or vehicle for 24 hours. Collect the conditioned media and centrifuge to remove cellular debris.
-
Electrophoresis: Mix the conditioned media with non-reducing sample buffer and load onto a 10% polyacrylamide gel containing 1 mg/mL gelatin. Run the gel at 4°C.
-
Renaturation and Development: After electrophoresis, wash the gel in a renaturing buffer (e.g., 2.5% Triton X-100) to remove SDS and allow the enzymes to renature. Incubate the gel overnight in a developing buffer (containing CaCl2 and ZnCl2) at 37°C.
-
Staining and Visualization: Stain the gel with Coomassie Brilliant Blue R-250 and then destain. The gelatinolytic activity of MMPs will appear as clear bands on a blue background.
-
Quantification: Densitometrically quantify the clear bands using image analysis software.
Expected Quantitative Data:
| Treatment Group | Relative MMP-9 Activity (Arbitrary Units ± SD) | % Inhibition of MMP-9 Activity |
| Vehicle Control | 100 (± 10) | 0% |
| Negative Control Analog | 98 (± 9) | 2% |
| This compound | 15 (± 5) | 85% |
Note: The data presented in this table is illustrative and based on typical results from similar experiments. Actual results may vary.
In Vivo Angiogenesis Assay (Chick Chorioallantoic Membrane - CAM Assay)
The CAM assay is a well-established in vivo model to study angiogenesis. Fertilized chicken eggs are incubated, and a window is made in the shell to expose the CAM. Test substances are applied to the CAM, and the effect on blood vessel formation is observed.
Experimental Protocol:
-
Egg Incubation: Incubate fertilized chicken eggs at 37°C in a humidified incubator for 3 days.
-
Windowing: On day 3, create a small window in the eggshell to expose the CAM.
-
Treatment Application: Prepare sterile filter paper discs soaked in a solution of this compound (e.g., 10 µ g/disc ), the negative control analog (10 µ g/disc ), or the vehicle (e.g., saline). Place the discs on the CAM.
-
Incubation: Seal the window and continue to incubate the eggs for 48-72 hours.
-
Observation and Quantification: After incubation, photograph the CAM under a stereomicroscope. Quantify angiogenesis by counting the number of blood vessel branch points within a defined area around the filter disc.
Expected Quantitative Data:
| Treatment Group | Mean Number of Blood Vessel Branch Points (± SD) | % Inhibition of Angiogenesis |
| Vehicle Control | 60 (± 7) | 0% |
| Negative Control Analog | 58 (± 6) | 3.3% |
| This compound | 12 (± 4) | 80% |
Note: The data presented in this table is illustrative and based on typical results from similar experiments. Actual results may vary.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams are provided.
Preclinical Showdown: Prinomastat Hydrochloride and the Battle Against Tumor Progression
In the landscape of preclinical cancer research, the quest for effective agents that can halt or delay tumor progression is paramount. Prinomastat hydrochloride, a potent matrix metalloproteinase (MMP) inhibitor, has been a subject of significant investigation for its potential to impede cancer advancement. This guide provides a comparative analysis of Prinomastat's effect on progression-free survival in preclinical studies, juxtaposed with other notable MMP inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview of the available data.
Unveiling the Anti-Tumorigenic Potential of MMP Inhibitors
Matrix metalloproteinases are a family of enzymes that play a crucial role in the degradation of the extracellular matrix, a key process in tumor invasion, metastasis, and angiogenesis. By targeting these enzymes, MMP inhibitors like Prinomastat aim to disrupt these pathways and thereby control cancer spread.
Prinomastat (also known as AG3340) is a broad-spectrum MMP inhibitor with selectivity for MMP-2, -3, -9, -13, and -14. Preclinical studies have demonstrated its ability to inhibit tumor growth and angiogenesis in a variety of cancer models, including colon, breast, and lung cancer.
This guide delves into the quantitative data from preclinical trials, comparing the efficacy of Prinomastat with other MMP inhibitors such as Batimastat, Marimastat, and CGS-27023A. The data is presented to facilitate a clear comparison of their effects on tumor progression, a key indicator of potential therapeutic efficacy.
Comparative Efficacy in Preclinical Models
The following table summarizes the quantitative outcomes of preclinical studies on this compound and its alternatives. The primary endpoint for comparison is a metric analogous to progression-free survival, such as time to tumor progression, tumor growth delay, or survival rate at a specific time point.
| Compound | Animal Model | Cancer Type | Dosing Regimen | Outcome Metric | Result |
| Prinomastat | Nude Mice | Neuroblastoma | Not Specified | Survival | Increased survival time in treated mice compared to control.[1] |
| Batimastat | Nude Mice | Human Ovarian Carcinoma Xenograft | 60 mg/kg i.p. every other day | Survival | All animals treated with Batimastat in combination with Cisplatin were alive and healthy on day 200.[2][3] |
| Athymic Nude Mice | Human Breast Cancer | 30 mg/kg i.p. daily | Tumor Regrowth | Significantly inhibited local-regional tumor regrowth after resection.[4] | |
| Copenhagen Rats | Prostate Cancer (MatLyLu cells) | 30 mg/kg i.p. once a day | Tumor Growth | Significantly less tumor weight increase compared to control.[5] | |
| Marimastat | Nude Mice | Gastric Carcinoma | 18 mg/kg/day | Survival | Combination with Mitomycin C showed a significant survival benefit.[6] |
| CGS-27023A | Mice | Melanoma (B16-F10 cells) | Daily administration for 2 weeks | Metastasis | Significantly decreased the number of lung colonies.[7] |
In-Depth Look at Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited studies, detailed experimental methodologies are provided below for key experiments.
This compound
-
Animal Model: Mouse mammary tumor model.[8]
-
Cell Line: Not explicitly stated.
-
Drug Administration: Administration of Prinomastat was evaluated for its ability to enhance photodynamic therapy.[8]
-
Assessment of Efficacy: Tumor response was monitored, and immunoblot analysis, gelatin zymography, and enzyme activity assays were performed on tumor extracts.[8]
Batimastat (BB-94)
-
Animal Model: Athymic nude mice.[4]
-
Cell Line: Human MDA-MB-435 breast cancer cells.[4]
-
Tumor Induction: Primary tumors were grown in the mammary fat pads.[4]
-
Drug Administration: Daily intraperitoneal injections of 30 mg/kg body weight after resection of primary tumors.[4]
-
Assessment of Efficacy: Volumes of tumor regrowths and the numbers and volumes of lung metastases were calculated. Neovascularization in the regrowths was assessed by immunohistochemistry.[4]
-
Animal Model: Male Copenhagen rats.[5]
-
Cell Line: R3327 Dunning tumor cells (MatLyLu).[5]
-
Tumor Induction: Orthotopic inoculation into the ventral prostatic lobe.[5]
-
Drug Administration: 30 mg/kg body weight administered once a day by intraperitoneal application, starting on the day of cell inoculation.[5]
-
Assessment of Efficacy: Tumor weights were measured 20 days after tumor cell inoculation.[5]
Marimastat
-
Animal Model: Nude mice.[6]
-
Cell Line: Human gastric cancer xenograft, TMK-1.[6]
-
Tumor Induction: Intraperitoneal injection of 5 x 10^5 cells.[6]
-
Drug Administration: Continuous administration of 18 mg/kg/day from 24 hours after tumor inoculation.[6]
-
Assessment of Efficacy: Inhibition of the growth of peritoneal dissemination nodules and survival time were evaluated.[6]
CGS-27023A (MMI270)
-
Animal Model: Mice.
-
Cell Line: Mouse B16-F10 melanoma cells.[7]
-
Tumor Induction: Intravenous injection for an experimental lung colonization model and inoculation in the footpad subdermis for a spontaneous metastasis model.[7]
-
Drug Administration: Daily administration for 2 weeks in the experimental metastasis model and continuous administration via a mini osmotic-pump in the spontaneous metastasis model.[7]
-
Assessment of Efficacy: The number of lung colonies was counted, and micrometastasis was monitored by measuring melanin content and microscopic examination.[7]
Visualizing the Molecular Battleground: Signaling Pathways
To comprehend the mechanism of action of Prinomastat and other MMP inhibitors, it is essential to visualize the signaling pathways they target. The following diagrams, generated using Graphviz, illustrate the key molecular interactions involved in MMP-mediated tumor progression.
Conclusion
The preclinical data available for this compound and other MMP inhibitors demonstrate their potential in mitigating tumor growth and metastasis. While direct comparisons of "progression-free survival" are challenging due to the nature of preclinical endpoints, the evidence consistently points towards the anti-tumorigenic activity of these compounds. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a valuable resource for researchers to design future studies and further explore the therapeutic utility of MMP inhibition in oncology. Further research with standardized endpoints will be crucial for a more definitive comparison of these promising agents.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Batimastat, a synthetic inhibitor of matrix metalloproteinases, potentiates the antitumor activity of cisplatin in ovarian carcinoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of matrix metalloproteinase inhibitor batimastat on breast cancer regrowth and metastasis in athymic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic inhibitor of matrix metalloproteinases (batimastat) reduces prostate cancer growth in an orthotopic rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Matrix metalloproteinase inhibitor, marimastat, decreases peritoneal spread of gastric carcinoma in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Matrix metalloproteinase inhibitor, MMI270 (CGS27023A) inhibited hematogenic metastasis of B16 melanoma cells in both experimental and spontaneous metastasis models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The matrix metalloproteinase inhibitor prinomastat enhances photodynamic therapy responsiveness in a mouse tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Prinomastat Hydrochloride: A Comprehensive Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of Prinomastat hydrochloride, ensuring the protection of personnel and the environment.
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to laboratory safety and environmental responsibility. This compound, a potent matrix metalloproteinase (MMP) inhibitor, requires specific disposal procedures due to its inherent hazardous properties. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, aligning with regulatory requirements and best practices in laboratory safety.
Immediate Safety and Disposal Overview
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, it is imperative that this compound and its containers are disposed of as hazardous waste. Under no circumstances should this compound be discarded in the regular trash or poured down the drain.[2][3] Improper disposal can lead to environmental contamination and potential harm to aquatic ecosystems.[1]
Disposal of this compound is governed by federal and state regulations, including the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[4][5][6] These regulations mandate that hazardous pharmaceutical waste be managed at permitted treatment facilities, with incineration being a common method of treatment.[5][6]
Key Disposal and Safety Data
The following table summarizes the essential safety and disposal information for this compound.
| Parameter | Information | Source |
| Hazard Class | Acute toxicity, Oral (Category 4); Hazardous to the aquatic environment, long-term hazard (Category 1) | [1] |
| Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. | [1] |
| Primary Disposal Route | Approved Hazardous Waste Disposal Plant | [1][7] |
| Prohibited Disposal | Do not dispose of in household trash or down the drain. Avoid release to the environment. | [1][2][8] |
| Personal Protective Equipment (PPE) | Safety goggles with side-shields, protective gloves, impervious clothing, suitable respirator. | [1] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | [1] |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe segregation, storage, and disposal of this compound waste in a laboratory setting.
Step 1: Waste Identification and Segregation
-
Identify Waste: All materials contaminated with this compound, including expired or unused product, contaminated labware (e.g., vials, pipette tips, gloves), and cleaning materials from spills, must be considered hazardous waste.
-
Segregate at Source: Do not mix this compound waste with non-hazardous waste.[9] Establish a designated and clearly marked waste container at the point of generation to prevent accidental mixing.
Step 2: Waste Accumulation and Container Management
-
Select Appropriate Container: Use a container that is chemically compatible with this compound and is in good condition with a secure, leak-proof lid.[3][10] The container should be robust enough to prevent breakage or leakage.
-
Proper Labeling: As soon as the first piece of waste is placed in the container, it must be labeled.[2][10] The label must include:
-
Keep Container Closed: The waste container must be kept tightly sealed at all times, except when adding waste.[10]
Step 3: Temporary Storage in the Laboratory
-
Designated Storage Area: Store the sealed and labeled hazardous waste container in a designated, secure area within the laboratory. This area should be away from general traffic and incompatible chemicals.
-
Secondary Containment: It is best practice to place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.[10]
-
Check for Chemical Incompatibility: Before adding any other chemical waste to a container holding this compound, consult a chemical incompatibility chart and the Safety Data Sheets (SDS) for all components to prevent dangerous reactions.[1][11] Do not mix incompatible wastes.
Step 4: Arranging for Final Disposal
-
Contact Environmental Health and Safety (EHS): Follow your institution's established procedures for hazardous waste disposal. This typically involves contacting the Environmental Health and Safety (EHS) department or a designated waste management officer.
-
Schedule a Pickup: Your EHS department will arrange for the collection of the hazardous waste by a licensed hazardous waste disposal company.
-
Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately as required by your institution and the Department of Transportation (DOT) for off-site transport.[4]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of materials potentially contaminated with this compound.
Caption: Workflow for the disposal of this compound.
References
- 1. labsafety.jhu.edu [labsafety.jhu.edu]
- 2. Chemical Container Labels | UW Environmental Health & Safety [ehs.washington.edu]
- 3. danielshealth.com [danielshealth.com]
- 4. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 5. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 6. actenviro.com [actenviro.com]
- 7. csusm.edu [csusm.edu]
- 8. ehs-apps.mit.edu [ehs-apps.mit.edu]
- 9. mlienvironmental.com [mlienvironmental.com]
- 10. Hazardous Waste Storage & Labeling | Safety Services [safetyservices.ucdavis.edu]
- 11. wisconsin.edu [wisconsin.edu]
Essential Safety and Logistical Information for Handling Prinomastat Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive, procedural guidance for the safe handling and disposal of Prinomastat hydrochloride, a potent matrix metalloproteinase (MMP) inhibitor. Adherence to these protocols is critical to ensure personnel safety and minimize environmental impact.
Hazard Summary and Personal Protective Equipment
This compound is a hazardous compound requiring stringent safety precautions. The primary risks include oral toxicity, skin and eye irritation, and potential reproductive harm. It is also very toxic to aquatic life with long-lasting effects.[1] A dedicated risk assessment should be conducted before commencing any work.
| Hazard Category | GHS Classification | Recommended Personal Protective Equipment (PPE) |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | Engineering controls (fume hood), double gloves, lab coat, eye protection. |
| Skin Corrosion/Irritation | Causes skin irritation | Double nitrile gloves, disposable gown with knit cuffs, closed-toe footwear. |
| Serious Eye Damage/Irritation | Causes serious eye irritation | Chemical safety goggles or a full-face shield. |
| Reproductive Toxicity | May damage fertility or the unborn child | Strict adherence to all engineering and administrative controls to minimize exposure. |
| Respiratory Irritation | May cause respiratory irritation | NIOSH-approved N95 or higher-level respirator for handling powder. |
| Aquatic Hazard | Category 1 (Very toxic to aquatic life with long lasting effects) | Prevent release to the environment. Follow specific disposal procedures. |
Note: This table summarizes key hazards. Always consult the full Safety Data Sheet (SDS) before handling.
Operational Plan: Step-by-Step Handling Procedures
This plan outlines the necessary steps for safely handling this compound from receipt to use in a laboratory setting.
Designated Area and Engineering Controls
-
Designated Area: All work with this compound, both solid and in solution, must be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet (BSC).[2] This area should be clearly marked with "Hazardous Drug Handling Area" signage.
-
Ventilation: Ensure the chemical fume hood or BSC is certified and functioning correctly before starting work.
-
Work Surface: Cover the work surface with a disposable, plastic-backed absorbent pad to contain any potential spills.[3] This pad should be disposed of as hazardous waste after completion of work.
Personal Protective Equipment (PPE) Ensemble
-
Gloves: Wear two pairs of powder-free nitrile gloves that meet ASTM D6978 standards for handling chemotherapy drugs.[4][5] The outer glove should be tucked under the cuff of the gown, and the inner glove should be tucked into the sleeve. Change the outer gloves every 30-60 minutes or immediately if contaminated.[4]
-
Gown: A disposable, solid-front, back-closing gown made of a low-lint, impervious material with long sleeves and tight-fitting knit cuffs is required.[6]
-
Eye Protection: Wear chemical safety goggles. If there is a significant risk of splashing, a full-face shield should be worn in addition to goggles.[6]
-
Respiratory Protection: When handling the powdered form of this compound, a NIOSH-approved N95 or higher-level respirator is mandatory to prevent inhalation.[4] A surgical mask is not sufficient.[4]
Weighing and Handling Solid this compound
-
Preparation: Before bringing the compound into the designated area, ensure all necessary equipment (spatulas, weigh boats, containers) is present to avoid moving in and out of the controlled space.
-
Weighing: Tare the balance with a clean weigh boat inside the fume hood. Carefully transfer the desired amount of this compound powder using a dedicated spatula. Avoid creating dust.
-
Containment: Immediately after weighing, securely cap the stock container. The weighed powder should be transferred to a sealed container for transport or dissolved directly in the fume hood.
Preparing Solutions
-
Solvent Addition: Add the solvent to the vessel containing the weighed this compound slowly to avoid splashing.
-
Mixing: Use a sealed container for mixing or vortexing to prevent aerosol generation. If sonication is required, ensure the container is properly sealed.
-
Labeling: Clearly label the solution with the compound name, concentration, solvent, date, and appropriate hazard warnings.
Decontamination and Cleaning
-
Post-Procedure: After handling is complete, decontaminate all surfaces within the designated area. This includes the work surface, equipment, and any reusable glassware.
-
Decontamination Agents: Use a two-step process. First, decontaminate surfaces with a validated agent such as 0.05 M sodium hydroxide, followed by a cleaning agent like sodium dodecyl sulfate (SLS) at 10⁻² M.[7] Alternatively, commercial wipes designed for deactivating hazardous drugs can be used.
-
Cleaning Procedure: Wipe the area in an overlapping circular pattern.[7] Use disposable, low-lint wipes.
-
Final Rinse: After decontamination and cleaning, rinse surfaces with sterile water.
-
PPE Removal: Remove PPE in the designated area, starting with the outer gloves and gown, and dispose of them in the appropriate hazardous waste container. Wash hands thoroughly with soap and water after removing all PPE.[2]
Disposal Plan: Step-by-Step Waste Management
All waste generated from handling this compound must be treated as hazardous waste.[8] Segregate waste streams as described below.
Waste Streams and Containers
-
Trace Contaminated Waste: This includes used PPE (gloves, gowns, shoe covers), disposable absorbent pads, and cleaning materials. Place these items in a designated, leak-proof, and puncture-resistant container lined with a yellow chemotherapy waste bag. The container must be clearly labeled "Trace Chemotherapy Waste."
-
Sharps Waste: Needles, syringes, and contaminated glass Pasteur pipettes must be disposed of in a designated, puncture-resistant sharps container for chemotherapy waste. This container should also be labeled as hazardous.
-
Bulk/Liquid Waste: This includes unused solutions of this compound or grossly contaminated materials. This waste is considered RCRA (Resource Conservation and Recovery Act) hazardous waste.[9]
-
Collect liquid waste in a sealed, compatible, and clearly labeled container. The label must read "Hazardous Waste - Pharmaceuticals" and list the contents.
-
Do not dispose of liquid this compound waste down the drain, as this is prohibited.[10]
-
-
Empty Vials: Empty stock vials of this compound should be placed in the trace chemotherapy waste container.
Disposal Procedure
-
Segregation: At the point of generation, correctly segregate all waste into the appropriate containers.
-
Container Management: Keep all waste containers sealed when not in use. Do not overfill containers.
-
Storage: Store filled waste containers in a secure, designated satellite accumulation area until they are collected by the institution's environmental health and safety (EHS) department or a licensed hazardous waste contractor.
-
Final Disposal: The final disposal of all this compound waste must be conducted by a licensed hazardous waste management company, typically via incineration at a permitted facility.[8][9]
Spill Management Plan
In the event of a spill, immediate and correct action is crucial to prevent exposure and contamination.
Spill Kit
A dedicated spill kit for hazardous drugs must be readily available in the laboratory. The kit should contain:
-
Two pairs of chemotherapy-rated gloves.
-
A disposable, impervious gown and shoe covers.
-
A NIOSH-approved respirator and safety goggles.
-
Absorbent, plastic-backed pads.
-
Disposable scoop and scraper.
-
Two large, sealable hazardous waste bags.
-
Warning signs to secure the area.
Spill Cleanup Procedure
-
Alert and Secure: Immediately alert others in the area and secure the spill location. Restrict access to the contaminated area.
-
Don PPE: Put on the full PPE ensemble from the spill kit.
-
Containment:
-
Cleanup: Use the scoop and scraper to collect the absorbed material and any broken glass. Place all contaminated materials into one of the hazardous waste bags.
-
Decontaminate: Clean the spill area three times using a decontamination solution as described in the operational plan.[11]
-
Dispose: Place all used cleaning materials and the outer pair of gloves into the waste bag. Seal the bag and place it inside the second waste bag. Label appropriately for pickup by EHS.
-
De-gown and Report: Remove the remaining PPE and dispose of it in a hazardous waste container. Wash hands thoroughly. Report the spill to the laboratory supervisor and EHS as per institutional policy.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. Prinomastat|192329-42-3|MSDS [dcchemicals.com]
- 2. ehs.washington.edu [ehs.washington.edu]
- 3. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pppmag.com [pppmag.com]
- 5. pogo.ca [pogo.ca]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. gerpac.eu [gerpac.eu]
- 8. osha.gov [osha.gov]
- 9. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 10. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 11. How to Handle Hazardous Drug Spills [educat.med.utah.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
